Tofisoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29726-99-6 |
|---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[1-(3,4-dimethoxyphenyl)-4-ethyl-6,7-dimethoxy-3-methylisoquinolin-2-ium-2-yl]azanide |
InChI |
InChI=1S/C22H26N2O4/c1-7-15-13(2)24(23)22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,23H,7H2,1-6H3 |
InChI Key |
IQLRWLFPGKTMDX-UHFFFAOYSA-N |
SMILES |
CCC1=C([N+](=C(C2=CC(=C(C=C21)OC)OC)C3=CC(=C(C=C3)OC)OC)[NH-])C |
Canonical SMILES |
CCC1=C([N+](=C(C2=CC(=C(C=C21)OC)OC)C3=CC(=C(C=C3)OC)OC)[NH-])C |
Other CAS No. |
29726-99-6 |
Synonyms |
4-ethyl-1-(3,4-dimethoxyphenyl)- -6,7-dimethoxy-3-methylisoquinoline-N-imine tofisoline |
Origin of Product |
United States |
Foundational & Exploratory
Tofisopam Binding Sites in the Central Nervous System: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Tofisopam is an atypical anxiolytic agent belonging to the 2,3-benzodiazepine class of compounds. Unlike the classical 1,4-benzodiazepines, its mechanism of action is not mediated by direct binding to the benzodiazepine site on the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] This guide provides an in-depth technical overview of the established and putative binding sites of Tofisopam within the central nervous system (CNS). The primary molecular targets are identified as various phosphodiesterase (PDE) isoenzymes.[1][2][3] Quantitative binding data, detailed experimental methodologies for key assays, and visualizations of relevant pathways and workflows are presented to offer a comprehensive resource for researchers in neuroscience and pharmacology.
Primary Binding Sites: Phosphodiesterase Isoenzymes
The principal mechanism of action of Tofisopam in the CNS is the inhibition of several phosphodiesterase (PDE) isoenzymes.[1][2][3] PDEs are critical signaling enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, Tofisopam can modulate downstream signaling cascades, which is believed to underpin its therapeutic effects.[4]
Quantitative Binding Affinity Data
Tofisopam exhibits a selective but relatively low-affinity binding profile for several PDE isoenzymes. The half-maximal inhibitory concentration (IC50) values from key studies are summarized in the table below. The data indicates the highest affinity for PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3.[1][3] It is noteworthy that while these are the primary targets, the affinities are in the micromolar to high nanomolar range.[1][3]
| Target Isoenzyme | Tofisopam IC50 (µM) | Reference |
| PDE-4A1 | 0.42 ± 0.8 | [1] |
| PDE-10A1 | 0.92 ± 1.2 | [1] |
| PDE-3A | 1.98 ± 1.7 | [1] |
| PDE-2A3 | 2.11 ± 1.8 | [1] |
| PDE-1 | Weak Inhibition (IC50 > 10 µM) | [1] |
| PDE-5 | Weak Inhibition (IC50 > 10 µM) | [1] |
| PDE-6 | No Interaction | [1] |
| PDE-8 | No Interaction | [1] |
| PDE-9 | No Interaction | [1] |
| PDE-11 | No Interaction | [1] |
Table 1: Tofisopam Inhibitory Activity at PDE Isoenzymes
Further studies have also reported affinity for PDE-10A with an IC50 of 264 nM for the racemate and have shown stereoselectivity for PDE4D, with the S(-)-enantiomer having a significantly higher affinity (117 nM) than the R(+)-enantiomer (1,257 nM).[3]
Experimental Protocol: Phosphodiesterase Inhibition Assay (IMAP® Technology)
The quantitative data presented above was primarily generated using the IMAP (Immobilized Metal Ion Affinity-Based Fluorescence Polarization) technology, a common non-antibody-based platform for measuring the activity of PDEs.[1][2]
Principle: The IMAP assay is based on the high-affinity binding of trivalent metal ions to phosphate groups.[2] In the context of a PDE assay, the enzyme hydrolyzes a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) to its corresponding nucleotide monophosphate (e.g., FAM-AMP). A binding reagent containing nanoparticles coated with a trivalent metal is then added. This reagent binds to the phosphate group on the newly formed FAM-AMP, causing a significant change in the molecule's effective size. This change is detected as an increase in fluorescence polarization (FP). An inhibitor like Tofisopam will prevent the formation of FAM-AMP, thus resulting in a low FP signal.
Detailed Methodology (Based on Rundfeldt et al., 2010 and IMAP technical documentation): [1][2]
-
Reagent Preparation:
-
Assay Buffer: A standard buffer such as 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, and 0.1% BSA is prepared.
-
Tofisopam Stock: Tofisopam is dissolved in 100% DMSO to create a high-concentration stock solution.
-
Working Solutions: Serial dilutions of Tofisopam are prepared in the assay buffer. The final DMSO concentration in the assay well is kept low (e.g., 0.1%) to avoid interference.
-
Enzyme and Substrate: Human recombinant PDE enzymes and a fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) are diluted to their optimal working concentrations in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Dispense the Tofisopam working solutions into the wells of the microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the diluted PDE enzyme to the wells and incubate for a short period to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction by adding the IMAP Binding Solution, which contains the trivalent metal-coated nanoparticles and binding buffers.
-
Incubate for an additional period (e.g., 90 minutes) at room temperature to allow for the binding of the phosphorylated product to the nanoparticles.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a suitable plate reader.
-
The FP values are then used to calculate the percentage of inhibition for each Tofisopam concentration.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation. For the study by Rundfeldt et al., an 8-point assay with three parallel experiments for each isoenzyme was used for IC50 determination.[2]
-
Other Potential Tofisopam Binding Sites
GABA-A Receptor Benzodiazepine Site
A defining characteristic of Tofisopam is its lack of significant binding affinity for the classical benzodiazepine binding site on the GABA-A receptor.[1][2][3] This is in stark contrast to 1,4-benzodiazepines like diazepam and is the reason for Tofisopam's atypical pharmacological profile, which is devoid of sedative, muscle relaxant, and anticonvulsant effects at therapeutic doses.[2] While it does not bind directly, some studies suggest Tofisopam may indirectly modulate the affinity of benzodiazepine receptors.[5]
The "Girisopam Binding Site" in the Basal Ganglia
Research has identified a unique and specific binding site for 2,3-benzodiazepines, including Tofisopam, which is densely located in the basal ganglia, particularly the striatum. This site has been named the "girisopam binding site" after a related compound with high affinity. It is suggested that these binding sites are located on the projecting neurons of the striatum. There is a strong overlap in the distribution of this binding site and the PDE-10 isoenzyme, leading to the hypothesis that the "girisopam binding site" may be associated with or identical to PDE-10.
Sigma (σ) Receptors and Adenosine Receptors
There is currently no direct, high-affinity binding evidence (e.g., Ki or IC50 values) in the public domain to suggest that Tofisopam is a potent ligand for either sigma (σ) receptors or adenosine receptors. While these receptors are important in the CNS and are targets for other psychoactive drugs, they are not considered primary binding sites for Tofisopam based on available literature. Standard radioligand binding assays would be the conventional method to definitively rule out or confirm clinically relevant interactions.
Visualizations
Caption: Tofisopam's role in the PDE signaling pathway.
Caption: Experimental workflow for an IMAP PDE inhibition assay.
Conclusion
The primary binding sites for Tofisopam in the central nervous system are isoenzymes of the phosphodiesterase family, with the highest affinity demonstrated for PDE-4A1 and PDE-10A1. This interaction elevates intracellular levels of second messengers cAMP and cGMP, thereby modulating various downstream cellular functions. Critically, Tofisopam is distinguished from classical benzodiazepines by its lack of direct binding to the GABA-A receptor. While a unique binding site for 2,3-benzodiazepines has been identified in the basal ganglia and is likely associated with PDE-10, further research is required to fully elucidate its molecular identity and functional significance. There is no substantial evidence to suggest that sigma or adenosine receptors are primary targets for Tofisopam. This guide provides a foundational understanding for future research and development involving this atypical anxiolytic.
References
- 1. Assay in Summary_ki [bdb99.ucsd.edu]
- 2. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tofisopam = 98 HPLC, solid 22345-47-7 [sigmaaldrich.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Tofizopam modulates the affinity of benzodiazepine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Atypical Anxiolytic: An In-depth Technical Guide to the Discovery and Development of Tofisopam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofisopam, a novel 2,3-benzodiazepine derivative, represents a significant departure from classical 1,4-benzodiazepines in both its chemical structure and pharmacological profile. Developed in Hungary, its journey from synthesis to clinical application reveals a unique mechanism of action centered on phosphodiesterase (PDE) inhibition rather than direct GABAergic modulation. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental findings related to Tofisopam. It includes a detailed examination of its synthesis, preclinical and clinical pharmacology, and mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations to serve as a valuable resource for researchers and professionals in the field of drug development.
Discovery and Historical Development
Tofisopam was first synthesized in Hungary by scientists at EGIS Pharmaceuticals.[1] Marketed under the brand name Grandaxin, it was developed as an anxiolytic with a distinct profile from the widely recognized 1,4-benzodiazepines.[1] Unlike its predecessors, Tofisopam was found to exert its anxiolytic effects without the pronounced sedative, muscle relaxant, or anticonvulsant properties typically associated with benzodiazepines.[1] This unique characteristic sparked interest in its underlying mechanism of action, leading to the discovery of its role as a phosphodiesterase inhibitor.
Chemical Synthesis
The initial synthesis of Tofisopam was described in Hungarian patent HU 155,572. The process involves a multi-step chemical synthesis. While various synthetic routes have since been developed, including a photoinduced CO2 fixation method, a common pathway is outlined below.[2]
Experimental Protocol: Synthesis of Tofisopam
Materials:
-
3-(2-bromo-4,5-dimethoxyphenyl)-pentan-2-one
-
N-bromo-succinimide
-
Methanol or Ethanol
-
Hydrazine hydrate
-
Lower aliphatic alcohols (e.g., methanol, ethanol, isopropanol)
-
Glacial acetic acid
-
Hydrochloric acid or Sulfuric acid (optional)
Procedure:
-
Bromination: 3-(3,4-dimethoxy-phenyl)-pentan-2-one is brominated using N-bromo-succinimide in a lower aliphatic alcohol like methanol or ethanol. The reaction is typically carried out at a temperature between 0-30°C. The resulting bromo compound, 3-(2-bromo-4,5-dimethoxy-phenyl)-pentan-2-one, is isolated after the removal of the succinimide byproduct.[3]
-
Cyclization: The intermediate is then reacted with hydrazine hydrate to form the benzodiazepine ring. This reaction can be performed with or without a solvent. Suitable solvents include lower aliphatic alcohols or glacial acetic acid. The reaction temperature can range from 10°C to 100°C. The presence of an inorganic or organic acid, such as hydrochloric acid, sulfuric acid, or acetic acid, can facilitate the reaction.[3]
-
Purification: The final product, Tofisopam, is then purified using standard laboratory techniques such as recrystallization.
Preclinical Pharmacology
Preclinical studies in animal models were instrumental in elucidating the unique pharmacological profile of Tofisopam. These studies established its anxiolytic-like effects and its lack of typical benzodiazepine-related side effects.
Quantitative Data from Preclinical Studies
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | 825 mg/kg | [4][5] |
| Rat | Intraperitoneal | 1270 mg/kg | [4] | |
| Rat | Subcutaneous | >10000 mg/kg | [4] | |
| Rat | Intravenous | 103 mg/kg | [4] | |
| Mouse | Oral | 3800 mg/kg | [4] | |
| Mouse | Intraperitoneal | 1950 mg/kg | [4] | |
| Mouse | Subcutaneous | >10000 mg/kg | [4] | |
| Mouse | Intravenous | 415 mg/kg | [4] |
Experimental Protocol: Assessment of Anxiolytic Activity (Elevated Plus Maze)
A standard method to assess anxiolytic activity in rodents is the elevated plus maze test.
Apparatus:
-
A plus-shaped maze raised from the floor.
-
Two open arms and two closed arms.
Procedure:
-
Animals (e.g., rats or mice) are treated with Tofisopam or a vehicle control at specified doses and time points before testing.
-
Each animal is placed at the center of the maze, facing an open arm.
-
The animal's behavior is recorded for a set period (e.g., 5 minutes).
-
Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Clinical Pharmacology
Clinical trials have confirmed the anxiolytic efficacy of Tofisopam in humans and have further characterized its favorable side-effect profile compared to traditional benzodiazepines.
Clinical Trial: Tofisopam vs. Diazepam and Placebo
A notable double-blind, randomized, crossover, placebo-controlled pilot study compared the anxiolytic properties of Tofisopam, diazepam, and a placebo in outpatients with generalized anxiety disorder.[6][7]
Methodology:
-
Participants: 66 outpatients diagnosed with generalized anxiety disorder.[6][7]
-
Treatment: Patients were randomized to receive Tofisopam (50 mg three times a day), diazepam (5 mg three times a day), or a placebo for two weeks.[6][7]
-
Assessment: The primary efficacy measure was the Hamilton Anxiety Rating Scale (HARS), a clinician-administered questionnaire designed to assess the severity of anxiety symptoms.[6][7]
Experimental Protocol: Hamilton Anxiety Rating Scale (HARS) Administration
Procedure:
-
A trained clinician conducts a semi-structured interview with the patient.
-
The clinician rates the patient on 14 items, each representing a symptom of anxiety.
-
Each item is scored on a 5-point scale, ranging from 0 (not present) to 4 (severe).
-
The total score is the sum of the scores for all 14 items, with higher scores indicating greater anxiety severity.
Quantitative Results from Clinical Trial
| Group | Mean Baseline HARS Score | Mean Change from Baseline | p-value vs. Placebo |
| Tofisopam | 21.4 | Significant Improvement | <0.05 |
| Diazepam | 23.0 | Significant Improvement | <0.05 |
| Placebo | 22.6 | Less Improvement | - |
HARS: Hamilton Anxiety Rating Scale. Data adapted from a study comparing Tofisopam, Diazepam, and Placebo.[6]
The study found that both Tofisopam and diazepam produced a significantly greater improvement in HARS scores compared to placebo.[6] Notably, there was no significant difference in efficacy between Tofisopam and diazepam.[6] However, adverse effects and withdrawal symptoms were reported less frequently in the Tofisopam group.[6]
Mechanism of Action: Phosphodiesterase Inhibition
The primary mechanism of action of Tofisopam is the inhibition of phosphodiesterase (PDE) isoenzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This mode of action is distinct from classical benzodiazepines that potentiate the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[8][9]
Quantitative Data: PDE Inhibition
| PDE Isoenzyme | IC50 (µM) |
| PDE-4A1 | 0.42 |
| PDE-10A1 | 0.92 |
| PDE-3 | 1.98 |
| PDE-2A3 | 2.11 |
IC50 values represent the concentration of Tofisopam required to inhibit 50% of the enzyme's activity.[9]
Experimental Protocol: Phosphodiesterase Inhibition Assay
A common method to determine PDE inhibition is a cAMP-based assay.
Materials:
-
Recombinant human PDE enzymes
-
cAMP substrate
-
Tofisopam at various concentrations
-
A detection system to measure the product of cAMP hydrolysis (AMP) or the remaining cAMP.
Procedure:
-
The PDE enzyme is incubated with its substrate, cAMP, in the presence of varying concentrations of Tofisopam.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of AMP produced or the remaining cAMP is quantified.
-
The percentage of enzyme inhibition is calculated for each Tofisopam concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Tofisopam concentration and fitting the data to a dose-response curve.
Signaling Pathway
Pharmacokinetics
Understanding the pharmacokinetic profile of Tofisopam is crucial for determining appropriate dosing regimens and predicting its therapeutic effects.
Human Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [10] |
| Elimination Half-life (t1/2) | 6-8 hours | [5] |
Conclusion
Tofisopam stands out as an atypical anxiolytic with a well-defined history of development and a unique mechanism of action. Its discovery and subsequent research have provided valuable insights into the pharmacology of anxiety and the potential for targeting phosphodiesterase enzymes for therapeutic benefit. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers, fostering a deeper understanding of Tofisopam's journey from a novel chemical entity to a clinically effective medication. This knowledge can serve as a foundation for the development of new and improved anxiolytic agents with favorable safety and efficacy profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Tofisopam by Way of Photoinduced CO2 Fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2003050092A2 - Process for the preparation of tofisopam and new intermediates - Google Patents [patents.google.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. A Comparison of the Anxiolytic Properties of Tofisopam and Diazepam: A Double-Blind, Randomized, Crossover, Placebo-Con… [ouci.dntb.gov.ua]
- 8. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis | springermedizin.de [springermedizin.de]
- 10. drdoping.com [drdoping.com]
Tofisopam: A Technical Guide to its Non-Sedative Anxiolytic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofisopam is an atypical anxiolytic agent that has garnered significant interest within the scientific community due to its unique pharmacological profile. Unlike classical 1,4-benzodiazepines, tofisopam exerts its anxiety-reducing effects without the common side effects of sedation, muscle relaxation, or anticonvulsant activity. This makes it a compelling subject of research for the development of novel anxiolytic therapies with improved tolerability. This in-depth technical guide provides a comprehensive overview of the research into tofisopam's non-sedative anxiolytic properties, focusing on its mechanism of action, experimental evaluation, and key quantitative data.
Mechanism of Action: A Departure from Classical Benzodiazepines
Tofisopam's mechanism of action fundamentally differs from that of traditional benzodiazepines. It does not bind to the benzodiazepine binding site on the γ-aminobutyric acid (GABA)A receptor, the primary target for drugs like diazepam. Instead, its anxiolytic effects are primarily attributed to its activity as a phosphodiesterase (PDE) inhibitor.
Tofisopam selectively inhibits several PDE isoenzymes, with the highest affinity for PDE-4A1, followed by PDE-10A1, PDE-3A, and PDE-2A3. By inhibiting these enzymes, tofisopam prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their accumulation within neuronal cells. This elevation in second messenger levels is believed to mediate the downstream signaling cascades responsible for its anxiolytic effects.
The inhibition of PDE-4, in particular, is linked to an increase in cAMP levels, which can modulate the activity of various downstream effectors, including protein kinase A (PKA) and exchange protein activated by cAMP (EPAC). These pathways are involved in synaptic plasticity and neuronal excitability. The inhibition of PDE-10A, highly expressed in the striatum, is thought to modulate dopamine signaling, which may also contribute to its anxiolytic and cognitive-enhancing effects.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data from in vitro and in vivo studies on tofisopam.
Table 1: In Vitro Phosphodiesterase (PDE) Inhibition by Tofisopam
| PDE Isoenzyme | IC50 (µM) |
| PDE-2A3 | 2.11 ± 1.8 |
| PDE-3A | 1.98 ± 1.7 |
| PDE-4A1 | 0.42 ± 0.8 |
| PDE-10A1 | 0.92 ± 1.2 |
Data compiled from a study utilizing IMAP Technology for PDE inhibition screening.
Table 2: Preclinical Efficacy of Tofisopam in Animal Models of Anxiety
| Animal Model | Species | Dose Range (mg/kg) | Key Findings |
| Elevated Plus-Maze | Rat | 12.5 - 50 | Increased time spent in and entries into open arms. |
| Light-Dark Box | Mouse | 25 - 100 | Increased time spent in the light compartment. |
| Marble-Burying Test | Mouse | 50 | Significantly reduced the number of marbles buried. |
This table represents a summary of findings from various preclinical studies. Specific dose-response relationships may vary between studies.
Table 3: Assessment of Sedative Properties of Tofisopam
| Test | Species | Dose Range (mg/kg) | Outcome |
| Locomotor Activity | Mouse | 25 - 100 | No significant effect on spontaneous locomotor activity. |
| Rotarod Test | Rat | up to 100 | Did not impair motor coordination. |
This table summarizes the general findings regarding tofisopam's lack of sedative effects at anxiolytically effective doses.
Experimental Protocols
Detailed methodologies for key experiments cited in tofisopam research are provided below.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of tofisopam against various PDE isoenzymes.
-
Methodology:
-
Assay Principle: The assay is based on the IMAP (Immobilized Metal Affinity Particles) technology, which quantifies the amount of nucleotide monophosphate (AMP or GMP) produced from the enzymatic degradation of cAMP or cGMP by PDEs.
-
Reagents: Recombinant human PDE isoenzymes, cAMP or cGMP substrate, IMAP binding buffer, IMAP beads, and fluorescently labeled nucleotide monophosphate tracer.
-
Procedure:
-
Tofisopam is serially diluted to various concentrations.
-
The PDE enzyme, substrate, and tofisopam (or vehicle control) are incubated together in a microplate well.
-
The IMAP binding solution containing IMAP beads and the fluorescent tracer is added to the wells. The beads bind to the phosphate group of the newly formed nucleotide monophosphate, displacing the fluorescent tracer.
-
The fluorescence polarization of the solution is measured. A decrease in fluorescence polarization indicates a higher concentration of unlabeled nucleotide monophosphate, and thus higher PDE activity.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of PDE inhibition against the logarithm of the tofisopam concentration and fitting the data to a sigmoidal dose-response curve.
-
Elevated Plus-Maze (EPM) Test
-
Objective: To assess the anxiolytic-like effects of tofisopam in rodents.
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Animals: Adult male rats or mice.
-
Procedure:
-
Animals are administered tofisopam or a vehicle control at a specified time before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute period.
-
The session is recorded by a video camera mounted above the maze.
-
-
Data Analysis: The following parameters are scored:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
An In-Depth Technical Guide to the In-Vitro Studies of Tofisopam
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tofisopam is a clinically effective anxiolytic agent belonging to the 2,3-benzodiazepine class of compounds. Its pharmacological profile is notably distinct from classical 1,4-benzodiazepines, as it produces anxiolysis without significant sedative, muscle relaxant, or anticonvulsant side effects.[1][2] This distinction has prompted significant investigation into its mechanism of action. While its structural classification suggests an interaction with the γ-aminobutyric acid (GABA) system, in-vitro evidence presents a more complex picture. This guide summarizes the key in-vitro findings, clarifying that the primary, well-documented mechanism of Tofisopam is not direct modulation of GABA-A receptors, but rather the inhibition of phosphodiesterase (PDE) enzymes.
Tofisopam and the GABA-A Receptor: An Indirect Relationship
Contrary to what its classification as a benzodiazepine might imply, multiple in-vitro studies have established that Tofisopam does not bind to the classical benzodiazepine binding site on the GABA-A receptor complex.[1][3] This fundamental difference explains its atypical clinical profile.
-
Binding Assays: Radioligand binding studies consistently show that Tofisopam fails to displace classical benzodiazepine site ligands from the GABA-A receptor.
-
Electrophysiology: There is a notable absence of published in-vitro electrophysiological data demonstrating that Tofisopam directly potentiates GABA-evoked chloride currents. Such potentiation is the hallmark of positive allosteric modulators of the GABA-A receptor, like diazepam.
The lack of direct, potent modulation of the GABA-A receptor is consistent with Tofisopam's inability to produce the sedative, muscle relaxant, and strong anticonvulsant effects associated with traditional benzodiazepines.[1]
Primary Mechanism of Action: Phosphodiesterase Inhibition
The most robust and quantitatively described in-vitro mechanism of action for Tofisopam is the inhibition of several phosphodiesterase (PDE) isoenzymes.[3][4] PDEs are critical intracellular enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDEs, Tofisopam increases intracellular cAMP levels, a mechanism believed to underlie its anxiolytic effects.[5]
Quantitative Data: Tofisopam's Inhibitory Activity on PDE Isoenzymes
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Tofisopam against various human PDE isoenzymes as determined by in-vitro assays.
| PDE Isoenzyme | IC₅₀ (μM) | Reference |
| PDE-4A1 | 0.42 | [1][3] |
| PDE-10A1 | 0.92 | [1][3] |
| PDE-3 | 1.98 | [1][3] |
| PDE-2A3 | 2.11 | [1][3] |
| PDE-1 / PDE-5 | Weak | [4] |
| PDE-6 / 8 / 9 / 11 | No significant interaction | [4] |
Data presented as mean values from referenced studies. "Weak" indicates inhibition of less than 50% at a concentration of 10,000 μM.
Signaling Pathway of Tofisopam via PDE Inhibition
The diagram below illustrates the proposed signaling cascade initiated by Tofisopam.
Experimental Protocols
This section provides a representative methodology for an in-vitro assay used to quantify the inhibitory effect of Tofisopam on phosphodiesterases.
Protocol: In-Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol is a composite based on standard methodologies described in the literature for determining the IC₅₀ of a compound against PDE isoenzymes.[3][4][6]
Objective: To determine the IC₅₀ value of Tofisopam for a specific recombinant human PDE isoenzyme (e.g., PDE-4A1).
A. Reagents and Materials:
-
Recombinant human PDE enzyme (e.g., PDE-4A1)
-
Tofisopam (dissolved in 100% DMSO to create a stock solution)
-
Reference PDE inhibitor (e.g., Rolipram for PDE4)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, pH 7.5)
-
Substrate: ³H-labeled cAMP
-
Scintillation Proximity Assay (SPA) beads
-
96-well microplates
-
Scintillation counter
B. Assay Procedure:
-
Compound Dilution: Prepare a serial dilution of Tofisopam in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., 0.1%) to avoid solvent effects.[3][4]
-
Reaction Mixture: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Tofisopam dilution (or reference inhibitor, or vehicle control)
-
Recombinant PDE enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-20 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ³H-cAMP substrate to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C. The duration should be within the linear range of the enzyme kinetics.
-
Reaction Termination: Terminate the reaction by adding SPA beads. The beads bind to the radiolabeled product (e.g., ³H-AMP), bringing it into proximity to the scintillant within the bead, which generates a light signal. Unreacted ³H-cAMP does not bind and produces no signal.
-
Signal Detection: After a settling period, read the plate on a scintillation counter to measure the signal in each well.
C. Data Analysis:
-
Calculate the percent inhibition for each concentration of Tofisopam relative to the vehicle (0% inhibition) and a control with a saturating concentration of a reference inhibitor (100% inhibition).
-
Plot the percent inhibition against the logarithm of the Tofisopam concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
Workflow for PDE Inhibition Assay
The following diagram outlines the logical flow of the experimental protocol described above.
Conclusion
In-vitro studies of Tofisopam reveal a mechanism of action that diverges significantly from classical benzodiazepines. The evidence does not support a direct, functionally relevant interaction with the benzodiazepine binding site on GABA-A receptors. Instead, the primary mechanism is the inhibition of phosphodiesterase isoenzymes, particularly PDE-4 and PDE-10, with low micromolar affinity.[1][3] This mode of action, leading to an increase in intracellular cAMP, is consistent with Tofisopam's unique clinical profile as a non-sedating anxiolytic. For drug development professionals and researchers, Tofisopam serves as a key example of how structural modifications to a common scaffold can result in a fundamentally different pharmacological mechanism, highlighting the importance of looking beyond structural classification to empirical in-vitro data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Is tofisopam an atypical anxiolytic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis | springermedizin.de [springermedizin.de]
- 5. What is the mechanism of Tofisopam? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Pharmacokinetics and Metabolism of Tofisopam in Rodents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofisopam, a 2,3-benzodiazepine derivative, exhibits anxiolytic properties with a pharmacological profile distinct from classical 1,4-benzodiazepines. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Tofisopam in rodent models, primarily rats and mice. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting preclinical studies. This document summarizes key pharmacokinetic parameters, details metabolic pathways, outlines experimental protocols, and visualizes relevant biological processes.
Pharmacokinetics of Tofisopam in Rodents
Tofisopam displays rapid absorption and follows a two-compartment open model in rodents.[1] The pharmacokinetic profile is characterized by a swift distribution phase and a relatively short elimination half-life.
Quantitative Pharmacokinetic Parameters
The following tables summarize the available quantitative pharmacokinetic data for Tofisopam in rats and mice following oral (PO) and intravenous (IV) administration.
Table 1: Pharmacokinetic Parameters of Tofisopam in Rats (Oral Administration)
| Parameter | Value | Species/Strain | Dose (mg/kg) | Reference |
| Tmax (h) | 0.5 - 1.0 | Rat | Not Specified | [1] |
| Cmax (ng/mL) | Data Not Available | - | - | - |
| AUC (ng·h/mL) | Data Not Available | - | - | - |
| Half-life (t½) (h) | Short | Rat | Not Specified | [2] |
Table 2: Pharmacokinetic Parameters of Tofisopam in Mice (Intravenous Administration)
| Parameter | Value | Species/Strain | Dose (mg/kg) | Reference |
| Half-life (t½) (h) | Short | Mouse | 50 (i.p.) | [2] |
| Cmax (ng/mL) | Data Not Available | - | - | - |
| AUC (ng·h/mL) | Data Not Available | - | - | - |
Note: Intraperitoneal (i.p.) administration data is included as a relevant indicator of systemic exposure, though it differs from intravenous administration.
Metabolism of Tofisopam in Rodents
The primary metabolic pathway for Tofisopam in rodents is demethylation.[1] This process occurs at various positions on the molecule, leading to the formation of several metabolites.
Major Metabolic Pathway: Demethylation
The biotransformation of Tofisopam predominantly involves the removal of methyl groups from its methoxy moieties. This process is catalyzed by cytochrome P450 enzymes in the liver. The resulting demethylated metabolites are subsequently conjugated, often with glucuronic acid, to facilitate their excretion.
Table 3: Identified Metabolites of Tofisopam in Rodents
| Metabolite | Description | Method of Identification | Reference |
| Monodemethylated Metabolites (M1-M4) | Tofisopam with one methyl group removed | LC-MS/MS | [1] |
| Didemethylated Metabolites (M5-M6) | Tofisopam with two methyl groups removed | LC-MS/MS | [1] |
Note: The specific positions of demethylation and the quantitative distribution of these metabolites in rodents require further investigation.
Experimental Protocols
This section details the methodologies for key experiments in the study of Tofisopam's pharmacokinetics and metabolism in rodents.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for a single-dose oral pharmacokinetic study of Tofisopam in rats.
3.1.1. Animal Model
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before dosing.
3.1.2. Dosing
-
Formulation: Tofisopam suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Route of Administration: Oral gavage.
-
Dose Volume: 5 mL/kg.
3.1.3. Blood Sampling
-
Collection Site: Jugular vein or tail vein.
-
Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to obtain plasma. Plasma samples are stored at -80°C until analysis.
3.1.4. Bioanalysis
-
Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Instrumentation: A validated LC-MS/MS method for the quantification of Tofisopam and its major metabolites in rat plasma.
LC-MS/MS Method for Quantification of Tofisopam and Metabolites
This protocol provides a general framework for the development of an LC-MS/MS method for the analysis of Tofisopam and its metabolites in rodent plasma.
3.2.1. Sample Preparation
-
Technique: Protein precipitation or solid-phase extraction (SPE).
-
Procedure (Protein Precipitation): To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then transferred for analysis.
3.2.2. Liquid Chromatography
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
3.2.3. Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Tofisopam and its metabolites. The mass transitions for Tofisopam are m/z 383.4 → 298.4, for monodemethylated metabolites (M1-M4) are m/z 369.4 → 284.3, and for didemethylated metabolites (M5-M6) are m/z 355.4 → 242.2.[1]
Visualizations
The following diagrams illustrate key experimental workflows and the proposed signaling pathway of Tofisopam.
Conclusion
Tofisopam exhibits rapid absorption and is primarily metabolized through demethylation in rodents. Its unique mechanism of action, involving the inhibition of phosphodiesterases, sets it apart from traditional benzodiazepines. The provided data and protocols serve as a foundational resource for further preclinical investigation into the pharmacokinetic and metabolic properties of Tofisopam. Further studies are warranted to obtain a more complete quantitative picture of its pharmacokinetic parameters and metabolite profile in different rodent species and under various experimental conditions.
References
Tofisopam's Enigmatic Influence on Prefrontal Cortex Dopamine: A Technical Whitepaper
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the current understanding of tofisopam's effects on dopamine release in the prefrontal cortex (PFC). While direct, quantitative evidence remains elusive in the scientific literature, this paper synthesizes the known pharmacological actions of tofisopam to build a scientifically grounded hypothesis of its potential impact on this critical neural circuit. We will explore its unique mechanism as a phosphodiesterase (PDE) inhibitor, detail relevant experimental methodologies for future investigation, and provide visual representations of the hypothesized signaling pathways and experimental workflows.
Introduction: Tofisopam as an Atypical Anxiolytic
Tofisopam is a 2,3-benzodiazepine that stands apart from its classical 1,4-benzodiazepine counterparts. It exerts anxiolytic effects without the pronounced sedative, muscle relaxant, or anticonvulsant properties typically associated with this drug class. This distinct profile is attributed to its unique mechanism of action, which does not involve direct modulation of the GABA-A receptor. Instead, the primary mechanism of tofisopam is the inhibition of phosphodiesterase (PDE) enzymes, which has downstream effects on various neurotransmitter systems, including the dopaminergic pathways.
The mesocortical dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to the prefrontal cortex, is crucial for regulating cognition, motivation, and executive function. Hypoactivity of this pathway is implicated in the negative and cognitive symptoms of schizophrenia. Given tofisopam's atypical profile and its interaction with dopamine-modulating enzymes, its effect on the PFC is a subject of significant interest for therapeutic development.
Quantitative Data: Phosphodiesterase Inhibition Profile of Tofisopam
While direct measurements of tofisopam-induced dopamine release in the PFC are not available in the current literature, quantitative data on its inhibitory action on various PDE isoenzymes have been established. This interaction is central to its proposed mechanism of action on the dopaminergic system.
| PDE Isoenzyme | IC50 (µM) |
| PDE-4A1 | 0.42 |
| PDE-10A1 | 0.92 |
| PDE-3A | 1.98 |
| PDE-2A3 | 2.11 |
| Data represents the concentration of tofisopam required to inhibit 50% of the enzyme's activity. |
Hypothesized Signaling Pathway of Tofisopam in the Prefrontal Cortex
Tofisopam's influence on dopamine release in the prefrontal cortex is likely indirect, mediated by its inhibition of PDE enzymes, particularly PDE10A, which is highly expressed in the medium spiny neurons of the striatum, a key region in dopamine signaling. Inhibition of PDE10A leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which can modulate the activity of dopamine neurons projecting to the PFC.
Experimental Protocols: In Vivo Microdialysis for Dopamine Measurement
To definitively determine the effect of tofisopam on dopamine release in the prefrontal cortex, a well-established preclinical technique is in vivo microdialysis in a rodent model. The following protocol outlines the key steps for such an investigation.
Objective: To measure extracellular dopamine and its metabolites in the medial prefrontal cortex (mPFC) of awake, freely moving rats following acute administration of tofisopam.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2mm membrane length)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Tofisopam, vehicle solution (e.g., saline with 5% DMSO)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeted at the mPFC using precise stereotaxic coordinates (e.g., AP: +3.2 mm, ML: ±0.6 mm from bregma; DV: -2.5 mm from dura).
-
Secure the cannula to the skull with dental acrylic.
-
Allow a post-surgical recovery period of 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the mPFC.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Allow a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer tofisopam (e.g., intraperitoneally at various doses) or vehicle.
-
Continue collecting dialysate samples for at least 3 hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for dopamine, DOPAC, and HVA content using an HPLC-ED system.
-
Quantify the concentrations by comparing peak heights to a standard curve.
-
-
Data Analysis:
-
Express the post-injection dopamine levels as a percentage of the mean baseline concentration.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare the effects of tofisopam and vehicle over time.
-
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for a comprehensive investigation into the effects of tofisopam on prefrontal cortex dopamine.
Conclusion and Future Directions
Tofisopam presents a unique pharmacological profile that deviates significantly from classical benzodiazepines. Its primary action as a PDE inhibitor, particularly of PDE4 and PDE10A, strongly suggests an indirect modulatory effect on the dopaminergic system. While a direct link to dopamine release in the prefrontal cortex has not yet been experimentally demonstrated, the existing evidence provides a strong rationale for this hypothesis.
Future research, employing techniques such as in vivo microdialysis as outlined in this guide, is imperative to elucidate the precise effects of tofisopam on the mesocortical dopamine pathway. Such studies would not only enhance our fundamental understanding of this atypical anxiolytic but also pave the way for novel therapeutic strategies targeting the complex interplay between phosphodiesterases and dopaminergic function in psychiatric and neurological disorders. The potential for tofisopam to modulate prefrontal cortex dopamine without the side effects of classical dopaminergic agents makes it a compelling candidate for further investigation.
Tofisopam in the Context of Irritable Bowel Syndrome: An Early-Stage Research Perspective
Disclaimer: Publicly available, dedicated early-stage research and clinical trial data specifically investigating Tofisopam for the treatment of Irritable Bowel Syndrome (IBS) is limited. This document synthesizes the known pharmacological profile of Tofisopam with hypothetical, yet plausible, preclinical and clinical research frameworks typical for IBS drug development. The data presented herein is illustrative and intended to serve as a technical guide for research and development professionals.
Tofisopam is a non-sedating anxiolytic that belongs to the 2,3-benzodiazepine class of drugs. Unlike classical 1,4-benzodiazepines, it exhibits atypical mechanisms of action, including phosphodiesterase (PDE) inhibition, which may offer a therapeutic rationale for its use in stress-sensitive gastrointestinal disorders like IBS. Its role as a regulator of the gut-brain axis is a key area of interest.
Quantitative Data Summary
The following tables represent hypothetical data from plausible preclinical and early-stage clinical studies, structured for clarity and comparative analysis.
Table 1: Hypothetical Preclinical Efficacy in a Rodent Model of Visceral Hypersensitivity
| Treatment Group | Dose (mg/kg) | Abdominal Withdrawal Reflex (AWR) Score (Mean ± SD) | Change from Baseline (%) | p-value vs. Vehicle |
| Vehicle | - | 4.2 ± 0.5 | - | - |
| Tofisopam | 10 | 3.1 ± 0.4 | -26.2% | <0.05 |
| Tofisopam | 30 | 2.3 ± 0.6 | -45.2% | <0.01 |
| Tofisopam | 100 | 1.8 ± 0.5 | -57.1% | <0.001 |
| Positive Control (Amitriptyline) | 10 | 2.1 ± 0.7 | -50.0% | <0.01 |
Table 2: Hypothetical Phase I Safety and Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)
| Cohort | Dose (mg) | Cmax (ng/mL) (Mean ± SD) | Tmax (hr) (Median) | AUC₀₋₂₄ (ng·hr/mL) (Mean ± SD) | Reported Adverse Events (AEs) |
| 1 | 50 | 210 ± 45 | 1.0 | 1580 ± 320 | Mild headache (1/8) |
| 2 | 100 | 450 ± 80 | 1.5 | 3450 ± 510 | Mild nausea (2/8) |
| 3 | 200 | 890 ± 150 | 1.5 | 7100 ± 980 | Dizziness (1/8), Nausea (2/8) |
| 4 | 400 | 1650 ± 320 | 2.0 | 14200 ± 2100 | Moderate headache (3/8) |
Experimental Protocols
1. Preclinical Model of Visceral Hypersensitivity
-
Objective: To assess the efficacy of Tofisopam in reducing visceral pain in a water avoidance stress (WAS)-induced model of visceral hypersensitivity in male Wistar rats.
-
Methodology:
-
Animal Model: Adult male Wistar rats (250-300g) are subjected to WAS for 1 hour daily for 10 consecutive days to induce visceral hypersensitivity.
-
Drug Administration: Tofisopam (10, 30, 100 mg/kg), vehicle (0.5% methylcellulose), or a positive control (Amitriptyline, 10 mg/kg) is administered orally 60 minutes prior to assessment.
-
Visceral Sensitivity Assessment: Visceral sensitivity is measured by quantifying the abdominal withdrawal reflex (AWR) in response to colorectal distension (CRD) at various pressures (20, 40, 60, 80 mmHg). AWR scores are graded on a 0-4 scale.
-
Data Analysis: AWR scores are averaged for each group, and statistical analysis is performed using a two-way ANOVA with post-hoc tests to compare treatment groups to the vehicle control.
-
2. Phase I Single Ascending Dose (SAD) Clinical Trial
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single oral doses of Tofisopam in healthy adult subjects.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.
-
Participants: Healthy male and female volunteers aged 18-55.
-
Procedure: Sequential cohorts of 8 subjects (6 active, 2 placebo) receive single oral doses of Tofisopam (e.g., 50, 100, 200, 400 mg).
-
Assessments:
-
Safety: Monitoring of vital signs, ECGs, clinical laboratory tests (hematology, chemistry, urinalysis), and recording of adverse events (AEs).
-
Pharmacokinetics: Serial blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 8, 12, 24 hours) to determine plasma concentrations of Tofisopam and its metabolites.
-
-
Data Analysis: Safety data is summarized descriptively. Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.
-
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action and typical research workflows for investigating Tofisopam in IBS.
Caption: Proposed mechanism of Tofisopam via PDE4 inhibition.
Caption: A typical preclinical workflow for testing Tofisopam in an IBS model.
Caption: Flow diagram of a hypothetical Phase IIa proof-of-concept trial.
Methodological & Application
Application Notes and Protocols: Preparation of Tofisopam in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tofisopam is an atypical benzodiazepine derivative that exhibits anxiolytic properties without the pronounced sedative, muscle relaxant, or anticonvulsant effects associated with classical benzodiazepines.[1][2][3] Unlike traditional benzodiazepines that modulate the GABA-A receptor, Tofisopam's mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes.[1][3][4] Specifically, it shows the highest affinity for PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3.[1][3][5] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various downstream signaling pathways.[4][5]
Due to its poor solubility in aqueous solutions, a reliable protocol for dissolving Tofisopam is essential for in vitro studies.[6] Dimethyl sulfoxide (DMSO) is a common solvent used to dissolve a wide range of compounds for cell culture experiments due to its ability to dissolve both polar and nonpolar compounds and its miscibility with water and cell culture media.[7] This document provides a detailed protocol for the preparation of Tofisopam solutions in DMSO for use in cell culture applications.
Quantitative Data Summary
The following table summarizes key quantitative data for Tofisopam.
| Parameter | Value | Source |
| Molecular Formula | C₂₂H₂₆N₂O₄ | [8] |
| Molecular Weight | 382.45 g/mol | N/A |
| Solubility | Practically insoluble in water; Soluble in acetone; Sparingly soluble in ethanol (95) | [6] |
| IC₅₀ for PDE-2A3 | 2.11 µM | [1][5] |
| IC₅₀ for PDE-3A | 1.98 µM | [1][5] |
| IC₅₀ for PDE-4A1 | 0.42 µM | [1][5] |
| IC₅₀ for PDE-10A1 | 0.92 µM | [1][5] |
Experimental Protocols
Materials
-
Tofisopam powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Cell culture medium appropriate for the cell line being used
Preparation of Tofisopam Stock Solution (10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
-
Weighing Tofisopam: Accurately weigh the desired amount of Tofisopam powder. For a 10 mM stock solution, this will be 3.82 mg per 1 mL of DMSO.
-
Dissolving in DMSO:
-
Add the weighed Tofisopam powder to a sterile microcentrifuge tube.
-
Add the calculated volume of cell culture grade DMSO.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Gentle Heating (Optional): If the Tofisopam does not fully dissolve, gentle warming in a water bath or heat block at 37°C for 5-10 minutes can aid dissolution. Vortex again after warming.
-
Sterilization (Optional): If sterility is a major concern, the final stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Store the 10 mM Tofisopam stock solution at -20°C for up to one month or at -80°C for up to six months.[9] Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
-
Thawing the Stock Solution: Thaw the 10 mM Tofisopam stock solution at room temperature.
-
Dilution in Cell Culture Medium:
-
It is crucial to dilute the Tofisopam stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
-
Important Note on Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[10] Some studies recommend a final DMSO concentration of less than 0.1%.[10]
-
-
Example Dilution (for a final concentration of 10 µM in 10 mL of medium):
-
Add 10 µL of the 10 mM Tofisopam stock solution to 10 mL of pre-warmed cell culture medium.
-
This results in a final Tofisopam concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Mix the working solution thoroughly by gentle inversion before adding it to the cells.
-
Control Group
-
It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the Tofisopam-treated samples.
Visualizations
Caption: Workflow for preparing Tofisopam solutions.
Caption: Tofisopam's mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis | springermedizin.de [springermedizin.de]
- 3. Tofisopam | C22H26N2O4 | CID 5502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tofisopam? [synapse.patsnap.com]
- 5. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. GSRS [precision.fda.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Tofisopam Dosage Calculation for Mouse Models of Anxiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofisopam is an atypical benzodiazepine derivative with anxiolytic properties, distinguishing itself from classical benzodiazepines through its unique mechanism of action. Unlike traditional benzodiazepines that modulate the GABA-A receptor, tofisopam is a phosphodiesterase (PDE) inhibitor, specifically targeting PDE-4 and PDE-10A. This novel mechanism suggests a different pharmacological profile, potentially devoid of the sedative and muscle-relaxant side effects associated with conventional anxiolytics. These application notes provide a comprehensive overview of the available data on tofisopam dosage in mouse models, with a focus on anxiety-related behaviors. While direct protocols for anxiety models are limited in the current literature, this document extrapolates from existing studies on antidepressant-like and antipsychotic effects to guide researchers in designing their experimental protocols.
Data Presentation
The following tables summarize the quantitative data gathered from preclinical studies involving tofisopam administration in mice. It is important to note that while tofisopam is recognized for its anxiolytic properties, specific dose-response data in validated mouse models of anxiety are not extensively documented in the available literature. The presented data is derived from studies assessing antidepressant-like and antipsychotic-like effects, which often have overlapping neurobiological pathways with anxiety.
Table 1: Tofisopam Dosage and Effects in Mice
| Dose (mg/kg) | Administration Route | Mouse Model | Observed Effects | Citation |
| 25 | Not specified | Tail Suspension Test, Modified Forced Swimming Test | Ineffective in producing antidepressant-like effects. | |
| 50 | Intraperitoneal (i.p.) | Dizocilpine-induced immobility (model of psychosis) | Ameliorated dizocilpine-induced prolongation of immobility, suggesting antipsychotic-like activity. Anxiolytic properties are also reported for the 2,3-benzodiazepine class in models including the elevated plus maze and light-dark box. | |
| 50 | Not specified | Tail Suspension Test, Modified Forced Swimming Test | Significantly shortened immobility time, indicating antidepressant-like effects. | |
| 100 | Not specified | Tail Suspension Test, Modified Forced Swimming Test | Significantly shortened immobility time, indicating antidepressant-like effects. |
Table 2: Pharmacokinetic Parameters of Tofisopam in Various Species
| Species | Tmax (hours) | Biological Half-life (t½) | Primary Route of Elimination | Citation |
| Mouse | Not specified | Not specified | Feces and Urine | |
| Rat | 0.5 - 1.0 | Not specified | Feces and Urine | |
| Human | 1.0 - 1.5 | 2.7 - 3.5 hours | Urine |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Tofisopam
-
Vehicle (e.g., saline, DMSO, or as specified in the literature)
-
Syringes and needles for administration
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Prepare a stock solution of tofisopam in the chosen vehicle.
-
Administer tofisopam or vehicle to the mice via the desired route (e.g., intraperitoneal injection). Based on existing studies, a starting dose range of 25-100 mg/kg is suggested.
-
Allow for a pre-treatment period of 30-60 minutes before testing.
-
-
Testing:
-
Place the mouse in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Anxiolytic effects are indicated by a significant increase in the time spent and the number of entries into the open arms.
-
Protocol 2: Light-Dark Box Test
The Light-Dark Box test is another common assay for assessing anxiety-like behavior. It is based on the conflict between the exploratory drive of mice and their innate aversion to brightly illuminated areas.
Materials:
-
Light-dark box apparatus (a box divided into a light and a dark compartment)
-
Tofisopam
-
Vehicle
-
Syringes and needles
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour prior to the experiment.
-
Drug Administration:
-
Administer tofisopam or vehicle as described in the EPM protocol. A starting dose range of 25-100 mg/kg is recommended for initial studies.
-
Allow for a 30-60 minute pre-treatment period.
-
-
Testing:
-
Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to freely explore the apparatus for a 5 to 10-minute period.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the following behavioral measures:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.
-
Mandatory Visualization
Signaling Pathway of Tofisopam
Caption: Proposed signaling pathway for the anxiolytic effects of tofisopam.
Experimental Workflow for Tofisopam in Anxiety Models
Caption: General experimental workflow for assessing tofisopam in mouse anxiety models.
Application Note: Quantification of Tofisopam in Human Plasma using a Validated HPLC-UV Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Tofisopam in human plasma. The described protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Tofisopam is an anxiolytic agent belonging to the 2,3-benzodiazepine class of drugs. Unlike traditional benzodiazepines, it exhibits its therapeutic effects with minimal sedative, muscle relaxant, or anticonvulsant properties. Accurate quantification of Tofisopam in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile and for clinical research. This document provides a detailed protocol for a validated HPLC-UV method for the determination of Tofisopam in human plasma.
Experimental Protocols
Materials and Reagents
-
Tofisopam reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Ethyl acetate (AR grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Sample evaporation system (e.g., nitrogen evaporator)
-
Analytical balance
-
Micropipettes
Preparation of Standard Solutions
Stock Solution (100 µg/mL): Accurately weigh 10 mg of Tofisopam reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample into a clean centrifuge tube.
-
Add 100 µL of the internal standard solution (if used).
-
Add 2.5 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
HPLC Method
A reversed-phase HPLC method was developed and validated for the determination of Tofisopam.[1][2] The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Orthophosphoric acid in water : Methanol (10:90 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 238 nm[1] |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Method Validation
The developed method was validated according to ICH guidelines for system suitability, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.[1]
System Suitability
System suitability was assessed by injecting six replicate injections of a standard solution. The acceptance criteria were a relative standard deviation (RSD) of less than 2% for peak area and retention time.
Linearity
Linearity was established over a concentration range of 10-60 µg/ml.[1] The calibration curve was constructed by plotting the peak area against the concentration of Tofisopam. The regression coefficient (r²) should be greater than 0.999.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 was considered for LOD and 10:1 for LOQ. The reported LOD and LOQ for a similar method were 2.75 µg/ml and 8.855 µg/ml, respectively.[1] Another sensitive method reported a detection limit of 2 ng/mL.[3][4]
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high) on the same day and on three different days. The %RSD for precision should be less than 2%, and the accuracy should be within 98-103%.[1]
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Orthophosphoric acid in water : Methanol (10:90 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 238 nm[1] |
| Column Temperature | Ambient |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 10-60 µg/ml[1] |
| Regression Coefficient (r²) | > 0.999[1] |
| LOD | 2.75 µg/ml[1] |
| LOQ | 8.855 µg/ml[1] |
| Intra-day Precision (%RSD) | < 2%[1] |
| Inter-day Precision (%RSD) | < 2%[1] |
| Accuracy (%) | 98-103%[1] |
Visualizations
Caption: Workflow for Tofisopam Quantification.
Caption: Method Validation Parameter Relationships.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Analytical Method Development and Validation of Tofisopam in Pure and Pharmaceutical formulation [ouci.dntb.gov.ua]
- 3. Analysis of tofisopam in human serum by column-switching semi-micro high-performance liquid chromatography and evaluation of tofisopam bioequivalency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Tofisopam in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofisopam is an atypical benzodiazepine derivative that exhibits anxiolytic properties without the sedative, muscle relaxant, or anticonvulsant effects typically associated with classical benzodiazepines.[1][2] Its unique pharmacological profile stems from a mechanism of action that does not involve direct modulation of the GABA-A receptor benzodiazepine binding site.[1][3] Instead, Tofisopam functions as a phosphodiesterase (PDE) inhibitor, with notable activity against PDE-2A3, PDE-3, PDE-4A1, and PDE-10A1.[3][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which is believed to mediate its therapeutic effects.[1]
These application notes provide a framework for investigating the effects of Tofisopam on neuronal activity and synaptic transmission in ex vivo brain slice preparations. Given the absence of direct published data on Tofisopam in slice electrophysiology, the protocols and expected outcomes are based on its known mechanism as a PDE inhibitor and the established effects of selective inhibitors of the PDE subtypes it targets.
Mechanism of Action: A Signaling Pathway Overview
Tofisopam's primary mechanism of action is the inhibition of several phosphodiesterase (PDE) isoenzymes. PDEs are responsible for the degradation of cyclic nucleotides, such as cAMP and cGMP. By inhibiting PDEs, Tofisopam leads to an accumulation of intracellular cAMP. This increase in cAMP can activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including ion channels and transcription factors, ultimately modulating neuronal excitability and synaptic plasticity.
Data Presentation: Expected Electrophysiological Effects
Due to the lack of direct experimental data for Tofisopam in slice electrophysiology, the following table summarizes the expected effects based on its known targets (PDE2, PDE4, and PDE10A). These should be considered as starting hypotheses for experimental investigation.
| Parameter | Expected Effect of Tofisopam | Rationale (Based on PDE Inhibition) |
| Neuronal Excitability | ||
| Resting Membrane Potential | No significant change or slight depolarization | Increased cAMP can modulate leak potassium channels. |
| Input Resistance | Increase | PKA-mediated phosphorylation can close certain K+ channels. |
| Action Potential Firing Rate | Increase in response to depolarizing current injections | Increased input resistance and modulation of voltage-gated channels. |
| Synaptic Transmission | ||
| Excitatory Postsynaptic Potentials (EPSPs) | Potentiation | PDE10A inhibition increases the responsiveness of neurons to cortical stimulation. |
| Inhibitory Postsynaptic Potentials (IPSPs) | Variable; potentially reduced amplitude | cAMP/PKA signaling can modulate GABA-A receptor function. |
| Paired-Pulse Ratio (PPR) | Decrease | Suggests a potential increase in presynaptic release probability. |
| Synaptic Plasticity | ||
| Long-Term Potentiation (LTP) | Facilitation or enhancement | PDE4 inhibition is known to facilitate the induction and maintenance of LTP. |
Experimental Protocols
This section outlines a general protocol for investigating the effects of Tofisopam on synaptic transmission in acute brain slices using whole-cell patch-clamp electrophysiology. The hippocampus is a common brain region for such studies due to its well-defined circuitry and role in learning and memory.
Protocol 1: Preparation of Acute Hippocampal Slices
-
Animal Euthanasia and Brain Extraction:
-
Anesthetize a rodent (e.g., C57BL/6 mouse, P21-P35) with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
-
Slicing Solution (Example):
-
Sucrose-based artificial cerebrospinal fluid (aCSF) to improve neuronal viability.
-
Composition (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 D-glucose.
-
-
Slicing:
-
Glue the brain to the stage of a vibratome.
-
Cut 300-400 µm thick coronal or sagittal slices containing the hippocampus.
-
-
Recovery:
-
Transfer slices to a holding chamber containing aCSF at 32-34°C for 30 minutes.
-
The aCSF composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 D-glucose.
-
Allow slices to equilibrate at room temperature for at least 1 hour before recording.
-
Protocol 2: Whole-Cell Patch-Clamp Recording
-
Slice Transfer and Visualization:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Visualize pyramidal neurons in the CA1 region of the hippocampus using an upright microscope with DIC optics.
-
-
Pipette Preparation:
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill with an internal solution, for example (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH 7.3, ~290 mOsm).
-
-
Recording:
-
Obtain a giga-ohm seal (>1 GΩ) on a target neuron.
-
Rupture the membrane to achieve whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous EPSCs/IPSCs) or evoke responses by stimulating Schaffer collaterals with a bipolar electrode.
-
-
Drug Application:
-
Prepare a stock solution of Tofisopam in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF.
-
After recording a stable baseline for 10-15 minutes, bath-apply Tofisopam (e.g., 1-10 µM).
-
Record the effects of Tofisopam on the chosen electrophysiological parameters.
-
Perform a washout by perfusing with drug-free aCSF.
-
Experimental Workflow Visualization
Logical Relationships of Tofisopam's Effects
The inhibition of multiple PDE subtypes by Tofisopam suggests a complex modulation of neuronal function. The increase in cAMP is the central event that can lead to diverse and potentially synergistic effects on neuronal excitability and synaptic plasticity.
Conclusion and Future Directions
Tofisopam presents an interesting pharmacological profile for investigation in the field of neuroscience. Its mechanism as a PDE inhibitor suggests that it may have significant effects on neuronal excitability and synaptic plasticity. The protocols and expected outcomes provided here offer a starting point for researchers to explore the electrophysiological effects of Tofisopam in brain slices. Future studies are needed to provide direct quantitative data on its impact on specific neuronal populations and synaptic pathways, which will be crucial for a comprehensive understanding of its therapeutic potential.
References
- 1. Inhibition of Phosphodiesterase 10A Increases the Responsiveness of Striatal Projection Neurons to Cortical Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of PDE2 on inflammation and apoptosis in cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Intraperitoneal and Oral Administration of Tofisopam in Rodent Models
Application Notes and Protocols for Researchers
This document provides a comprehensive overview of the administration of Tofisopam in rats via intraperitoneal (IP) and oral (PO) routes. These application notes are intended for researchers, scientists, and drug development professionals working with this atypical anxiolytic compound in preclinical settings. This guide details experimental protocols, summarizes available pharmacokinetic data, and visualizes relevant biological and experimental pathways.
Introduction
Tofisopam is a 2,3-benzodiazepine derivative that exhibits anxiolytic properties without the pronounced sedative, muscle relaxant, or anticonvulsant effects associated with classical 1,4-benzodiazepines.[1] Its unique mechanism of action, primarily through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE-4A1 and PDE-10A1, makes it a compound of significant interest in neuropharmacology.[1][2] Understanding the pharmacokinetic and pharmacodynamic profiles of Tofisopam following different routes of administration is critical for the design and interpretation of preclinical studies.
Data Presentation: Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Tofisopam in Rats after Oral Administration
| Parameter | Value | Species | Dosage | Source |
| Tmax (Time to Maximum Concentration) | 0.5 - 1.0 hours | Rat | Not Specified | [3] |
| Cmax (Maximum Concentration) | Data not available in the searched literature | Rat | 5 and 50 mg/kg | [4] |
| AUC (Area Under the Curve) | Data not available in the searched literature | Rat | 5 and 50 mg/kg | [4] |
| Bioavailability | Data not available in the searched literature | Rat | N/A |
Table 2: Pharmacokinetic Parameters of Tofisopam in Rodents after Intraperitoneal Administration
| Parameter | Value | Species | Dosage | Source |
| Tmax (Time to Maximum Concentration) | Described as "rapid absorption" | Mouse | 50 mg/kg | [2] |
| Cmax (Maximum Concentration) | Data not available in the searched literature | Mouse | 50 mg/kg | [2] |
| AUC (Area Under the Curve) | Data not available in the searched literature | Mouse | 50 mg/kg | [2] |
| Half-life (t½) | Described as "short" | Rodents | Not Specified | [2] |
Note: The data for intraperitoneal administration is derived from studies in mice, which may not be directly comparable to rats. The absence of comprehensive pharmacokinetic data, particularly Cmax and AUC, underscores a significant area for future research.
Experimental Protocols
The following are detailed protocols for the oral and intraperitoneal administration of Tofisopam to rats, synthesized from established laboratory procedures.
Protocol 1: Oral Administration of Tofisopam via Gavage
Objective: To administer a precise dose of Tofisopam directly into the stomach of a rat.
Materials:
-
Tofisopam
-
Vehicle (e.g., 0.5% methyl cellulose in sterile water)
-
Warming device (e.g., water bath)
-
Appropriately sized oral gavage needles (16-18 gauge for adult rats)
-
Syringes (1-5 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Preparation of Tofisopam Suspension:
-
Accurately weigh the required amount of Tofisopam.
-
Prepare the vehicle solution (e.g., 0.5% methyl cellulose).
-
Suspend the Tofisopam in the vehicle to the desired concentration. Ensure the suspension is homogenous.
-
Gently warm the suspension to room temperature to reduce any potential discomfort to the animal.
-
-
Animal Handling and Dosing:
-
Weigh the rat to determine the correct volume of the Tofisopam suspension to administer.
-
Gently but firmly restrain the rat. The "v-hold" method, where the head and neck are immobilized, is commonly used.
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. Mark this length on the needle.
-
Draw the calculated volume of the Tofisopam suspension into the syringe and attach the gavage needle.
-
With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue towards the pharynx.
-
The needle should pass smoothly down the esophagus. If any resistance is met, withdraw the needle and re-insert. Do not force the needle.
-
Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the suspension.
-
After administration, gently withdraw the needle along the same path of insertion.
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or changes in behavior.
-
Protocol 2: Intraperitoneal Administration of Tofisopam
Objective: To administer Tofisopam into the peritoneal cavity of a rat for systemic absorption.
Materials:
-
Tofisopam
-
Vehicle (e.g., sterile physiological saline)
-
Warming device (e.g., water bath)
-
Sterile needles (23-25 gauge)
-
Sterile syringes (1-3 mL)
-
70% ethanol for disinfection
-
PPE: lab coat, gloves, eye protection
Procedure:
-
Preparation of Tofisopam Solution:
-
Dissolve the accurately weighed Tofisopam in the sterile physiological saline to the desired concentration.
-
Gently warm the solution to room temperature.
-
-
Animal Handling and Injection:
-
Weigh the rat to calculate the correct injection volume.
-
Restrain the rat securely. A two-person technique is often preferred, with one person restraining the animal and the other performing the injection. The rat should be held in a supine position with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, which is typically located on the left side, and the bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle, with the bevel facing up, at a 15-30 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the syringe plunger to ensure that a blood vessel or organ has not been penetrated. If blood or any colored fluid appears, withdraw the needle and re-inject at a different site with a fresh needle and syringe.
-
If there is no aspirate, slowly and steadily inject the Tofisopam solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions at the injection site or changes in its overall condition.
-
Visualizations
Signaling Pathway of Tofisopam
Tofisopam's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes. This leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various signaling cascades that are thought to contribute to its anxiolytic effects.
Caption: Tofisopam inhibits PDE, increasing cAMP levels and leading to anxiolytic effects.
Experimental Workflow for a Comparative Pharmacokinetic Study
The following diagram outlines a logical workflow for a study designed to compare the pharmacokinetics of Tofisopam following oral and intraperitoneal administration in rats.
Caption: Workflow for comparing Tofisopam pharmacokinetics after oral vs. IP administration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pharmacokinetics and metabolism of tofizopam (Grandaxin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain levels of tofizopam in the rat and relationship with benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tofisopam Solution Preparation in In-Vivo Neuroscience Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofisopam is an atypical benzodiazepine derivative that exhibits anxiolytic properties without the sedative, muscle relaxant, and anticonvulsant effects commonly associated with classical benzodiazepines. It is a 2,3-benzodiazepine, structurally distinct from the classical 1,4-benzodiazepines. Its unique pharmacological profile, which includes modulation of phosphodiesterases (PDEs), makes it a compound of interest in neuroscience research for studying anxiety, depression, and other neurological and psychiatric disorders. Proper preparation of tofisopam solutions is critical for obtaining reliable and reproducible results in pre-clinical in-vivo studies. This document provides detailed protocols for the preparation of tofisopam solutions for intraperitoneal and oral administration in rodent models.
Physicochemical Properties and Solubility Data
Tofisopam is a pale yellowish-white crystalline powder. It is practically insoluble in water, which necessitates the use of organic solvents or suspending agents for its preparation for in-vivo experiments.[1] The choice of vehicle is crucial to ensure the bioavailability and to minimize potential toxicity or confounding effects of the solvent.
| Property | Value |
| Appearance | Pale yellowish-white crystalline powder[1] |
| Molecular Formula | C₂₂H₂₆N₂O₄ |
| Molecular Weight | 382.45 g/mol |
| Water Solubility | Practically insoluble[1][2][3][4][5] |
| Solubility in DMSO | Approximately 14 mg/mL[2][3][4][5] |
| Other Solubilities | Soluble in acetone, sparingly soluble in ethanol (95%), and slightly soluble in diethyl ether.[1] |
| Storage | Store in tight, light-resistant containers. |
Experimental Protocols
Protocol 1: Preparation of Tofisopam Suspension for Intraperitoneal (i.p.) Injection
This protocol is based on a method reported in a study investigating the effects of tofisopam in a mouse model of psychosis.[6]
Materials:
-
Tofisopam powder
-
Methyl cellulose (e.g., Sigma-Aldrich)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringes and needles
Procedure:
-
Prepare the 0.5% Methyl Cellulose Vehicle:
-
Weigh the required amount of methyl cellulose (0.5 g for every 100 mL of vehicle).
-
Heat approximately one-third of the final required volume of sterile water to 60-80°C.
-
Add the methyl cellulose powder to the heated water while stirring vigorously to ensure it is wetted.
-
Remove from heat and add the remaining two-thirds of the volume as cold sterile water.
-
Continue to stir the solution until it is clear and uniform. It may be necessary to stir for an extended period at 4°C to achieve complete dissolution.
-
-
Prepare the Tofisopam Suspension:
-
Determine the required concentration of tofisopam based on the desired dosage (e.g., 50 mg/kg) and the injection volume (e.g., 5 mL/kg). For a 50 mg/kg dose and a 5 mL/kg injection volume, the required concentration is 10 mg/mL.
-
Weigh the appropriate amount of tofisopam powder.
-
Add the tofisopam powder to the prepared 0.5% methyl cellulose vehicle.
-
Vortex or stir the mixture vigorously to ensure a uniform suspension. Tofisopam will be suspended, not dissolved.
-
It is recommended to prepare this suspension fresh on the day of the experiment.[1]
-
-
Administration:
-
Before each injection, ensure the suspension is thoroughly mixed to guarantee consistent dosing.
-
Administer the tofisopam suspension intraperitoneally to the animal at the calculated volume.
-
Protocol 2: Preparation of Tofisopam Solution using DMSO for Intraperitoneal (i.p.) Injection
This protocol is a general method for compounds that are soluble in DMSO but not in aqueous solutions. The final concentration of DMSO should be kept to a minimum to avoid solvent toxicity.
Materials:
-
Tofisopam powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Prepare the Tofisopam Stock Solution in DMSO:
-
Weigh the required amount of tofisopam and place it in a sterile tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to achieve a final concentration of 10 mg/mL with a low percentage of DMSO, you might first prepare a concentrated stock, such as 100 mg/mL in DMSO.
-
-
Dilute to the Final Injection Concentration:
-
Vortex the DMSO stock solution to ensure it is fully dissolved.
-
Perform a serial dilution with sterile saline or PBS to reach the final desired concentration for injection. It is crucial to ensure that the final percentage of DMSO in the injected solution is low (typically ≤10%, and ideally as low as possible) to prevent irritation and toxicity.
-
When adding the aqueous vehicle to the DMSO stock, add it slowly while vortexing to prevent precipitation of the compound.
-
-
Administration:
-
Administer the final solution intraperitoneally.
-
Always prepare a vehicle control solution with the same final concentration of DMSO and saline/PBS to inject into the control group of animals.
-
Protocol 3: Preparation of Tofisopam Suspension for Oral (p.o.) Administration
This protocol has been used for the oral administration of tofisopam in mice.[7]
Materials:
-
Tofisopam powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Tween 80
-
Sterile water
-
Homogenizer or magnetic stirrer
Procedure:
-
Prepare the Vehicle:
-
Prepare a 5% carboxymethylcellulose-Na / 0.04% Tween 80 (w/w) solution in sterile water.
-
For example, to prepare 100 mL of vehicle, add 5 g of CMC-Na and 0.04 g (or 40 µL) of Tween 80 to the water.
-
Mix thoroughly using a homogenizer or by stirring for an extended period until a uniform suspension is formed.
-
-
Prepare the Tofisopam Suspension:
-
Calculate the required amount of tofisopam for the desired dosage.
-
Add the tofisopam powder to the prepared vehicle.
-
Mix thoroughly to ensure a homogenous suspension.
-
-
Administration:
-
Administer the suspension orally using an appropriate gavage needle.
-
Ensure the suspension is well-mixed before each administration.
-
In-Vivo Dosing Information
Published studies in mice have utilized tofisopam at doses of 50 mg/kg and 100 mg/kg for both intraperitoneal and oral routes of administration to investigate its antidepressant-like effects.[8][9] Another study used a 50 mg/kg i.p. dose to explore its potential in a model of psychosis.[6]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation and administration of a tofisopam suspension for in-vivo experiments.
Caption: Workflow for Tofisopam Suspension Preparation and In-Vivo Administration.
References
- 1. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effects of tofisopam on gastric functions in rats (author's transl)] [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Injection as a Method of Psychotropic Drug Delivery in Adult Zebrafish | Springer Nature Experiments [experiments.springernature.com]
- 4. Antidepressant-like effect of tofisopam in mice: A behavioural, molecular docking and MD simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Tofisopam in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofisopam is an atypical anxiolytic agent belonging to the 2,3-benzodiazepine class of compounds. Unlike classical 1,4-benzodiazepines that modulate the GABA-A receptor, Tofisopam exhibits a unique pharmacological profile by acting as a phosphodiesterase (PDE) inhibitor.[1][2][3][4] This distinct mechanism of action, coupled with its anxiolytic effects without significant sedative or muscle relaxant properties, makes Tofisopam a valuable tool in neuroscience research and drug discovery. This application note provides detailed protocols for utilizing Tofisopam as a reference compound in high-throughput screening (HTS) assays for identifying novel inhibitors of specific PDE isoforms.
Tofisopam demonstrates inhibitory activity against several PDE families, with the highest affinity for PDE-4A1, followed by PDE-10A1, PDE-3A, and PDE-2A3.[1][2][4][5] Its multi-target profile makes it a versatile control for various screening campaigns aimed at discovering isoform-selective PDE inhibitors for a range of therapeutic areas, including central nervous system disorders, cardiovascular diseases, and inflammatory conditions.
Quantitative Data Summary
The inhibitory activity of Tofisopam against various PDE isoforms has been characterized, providing essential data for its use as a control compound in HTS assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| PDE Isoform | Tofisopam IC50 (µM) | Reference |
| PDE-4A1 | 0.42 ± 0.8 | [1] |
| PDE-10A1 | 0.92 ± 1.2 | [1] |
| PDE-3A | 1.98 ± 1.7 | [1] |
| PDE-2A3 | 2.11 ± 1.8 | [1] |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways modulated by the target PDEs is crucial for assay design and interpretation of results. Tofisopam, by inhibiting specific PDEs, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP), thereby affecting downstream signaling cascades.
Phosphodiesterase 4 (PDE4) Signaling Pathway
PDE4 isoforms are specific for hydrolyzing cAMP. Inhibition of PDE4 by Tofisopam leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular responses.
Phosphodiesterase 10 (PDE10) Signaling Pathway in Striatum
PDE10A is highly expressed in the medium spiny neurons of the striatum and is a dual-substrate PDE, hydrolyzing both cAMP and cGMP. Its inhibition by Tofisopam can modulate dopaminergic signaling, which is critical for motor control and cognition.[6][7][8]
High-Throughput Screening Workflow
A typical workflow for an HTS campaign to identify novel PDE inhibitors using Tofisopam as a control is outlined below. This workflow is adaptable to various assay formats.
Experimental Protocols
The following are example protocols for HTS assays targeting PDE isoforms inhibited by Tofisopam. These protocols are intended as a starting point and should be optimized for specific laboratory conditions and instrumentation.
Protocol 1: PDE4A1 Inhibition Assay (Fluorescence Polarization)
This biochemical assay measures the inhibition of PDE4A1 by monitoring the change in fluorescence polarization (FP) of a fluorescently labeled cAMP analog.
Materials:
-
Recombinant human PDE4A1 enzyme
-
FAM-cAMP (fluorescently labeled substrate)
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Tofisopam (positive control)
-
Test compounds
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds and Tofisopam (in a dose-response range, e.g., 0.1 µM to 100 µM) into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and a known PDE4 inhibitor like Rolipram (positive control).
-
Enzyme Addition: Dilute PDE4A1 enzyme to the desired concentration in cold PDE Assay Buffer. Add 5 µL of the diluted enzyme solution to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Substrate Addition: Add 5 µL of FAM-cAMP (at a concentration close to its Km for PDE4A1) to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Measure the fluorescence polarization on a compatible plate reader.
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the high (DMSO) and low (Rolipram/high concentration Tofisopam) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assess assay quality by calculating the Z'-factor from the control wells. A Z'-factor ≥ 0.5 is generally considered acceptable for HTS.[9][10][11]
Protocol 2: PDE10A Inhibition Assay (Scintillation Proximity Assay)
This biochemical assay measures the inhibition of PDE10A by quantifying the amount of radiolabeled AMP produced from the hydrolysis of [3H]-cAMP.[9]
Materials:
-
Recombinant human PDE10A enzyme
-
[3H]-cAMP (radiolabeled substrate)
-
Yttrium Silicate (YSi) SPA beads
-
PDE Assay Buffer
-
Tofisopam (positive control)
-
Test compounds
-
384-well white microplates
-
Microplate scintillation counter
Procedure:
-
Compound Plating: Dispense test compounds and controls into a 384-well plate as described in Protocol 1.
-
Reagent Mix Preparation: Prepare a master mix containing PDE10A enzyme, [3H]-cAMP, and YSi SPA beads in PDE Assay Buffer.
-
Reagent Addition: Add 10 µL of the master mix to each well.
-
Reaction Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking.
-
Detection: Measure the scintillation counts per minute (CPM) in a microplate scintillation counter.
Data Analysis:
-
Calculate percent inhibition and IC50 values as described in Protocol 1.
-
The Z'-factor for this assay format has been reported to be approximately 0.71, indicating a robust assay for HTS.[9]
Protocol 3: Cell-Based PDE Inhibition Assay (cAMP-Responsive Reporter)
This cell-based assay measures the inhibition of endogenous or overexpressed PDEs by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).
Materials:
-
HEK293 cells stably expressing a CRE-luciferase reporter construct (and optionally, a specific PDE isoform)
-
Cell culture medium and supplements
-
Forskolin (adenylyl cyclase activator)
-
Tofisopam (positive control)
-
Test compounds
-
384-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the reporter cells in 384-well plates at an appropriate density and incubate overnight.
-
Compound Addition: Add test compounds and controls to the cells and incubate for 30 minutes.
-
Cell Stimulation: Add a sub-maximal concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plates for 4-6 hours to allow for reporter gene expression.
-
Lysis and Detection: Add luciferase assay reagent to lyse the cells and generate a luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percent activation of the reporter signal for each test compound concentration.
-
Determine EC50 values by plotting the percent activation against the logarithm of the compound concentration.
-
Calculate the Z'-factor to assess assay performance.
Conclusion
Tofisopam's well-characterized inhibitory profile against multiple PDE isoforms makes it an excellent reference compound for HTS campaigns. The protocols provided herein offer robust and adaptable methods for screening large compound libraries to identify novel PDE inhibitors. The use of Tofisopam as a control will aid in the validation of assay performance and the interpretation of screening data, ultimately facilitating the discovery of new therapeutic agents targeting cyclic nucleotide signaling pathways.
References
- 1. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis | springermedizin.de [springermedizin.de]
- 3. go.drugbank.com [go.drugbank.com]
- 4. worldwidejournals.com [worldwidejournals.com]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Striatum - Wikipedia [en.wikipedia.org]
- 9. Discovery of novel PDE10 inhibitors by a robust homogeneous screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assay.dev [assay.dev]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereotaxic Injection of Tofisopam in Localized Brain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the localized administration of Tofisopam into specific brain regions of rodents using stereotaxic surgery. This technique is invaluable for investigating the neurobiological mechanisms of Tofisopam with high anatomical precision, allowing for the elucidation of its effects on specific neural circuits involved in anxiety, depression, and other neuropsychiatric disorders.
Introduction to Tofisopam
Tofisopam is an atypical anxiolytic agent belonging to the 2,3-benzodiazepine class. Unlike classical 1,4-benzodiazepines, Tofisopam does not bind to the benzodiazepine site on the GABA-A receptor[1][2]. Its mechanism of action is primarily attributed to the inhibition of phosphodiesterases (PDEs), with a notable affinity for PDE-4A1 and PDE-10A1[1][3]. By inhibiting these enzymes, Tofisopam increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates various downstream signaling pathways. This unique pharmacological profile results in anxiolytic effects without the pronounced sedative, muscle relaxant, or anticonvulsant properties associated with traditional benzodiazepines[1][4]. Studies have also indicated that Tofisopam can influence dopaminergic and serotonergic neurotransmitter systems[2].
Quantitative Data Summary
The following tables summarize key quantitative data for the use of Tofisopam in preclinical research.
Table 1: Tofisopam Properties for In Vivo Studies
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆N₂O₄ | [5] |
| Molecular Weight | 382.45 g/mol | [5] |
| Solubility in DMSO | ~14 mg/mL | [6] |
| Solubility in Water | Insoluble | [5] |
| In Vivo Vehicle | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [7] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | [7] | |
| 10% DMSO + 90% corn oil | [7] |
Table 2: Systemic Tofisopam Dosage in Rodent Models
| Animal Model | Dosage | Route of Administration | Observed Effects | Source |
| Mouse | 50 mg/kg | Intraperitoneal (i.p.) | Ameliorated dizocilpine-induced immobility | [1][3] |
| Mouse | 50 and 100 mg/kg | Not Specified | Shortened immobility time in tail suspension and forced swimming tests | [2] |
| Rat | 50 mg/kg | Peroral (p.o.) | Enhanced binding to benzodiazepine receptors | [8] |
| Rat | 30 and 100 mg/kg | Peroral (p.o.) | Inhibited gastric ulceration induced by stress | [9] |
Table 3: Suggested Stereotaxic Injection Parameters for Tofisopam (Rodent)
| Parameter | Suggested Range | Notes |
| Concentration | 1-10 mM | To be optimized based on target brain region and desired local concentration. Start with a lower concentration and increase as needed. |
| Injection Volume | 100-500 nL per site | Smaller volumes minimize tissue damage and non-specific effects. Infuse slowly to allow for diffusion. |
| Infusion Rate | 100-200 nL/min | A slow infusion rate prevents backflow and tissue damage. |
| Cannula Size | 30-34 gauge | Smaller gauge needles cause less tissue damage. |
Table 4: Example Stereotaxic Coordinates for Key Brain Regions in Rodents (from Bregma)
| Brain Region | Species | Antero-Posterior (AP) | Medio-Lateral (ML) | Dorso-Ventral (DV) |
| Basolateral Amygdala | Rat | -2.8 mm | ±5.0 mm | -8.5 mm |
| Mouse | -1.5 mm | ±3.0 mm | -4.5 mm | |
| Medial Prefrontal Cortex | Rat | +2.7 mm | ±0.5 mm | -4.0 mm |
| Mouse | +1.7 mm | ±0.3 mm | -2.5 mm | |
| Dorsal Hippocampus (CA1) | Rat | -3.8 mm | ±2.5 mm | -2.7 mm |
| Mouse | -1.9 mm | ±1.5 mm | -1.8 mm |
Note: These coordinates are approximate and should be optimized for the specific animal strain and age using a stereotaxic atlas.
Experimental Protocols
Preparation of Tofisopam Solution for Injection
-
Vehicle Preparation : Prepare the chosen vehicle under sterile conditions. A common vehicle for in vivo administration of hydrophobic compounds like Tofisopam is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline[7].
-
Tofisopam Dissolution : Weigh the desired amount of Tofisopam powder and dissolve it in the appropriate volume of the vehicle to achieve the target concentration. Gentle warming and sonication may be required to facilitate dissolution[7].
-
Sterilization : Filter the final Tofisopam solution through a sterile 0.22 µm syringe filter to ensure its sterility before injection.
-
Storage : Store the prepared solution at 4°C for short-term use (up to one week). For longer storage, aliquot and store at -20°C.
Stereotaxic Surgery Protocol (Mouse/Rat)
This protocol provides a general guideline. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
-
Anesthesia and Analgesia : Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to IACUC approved protocols. Administer a pre-operative analgesic.
-
Animal Preparation : Shave the scalp and secure the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Disinfect the surgical area with alternating scrubs of 70% ethanol and povidone-iodine.
-
Craniotomy : Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small burr hole over the target brain region at the predetermined stereotaxic coordinates.
-
Microinjection :
-
Lower the injection cannula, pre-filled with the Tofisopam solution, to the target DV coordinate.
-
Infuse the solution at a slow and controlled rate (e.g., 100 nL/min) using a microinjection pump.
-
After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon retraction.
-
Slowly retract the cannula.
-
-
Closure and Post-operative Care : Suture the scalp incision. Administer post-operative analgesics and monitor the animal closely during recovery on a heating pad to maintain body temperature.
Visualizations
Tofisopam's Proposed Mechanism of Action
Caption: Proposed signaling pathway of Tofisopam via PDE inhibition.
Experimental Workflow for Stereotaxic Injection
Caption: Workflow for localized brain studies using Tofisopam.
Logical Relationship of Tofisopam's Atypical Profile
Caption: Tofisopam's atypical anxiolytic profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidepressant-like effect of tofisopam in mice: A behavioural, molecular docking and MD simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Tofizopam modulates the affinity of benzodiazepine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tofisopam | TargetMol [targetmol.com]
Application Notes and Protocols for Tofisopam Administration in Zebrafish Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofisopam is an atypical anxiolytic agent belonging to the 2,3-benzodiazepine class of compounds. Unlike the classical 1,4-benzodiazepines, Tofisopam exerts its anxiolytic effects with minimal sedative, muscle relaxant, or anticonvulsant properties.[1] Its unique pharmacological profile is attributed to its mechanism of action as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE-4A1, PDE-10A1, PDE-3, and PDE-2A3. This mode of action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), modulating downstream signaling pathways involved in anxiety and stress responses.
The zebrafish (Danio rerio) has emerged as a powerful model organism for neurobehavioral research and drug discovery due to its genetic tractability, high-throughput screening potential, and conserved neurochemical pathways with mammals. This document provides detailed application notes and protocols for the administration of Tofisopam in zebrafish for the purpose of conducting behavioral studies, with a focus on anxiety-like behaviors.
Disclaimer: To date, there is a lack of published studies specifically detailing the administration of Tofisopam to zebrafish for behavioral analysis. The following protocols are therefore based on established methodologies for administering other anxiolytic compounds to zebrafish and the known pharmacological properties of Tofisopam. Researchers are advised to perform dose-response studies to determine the optimal concentration and exposure duration for their specific experimental conditions.
Signaling Pathway of Tofisopam
Tofisopam's primary mechanism of action involves the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides. By inhibiting PDEs, Tofisopam increases the intracellular levels of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression that are thought to underlie its anxiolytic effects.
References
Tofisopam as a Tool Compound for Studying PDE10A Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofisopam, a 2,3-benzodiazepine derivative, is traditionally known for its anxiolytic properties, distinguishing itself from classical 1,4-benzodiazepines by a lack of sedative, anticonvulsant, and muscle relaxant effects[1][2]. Beyond its clinical use for anxiety and alcohol withdrawal, tofisopam has emerged as a tool compound for studying cyclic nucleotide signaling due to its inhibitory activity against phosphodiesterases (PDEs)[1][3][4]. PDEs are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Notably, tofisopam exhibits inhibitory activity against phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and reward pathways[3][5]. PDE10A plays a crucial role in modulating both the direct and indirect pathways of the basal ganglia by hydrolyzing both cAMP and cGMP. However, it is critical for researchers to recognize that tofisopam is not a highly selective PDE10A inhibitor. It also demonstrates significant affinity for other PDE isoforms, particularly PDE4A1, PDE2A3, and PDE3[1][3][4]. This multi-target profile necessitates careful experimental design and data interpretation when using tofisopam to probe PDE10A function.
These application notes provide a comprehensive overview of tofisopam's PDE inhibitory profile, detailed protocols for in vitro and in vivo studies, and visualizations of the relevant signaling pathways to guide researchers in utilizing tofisopam as a tool compound for investigating PDE10A and related cyclic nucleotide signaling.
Data Presentation: Quantitative Inhibitory Profile of Tofisopam
The following tables summarize the in vitro inhibitory activity of tofisopam against a panel of human recombinant phosphodiesterase enzymes. This data is essential for understanding the compound's selectivity and for designing experiments to investigate its effects on specific PDE isoforms.
| PDE Isoform | IC50 (µM) | Reference |
| PDE10A1 | 0.92 | [3] |
| PDE4A1 | 0.42 | [3] |
| PDE2A3 | 2.11 | [3] |
| PDE3 | 1.98 | [3] |
Table 1: Tofisopam IC50 Values against selected PDE Isoforms. IC50 values represent the concentration of tofisopam required to inhibit 50% of the enzyme's activity in vitro.
| PDE Isoform | Inhibition at 10 µM | IC50 | Reference |
| PDE1 | Weak Inhibition | Not Determined | [3] |
| PDE5 | Weak Inhibition | Not Determined | [3] |
| PDE6 | No Interaction | Not Determined | [3] |
| PDE8 | No Interaction | Not Determined | [3] |
| PDE9 | No Interaction | Not Determined | [3] |
| PDE11 | No Interaction | Not Determined | [3] |
Table 2: Tofisopam Activity against other PDE Isoforms. For several PDE isoforms, significant inhibition was not observed at a concentration of 10 µM, and therefore specific IC50 values were not determined.
Signaling Pathways and Experimental Workflows
To effectively use tofisopam as a tool compound, it is crucial to understand the signaling context in which PDE10A operates and the general workflow for its characterization.
PDE10A Signaling in Striatal Medium Spiny Neurons
PDE10A is a key regulator of cAMP and cGMP signaling in the striatum, which is central to the function of the basal ganglia. The following diagram illustrates the role of PDE10A in modulating signaling cascades downstream of dopamine receptors in medium spiny neurons (MSNs), which are the principal neurons of the striatum.
References
- 1. researchgate.net [researchgate.net]
- 2. Tofisopam - Wikipedia [en.wikipedia.org]
- 3. phosphodiesterase-10a-inhibitor-activity-in-preclinical-models-of-the-positive-cognitive-and-negative-symptoms-of-schizophrenia - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. stacks.cdc.gov [stacks.cdc.gov]
Troubleshooting & Optimization
Tofisopam Aqueous Solubility Enhancement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving tofisopam in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the inherent aqueous solubility of Tofisopam?
A1: Tofisopam is a crystalline powder that is practically insoluble in water.[1][2][3] Its low aqueous solubility can present significant challenges for in vitro and in vivo studies that require aqueous-based vehicle solutions. It is, however, soluble in organic solvents such as DMSO, methanol, acetonitrile, and chloroform.[1][4][5][6]
Q2: Why is my Tofisopam not dissolving in my aqueous buffer?
A2: Tofisopam's poor aqueous solubility is the primary reason for dissolution failure in aqueous buffers. Direct dissolution in aqueous media is unlikely to yield a clear, stable solution at concentrations typically required for research. To achieve a homogenous solution, formulation strategies such as the use of co-solvents or complexing agents are necessary.
Q3: Are there any pre-formulated solutions available for Tofisopam?
A3: While ready-to-use solutions are not typically sold, several suppliers provide well-documented protocols for preparing stock solutions. These formulations often utilize a combination of organic solvents and other excipients to achieve higher concentrations of Tofisopam in a solution suitable for further dilution into aqueous media.
Q4: What are the recommended methods to improve the aqueous solubility of Tofisopam?
A4: The most common and effective methods for enhancing the aqueous solubility of Tofisopam include the use of co-solvents and the formation of inclusion complexes with cyclodextrins.[4][7] Nanoparticle-based formulations are also a viable, though more complex, strategy for improving the dissolution and bioavailability of poorly soluble drugs like Tofisopam.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The concentration of DMSO in the final solution is not sufficient to maintain Tofisopam solubility. The drug is crashing out of the solution. | 1. Decrease the final concentration of Tofisopam. 2. Increase the percentage of DMSO in the final solution. However, be mindful of potential DMSO toxicity in your experimental model. 3. Utilize a co-solvent system. A combination of solvents like DMSO, PEG300, and a surfactant like Tween-80 can improve solubility and stability upon dilution.[4] |
| Cloudy or hazy solution after attempting to dissolve Tofisopam. | Incomplete dissolution of the compound. | 1. Ensure you are using an appropriate solvent system. Refer to the recommended formulation protocols. 2. Apply gentle heating (up to 60°C) and/or sonication to aid dissolution, especially when preparing stock solutions in DMSO.[4] 3. Verify the quality and purity of your Tofisopam. |
| Phase separation observed in the final formulation. | The components of your formulation are immiscible at the prepared ratios. | 1. Ensure thorough mixing of all components. Add each solvent sequentially and ensure the solution is clear before adding the next.[4] 2. Re-evaluate the compatibility of your chosen solvents and excipients. |
Quantitative Data on Tofisopam Solubility Enhancement
The following table summarizes the solubility of Tofisopam in different solvent systems.
| Formulation | Achieved Concentration | Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (3.27 mM) | Clear solution | [4][7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (3.27 mM) | Clear solution | [4][7] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (3.27 mM) | Clear solution | [4][7] |
| DMSO | ~14 mg/mL | - | [1] |
| Water | Insoluble | - | [1][3] |
Experimental Protocols
Protocol 1: Co-Solvent Formulation
This protocol describes the preparation of a Tofisopam solution using a co-solvent system.
Materials:
-
Tofisopam powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Weigh the desired amount of Tofisopam powder.
-
Prepare a stock solution of Tofisopam in DMSO. For example, to achieve a final concentration of 1.25 mg/mL in the co-solvent formulation, a higher concentration stock in DMSO is prepared first.
-
In a sterile tube, add the required volume of the Tofisopam stock solution in DMSO.
-
Sequentially add the other solvents while vortexing at each step to ensure a clear solution:
-
Add PEG300.
-
Add Tween-80.
-
Add Saline.
-
-
The final ratio of the solvents should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
If any precipitation or cloudiness occurs, gentle warming or sonication can be used to aid dissolution.[4]
-
It is recommended to prepare this working solution fresh on the day of use.[4]
Protocol 2: Cyclodextrin Inclusion Complex Formulation
This protocol utilizes a cyclodextrin to enhance the aqueous solubility of Tofisopam.
Materials:
-
Tofisopam powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the desired amount of Tofisopam powder.
-
Prepare a stock solution of Tofisopam in DMSO.
-
In a sterile tube, add the required volume of the Tofisopam stock solution in DMSO.
-
Add the 20% SBE-β-CD in saline solution to the DMSO stock.
-
The final ratio should be 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.[4]
-
Vortex the mixture thoroughly until a clear solution is obtained.
-
This formulation should be prepared fresh for each experiment.
Visualizations
Caption: Experimental workflow for enhancing Tofisopam aqueous solubility.
Caption: Troubleshooting logic for Tofisopam dissolution problems.
References
- 1. トフィソパム ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. rjptonline.org [rjptonline.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rjptonline.org [rjptonline.org]
- 6. targetmol.com [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pnrjournal.com [pnrjournal.com]
Tofisopam degradation in solution and proper storage conditions
This technical support center provides guidance on the degradation of tofisopam in solution and outlines proper storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of tofisopam in solution?
A1: Tofisopam is susceptible to degradation under several conditions. The primary factors that can induce degradation are exposure to acidic and alkaline pH, oxidizing agents, light (photodegradation), and elevated temperatures (thermal degradation).
Q2: How stable is tofisopam in solution under ambient and refrigerated conditions?
A2: Studies have evaluated the stability of tofisopam solutions at ambient temperature and under refrigeration (5°C). While specific quantitative degradation rates are not extensively published, routine analysis of these solutions is typically recommended within 48 hours of preparation to ensure accuracy.
Q3: What are the known degradation products of tofisopam?
Q4: What are the recommended storage conditions for tofisopam solutions?
A4: To minimize degradation, tofisopam solutions should be protected from light and stored at refrigerated temperatures (2-8°C). For short-term storage (up to 48 hours), ambient temperature may be acceptable, but refrigeration is preferred. For long-term storage, solid tofisopam should be stored in a well-closed container, protected from light and moisture.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Degradation of tofisopam | - Prepare fresh solutions and re-analyze.- Review solution preparation and storage procedures to ensure they minimize exposure to light, extreme pH, and high temperatures.- Use a validated stability-indicating method to confirm if the extra peaks are degradation products. |
| Loss of tofisopam assay over time | Instability in the prepared solution | - Confirm the stability of your specific solvent system.- Prepare smaller batches of solutions more frequently.- Store solutions at a lower temperature (e.g., 5°C) and protect from light. |
| Inconsistent results between experiments | Variable degradation due to environmental factors | - Standardize storage conditions for all samples and standards.- Control exposure to light during sample preparation and analysis.- Monitor and control the temperature of the autosampler and column compartment. |
Tofisopam Stability Data
The following table summarizes the known stability of tofisopam under various stress conditions. It is important to note that detailed quantitative data from forced degradation studies are not widely available in published literature.
| Stress Condition | Condition Details | Observed Degradation | Quantitative Data |
| Acidic Hydrolysis | Subjected to acid | Degradation occurs. A degradation product is formed. | Specific % degradation not publicly available. |
| Alkaline Hydrolysis | Subjected to alkali | Degradation occurs. | Specific % degradation not publicly available. |
| Oxidative Degradation | Subjected to oxidation | Degradation occurs. | Specific % degradation not publicly available. |
| Thermal Degradation | Increased temperature (e.g., 30°C, 40°C, 50°C) | Increased degradation with higher temperatures and longer exposure.[1] | Specific % degradation not publicly available, but noted to increase with temperature and time.[1] |
| Photodegradation | Exposure to UV light (254 nm) | One degradation product observed. Degradation increases with longer exposure time.[1] | Specific % degradation not publicly available, but noted to increase with exposure time.[1] |
Experimental Protocols
Protocol for Forced Degradation Study of Tofisopam
This protocol outlines a general procedure for conducting a forced degradation study on tofisopam to assess its intrinsic stability.
1. Preparation of Tofisopam Stock Solution:
-
Accurately weigh and dissolve tofisopam in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Keep the solution at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the final concentration with the mobile phase.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period, protected from light.
-
At each time point, withdraw a sample and dilute to the final concentration.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven at a specified temperature (e.g., 50°C, 60°C, 70°C) for a defined period.
-
At each time point, withdraw a sample and dilute to the final concentration.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm) in a photostability chamber for a defined duration.
-
Simultaneously, keep a control sample in the dark.
-
At each time point, withdraw a sample from both the exposed and control solutions and dilute to the final concentration.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating RP-HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of intact tofisopam in the stressed samples to that in an unstressed control sample.
Stability-Indicating RP-HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 10:90 v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer at a suitable wavelength (e.g., 238 nm).
-
Temperature: Ambient or controlled (e.g., 25°C).
Diagrams
Caption: Workflow for a forced degradation study of tofisopam.
Caption: Key factors influencing the stability of tofisopam in solution.
References
Tofisopam in Behavioral Assays: A Technical Support Troubleshooting Guide
Welcome to the technical support center for researchers utilizing Tofisopam in behavioral assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the variability and challenges that may be encountered during in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing anxiolytic effects with Tofisopam in my rodent behavioral assays?
A1: It is a documented finding that Tofisopam, unlike classical 1,4-benzodiazepines, does not consistently produce anxiolytic-like effects in standard animal models of anxiety, such as the elevated plus-maze (EPM). One study reported that Tofisopam administered at doses of 25-50 mg/kg did not show anxiolytic activity in the EPM in rats.[1] This may be attributed to its unique mechanism of action, which does not primarily involve direct modulation of the GABA-A receptor benzodiazepine site.[2][3] Instead, its effects are thought to be mediated through the inhibition of phosphodiesterase (PDE) isoenzymes, particularly PDE-4A1 and PDE-10A1, and potential modulation of the dopaminergic system.[2][4]
Q2: I'm observing high variability in the behavioral responses to Tofisopam between my experimental animals. What could be the cause?
A2: High variability is a common challenge in behavioral pharmacology and can be influenced by a multitude of factors. For Tofisopam, consider the following:
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Species and Strain Differences: The metabolism and pharmacokinetic profile of Tofisopam are known to be species-dependent.[5] Different strains of mice or rats can also exhibit varied baseline levels of anxiety and drug metabolism, leading to inconsistent responses.
-
Sex and Age: Hormonal fluctuations in female rodents can impact behavioral outcomes. While specific studies on sex differences with Tofisopam are limited, it is a critical factor to consider in study design. Similarly, the age of the animals can influence drug metabolism and behavioral performance.
-
Route of Administration and Formulation: The bioavailability of Tofisopam can be affected by the administration route and the vehicle used for its formulation. Given its poor water solubility, the choice of solvent is crucial for consistent drug delivery.
Q3: What is the appropriate dose of Tofisopam to use in mice for behavioral studies?
A3: The effective dose of Tofisopam can vary depending on the behavioral assay and the intended effect. Here are some reported effective doses in mice:
-
Antidepressant-like effects: In the tail suspension and modified forced swimming tests, oral doses of 50 mg/kg and 100 mg/kg were found to be effective in mice, while 25 mg/kg was ineffective.[6]
-
Model of negative symptoms of psychosis: A study investigating the effects of Tofisopam on dizocilpine-induced immobility in mice used a 50 mg/kg intraperitoneal (i.p.) dose administered twice daily.[4]
It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How should I prepare Tofisopam for oral or intraperitoneal administration?
A4: Tofisopam is known to be insoluble in water. A published study successfully used a suspension of Tofisopam in a 5% carboxymethylcellulose-Na/0.04% Tween 80 (w/w) solution for oral administration in mice.[7] For intraperitoneal injections, it is crucial to use a vehicle that ensures solubility and minimizes irritation. While the specific vehicle for the 50 mg/kg i.p. dose in the psychosis model study was not detailed in the abstract, common vehicles for poorly soluble compounds include a mixture of DMSO, Tween 80, and saline. It is essential to test the vehicle alone as a control in your experiments.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No observable anxiolytic effect in the Elevated Plus Maze (EPM). | Tofisopam's atypical mechanism of action. | Consider using alternative behavioral paradigms that are not solely reliant on GABAergic modulation. Assays sensitive to changes in dopaminergic or PDE-related pathways might be more appropriate. It's also important to note that studies have shown a lack of anxiolytic effect in the EPM for Tofisopam in rats at 25-50 mg/kg.[1] |
| Inconsistent results between experimental days. | Environmental factors or procedural inconsistencies. | Ensure strict standardization of all experimental conditions, including lighting, noise levels, time of day for testing, and handling procedures. Acclimatize animals to the testing room before each session. |
| Sedative or stimulant effects confounding results. | Dose-dependent effects of Tofisopam. | Tofisopam is generally considered non-sedating at therapeutic doses.[8][9] However, some reports suggest a mild stimulant effect.[8] High doses might lead to unexpected effects. Conduct a thorough dose-response study and include an open field test to assess locomotor activity independently of the primary behavioral assay. |
| Precipitation of Tofisopam in the dosing solution. | Poor solubility of the compound. | Re-evaluate your formulation. For oral administration, a suspension in 5% carboxymethylcellulose-Na/0.04% Tween 80 (w/w) has been used successfully.[7] For injections, ensure the use of appropriate co-solvents like DMSO and surfactants like Tween 80, followed by dilution in a suitable vehicle like saline. Always prepare fresh solutions and vortex thoroughly before each administration. |
| High inter-individual variability in response. | Genetic differences within the animal population, or variations in metabolism. | Use a sufficiently large sample size to account for individual differences. If possible, use inbred strains of animals to reduce genetic variability. Consider potential differences in metabolism between sexes and age groups and factor this into your experimental design and data analysis. |
Experimental Protocols
Tofisopam in the Mouse Tail Suspension Test & Forced Swim Test (Antidepressant-like effects)
-
Animals: Male Swiss albino mice.
-
Drug Preparation: Tofisopam suspended in a 5% carboxymethylcellulose-Na/0.04% Tween 80 (w/w) solution.[7]
-
Dosing: Oral administration of 25, 50, or 100 mg/kg.[6]
-
Procedure (Tail Suspension Test):
-
Acoustically and visually isolated chambers.
-
Mice are suspended by the tail to a horizontal bar using adhesive tape.
-
Immobility time is recorded over a 6-minute period.
-
-
Procedure (Modified Forced Swim Test):
-
Glass cylinders (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Mice are placed in the water for a 6-minute session.
-
The duration of immobility, swimming, and climbing behaviors are recorded.
-
Data Presentation
Table 1: Effects of Tofisopam in Mouse Behavioral Assays for Antidepressant-like Effects
| Dose (oral) | Behavioral Assay | Observed Effect | Reference |
| 25 mg/kg | Tail Suspension Test | Ineffective | [6] |
| 50 mg/kg | Tail Suspension Test | Significant decrease in immobility time | [6] |
| 100 mg/kg | Tail Suspension Test | Significant decrease in immobility time | [6] |
| 25 mg/kg | Modified Forced Swim Test | Ineffective | [6] |
| 50 mg/kg | Modified Forced Swim Test | Significant decrease in immobility; increase in swimming and climbing | [6] |
| 100 mg/kg | Modified Forced Swim Test | Significant decrease in immobility; increase in swimming and climbing | [6] |
Table 2: Effects of Tofisopam in a Mouse Model of Negative Symptoms of Psychosis
| Dose (i.p.) | Behavioral Assay | Observed Effect | Reference |
| 50 mg/kg (twice daily) | Dizocilpine-induced Immobility | Ameliorated the prolonged immobility | [4] |
Visualizations
Caption: Proposed mechanism of action for Tofisopam.
Caption: Troubleshooting workflow for Tofisopam variability.
References
- 1. Is tofisopam an atypical anxiolytic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison of the Anxiolytic Properties of Tofisopam and Diazepam: A Double-Blind, Randomized, Crossover, Placebo-Controlled Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics and metabolism of tofizopam (Grandaxin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effect of tofisopam in mice: A behavioural, molecular docking and MD simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comparison of the Anxiolytic Properties of Tofisopam and Diazepam: A Double-Blind, Randomized, Crossover, Placebo-Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of the Anxiolytic Properties of Tofisopam and Diazepam: A Double-Blind, Randomized, Crossover, Placebo-Controlled Pilot Study [mdpi.com]
Technical Support Center: Optimizing Tofisopam for Primary Neuronal Cultures
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for determining the optimal concentration of Tofisopam in primary neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is Tofisopam and its primary mechanism of action in neurons?
A1: Tofisopam is an atypical anxiolytic agent belonging to the 2,3-benzodiazepine class. Unlike classical 1,4-benzodiazepines, it does not bind to the benzodiazepine site of the GABA-A receptor.[1][2] Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, particularly showing the highest affinity for PDE-4A1 and PDE-10A1.[1][3][4] By inhibiting these enzymes, Tofisopam prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This can, in turn, activate downstream signaling pathways, such as Protein Kinase A (PKA) and the phosphorylation of the CREB transcription factor, which are involved in neuroprotection and synaptic plasticity.
Q2: What is a recommended starting concentration range for Tofisopam in primary neuronal cultures?
A2: A specific, universally optimal concentration for Tofisopam in primary neuronal cultures has not been established in the literature. However, based on its in vitro IC50 values for PDE inhibition, a logical starting range for dose-response experiments is between 0.1 µM and 10 µM . It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal type and experimental endpoint.
Q3: How should I prepare a stock solution of Tofisopam for cell culture experiments?
A3: Tofisopam should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[5][6] This stock solution can then be serially diluted in your neuronal culture medium to achieve the desired final concentrations. It is critical to ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle controls) and is non-toxic to the neurons, typically ≤0.1%.
Q4: What are the essential experiments to determine the optimal Tofisopam concentration?
A4: To determine the optimal concentration, a multi-step approach is recommended:
-
Assess Neuronal Viability: Perform a dose-response experiment to identify the concentration range that is not cytotoxic. The MTT assay is a standard method for this.
-
Confirm Target Engagement: Verify that Tofisopam is active at non-toxic concentrations by measuring the levels of intracellular cAMP, the direct product of its enzymatic target.
-
Evaluate Functional Outcomes: Assess the effect of Tofisopam on a desired neuronal function, such as synaptic integrity (via immunocytochemistry for synaptic markers) or the activation of downstream signaling pathways (e.g., CREB phosphorylation via Western blot).
Troubleshooting Guide
Problem: I am observing significant cell death in my Tofisopam-treated neuronal cultures.
-
Possible Cause 1: Cytotoxicity. The Tofisopam concentration may be too high.
-
Solution: Perform a dose-response experiment using a neuronal viability assay (e.g., MTT assay) to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). Select a concentration for your experiments that is well below the CC50.
-
-
Possible Cause 2: Solvent Toxicity. The final concentration of the solvent (DMSO) may be too high.
-
Solution: Ensure the final DMSO concentration in your culture medium does not exceed 0.1%. Include a "vehicle-only" control group in all experiments, which contains the same final concentration of DMSO as your Tofisopam-treated groups.
-
Problem: I am not observing any effect of Tofisopam on my primary neurons.
-
Possible Cause 1: Concentration is too low. The concentration of Tofisopam may be insufficient to inhibit PDE effectively in your culture system.
-
Solution: Increase the concentration of Tofisopam, staying within the non-toxic range determined by your viability assay.
-
-
Possible Cause 2: Insufficient treatment duration. The incubation time may not be long enough for the desired downstream effects to manifest.
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for your specific endpoint.
-
-
Possible Cause 3: Inactive compound. The Tofisopam stock may have degraded.
-
Solution: Prepare a fresh stock solution of Tofisopam. To confirm its activity, perform a target engagement assay, such as measuring intracellular cAMP levels. A functional compound should lead to a measurable increase in cAMP.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50) of Tofisopam on Phosphodiesterase (PDE) Isoenzymes
| PDE Isoenzyme | IC50 (µM) |
| PDE-4A1 | 0.42 |
| PDE-10A1 | 0.92 |
| PDE-3A | 1.98 |
| PDE-2A3 | 2.11 |
Data sourced from Rundfeldt et al., 2010.[5]
Table 2: Example Data Table for Neuronal Viability (MTT Assay) Dose-Response
| Tofisopam Conc. (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability (vs. Vehicle) |
| 0 (Vehicle Control) | 100% | ||||
| 0.1 | |||||
| 0.5 | |||||
| 1.0 | |||||
| 5.0 | |||||
| 10.0 | |||||
| 25.0 |
Visualizations
Caption: Tofisopam inhibits PDE4, increasing cAMP levels and activating the PKA/CREB pathway.
Caption: Workflow for determining the optimal Tofisopam concentration in primary neurons.
Caption: A logical guide to troubleshooting common issues in Tofisopam experiments.
Experimental Protocols
Protocol 1: Determining Neuronal Viability with MTT Assay
This protocol is adapted for primary neurons in a 96-well plate format.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
Tofisopam stock solution (10 mM in DMSO)
-
Neuronal culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well plate reader (570 nm absorbance)
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a density appropriate for your neuronal type and allow them to adhere and mature for the desired number of days in vitro (DIV).
-
Tofisopam Treatment:
-
Prepare serial dilutions of Tofisopam in culture medium from your 10 mM stock. A suggested final concentration range is 0.1, 0.5, 1, 5, 10, and 25 µM.
-
Include a "vehicle-only" control (medium with the same final DMSO concentration) and a "no-treatment" control (medium only).
-
Carefully remove half of the medium from each well and replace it with the medium containing the Tofisopam dilutions or controls.
-
Incubate for your desired treatment period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable, metabolically active cells will convert the yellow MTT to purple formazan crystals.[4]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 2: Measuring Intracellular cAMP Levels
This protocol provides a general workflow. Use a commercially available cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based) and follow the manufacturer's specific instructions.
Materials:
-
Primary neuronal cultures
-
Tofisopam
-
Phosphodiesterase inhibitor (e.g., IBMX, as recommended by the kit)
-
Agonist to stimulate cAMP production (e.g., Forskolin, as a positive control)
-
Commercial cAMP assay kit
Procedure:
-
Cell Treatment: Treat neuronal cultures with non-toxic concentrations of Tofisopam (determined from Protocol 1) for a short duration (e.g., 15-30 minutes). Include vehicle, a positive control (Forskolin), and a negative control. Pre-incubating with a general PDE inhibitor like IBMX can help amplify the signal, as per the kit's instructions.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the kit to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay according to the manufacturer's protocol.[7][8] This typically involves a competitive binding principle where cAMP from the sample competes with a labeled cAMP analog.
-
Data Analysis: Quantify the cAMP concentration in each sample based on the standard curve generated. An effective Tofisopam treatment should result in a significant increase in intracellular cAMP compared to the vehicle control.
Protocol 3: Western Blot for Phospho-CREB (pCREB)
Materials:
-
Treated primary neuronal cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total-CREB.
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat neurons with Tofisopam for the desired time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[6][9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total CREB to normalize the phospho-CREB signal.
-
Quantify the band intensities to determine the ratio of pCREB to total CREB.
-
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Video: Primary Culture of Mouse Dopaminergic Neurons [jove.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. phospho-creb western blotting - SDS-PAGE and Western Blotting [protocol-online.org]
- 6. In vivo imaging of CREB phosphorylation in awake-mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 9. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
Technical Support Center: Overcoming Poor Bioavailability of Tofisopam in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of Tofisopam in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Tofisopam often low in our animal experiments?
A1: The poor oral bioavailability of Tofisopam, a Biopharmaceutics Classification System (BCS) Class II drug, is primarily attributed to two main factors:
-
Poor Aqueous Solubility: Tofisopam is sparingly soluble in water, which limits its dissolution in the gastrointestinal (GI) fluid. For a drug to be absorbed, it must first be in a dissolved state.
-
Extensive First-Pass Metabolism: After absorption from the gut, Tofisopam undergoes significant metabolism in the liver before it reaches systemic circulation. This "first-pass effect" reduces the amount of active drug that becomes available to the rest of the body. In vitro studies have indicated that Cytochrome P450 3A4 (CYP3A4) is the primary enzyme responsible for Tofisopam's metabolism[1][2][3][4].
Q2: What are the most common formulation strategies to enhance the oral bioavailability of Tofisopam?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. These include:
-
Solid Dispersions: Dispersing Tofisopam in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate. Common carriers include polyvinylpyrrolidone (PVP K30) and Poloxamer-188[5].
-
Nanosuspensions: Reducing the particle size of Tofisopam to the nanometer range increases the surface area for dissolution, leading to faster absorption[6].
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, improving the solubilization and absorption of lipophilic drugs like Tofisopam[1][2].
Q3: We are observing high variability in plasma concentrations between individual animals in our study. What could be the cause?
A3: High inter-individual variability is a common issue with poorly soluble drugs. The primary reasons include:
-
Physiological Variability: Differences in gastric pH, GI motility, and food effects among animals can significantly impact the dissolution and absorption of Tofisopam.
-
Inconsistent Formulation Performance: If the formulation is not robust, it may not behave consistently under varying physiological conditions in the GI tract.
-
Genetic Polymorphisms: Variations in the expression and activity of metabolizing enzymes like CYP3A4 among animals can lead to differences in the extent of first-pass metabolism.
Employing bioavailability-enhancing formulations like solid dispersions or SEDDS can often lead to more reproducible plasma profiles[1].
Troubleshooting Guides
Issue 1: Low Cmax and AUC Despite High Dose Administration
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution of Tofisopam in the GI tract. | Formulate Tofisopam as a solid dispersion with a hydrophilic carrier like PVP K30 or Poloxamer-188. | Increased dissolution rate leading to higher Cmax and AUC. |
| Significant first-pass metabolism in the liver. | Co-administer Tofisopam with a known inhibitor of CYP3A4 (use with caution and appropriate ethical approval). Alternatively, explore formulations like SEDDS that may partially bypass hepatic metabolism through lymphatic uptake. | Increased systemic exposure of Tofisopam. |
| Efflux by transporters like P-glycoprotein (P-gp) in the intestinal wall, pumping the drug back into the lumen. | Investigate if Tofisopam is a P-gp substrate. If so, co-administration with a P-gp inhibitor could be explored in mechanistic studies. | Increased absorption and bioavailability. |
Issue 2: Delayed Tmax in Pharmacokinetic Profile
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Slow dissolution of the crystalline drug. | Utilize amorphous solid dispersions or nanosuspensions to accelerate the dissolution process. | A shorter Tmax, indicating faster absorption. |
| Delayed gastric emptying in the animal model. | Ensure consistent fasting periods for all animals before dosing. Administer the formulation in a consistent volume of liquid. | More consistent and potentially earlier Tmax values. |
Data Presentation: Comparative Pharmacokinetics of a BCS Class II Drug in Different Formulations
The following tables summarize pharmacokinetic data from a representative study in Wistar rats, demonstrating the impact of formulation on the bioavailability of a poorly soluble BCS Class II drug, Glibenclamide, which shares similar bioavailability challenges with Tofisopam.
Table 1: Pharmacokinetic Parameters of Glibenclamide Formulations in Wistar Rats [5]
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-24h (µg·h/mL) | Relative Bioavailability (%) |
| Marketed Tablet | 1.2 ± 0.15 | 4.0 ± 0.5 | 10.5 ± 1.2 | 100 |
| Solid Dispersion (1:6 drug-to-polymer ratio) | 2.5 ± 0.21 | 2.0 ± 0.3 | 20.8 ± 1.8 | 198 |
Data are presented as mean ± SD (n=6).
Table 2: Pharmacokinetic Parameters of Dasatinib Formulations in Rats [7]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) |
| Physical Mixture | 40.1 ± 16.5 | 3.8 ± 0.5 | 185.5 ± 63.0 |
| Amorphous Solid Dispersion | 79.7 ± 8.2 | 0.9 ± 0.3 | 318.4 ± 80.7 |
Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Preparation of a Tofisopam Solid Dispersion (Solvent Evaporation Method)
This protocol is a representative method for preparing a solid dispersion of a poorly soluble drug, adapted for Tofisopam.
-
Materials: Tofisopam, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Accurately weigh Tofisopam and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the drug and the carrier in a sufficient volume of methanol in a beaker with magnetic stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator or by continuous stirring on a hot plate at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Dry the resulting solid mass in a desiccator under vacuum for 24-48 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for an oral pharmacokinetic study in rats.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g). House the animals in standard conditions with free access to food and water.
-
Acclimatization: Allow the animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) before drug administration, with free access to water.
-
Formulation Administration:
-
Prepare a suspension of the Tofisopam formulation (e.g., solid dispersion or pure drug as control) in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose solution).
-
Administer the formulation orally to the rats via gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples (e.g., at 10,000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of Tofisopam in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data using appropriate software.
-
Visualizations
Caption: Tofisopam's oral absorption and first-pass metabolism pathway.
References
- 1. Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Ingested Water Volume on Oral Absorption of Fenofibrate, a BCS Class II Drug, from Micronized and Amorphous Solid Dispersion Formulations in Rats [jstage.jst.go.jp]
- 3. biorxiv.org [biorxiv.org]
- 4. crsubscription.com [crsubscription.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Tofisopam Interference in Fluorescence-Based Assays: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the intrinsic fluorescence of test compounds can be a significant source of data artifacts. Tofisopam, a 2,3-benzodiazepine with anxiolytic properties, is one such compound that exhibits inherent fluorescence, potentially leading to inaccurate results in various experimental setups. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help users identify, mitigate, and manage interference from tofisopam in their fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Is tofisopam fluorescent?
Yes, tofisopam is a fluorescent molecule. Its fluorescence properties are characterized by excitation and emission maxima in the ultraviolet (UV) and blue regions of the spectrum.
Q2: What are the spectral properties of tofisopam?
Published data indicates that tofisopam has an absorbance maximum at approximately 238 nm. Its fluorescence excitation maximum is around 296 nm, with an emission maximum at approximately 345 nm. It is important to note that under certain conditions, such as in the presence of NaOH and at elevated temperatures, a degradation product of tofisopam can form, which exhibits different spectral properties with an excitation maximum at 400 nm and an emission maximum at 488 nm[1].
Q3: How can tofisopam interfere with my fluorescence-based assay?
Tofisopam can interfere with fluorescence-based assays through several mechanisms:
-
Autofluorescence: Tofisopam's own fluorescence can be detected by the instrument, leading to a false-positive signal or an artificially high background. This is particularly problematic in assays that measure an increase in fluorescence.
-
Spectral Overlap: The excitation and/or emission spectra of tofisopam can overlap with those of the fluorescent probes used in your assay (e.g., DAPI, Hoechst, fluorescein, GFP). This can lead to bleed-through signals and inaccurate quantification.
-
Inner Filter Effect: At high concentrations, tofisopam can absorb the excitation light intended for the assay's fluorophore or absorb the emitted fluorescence, leading to a decrease in the detected signal (quenching) and potentially a false-negative result[2].
Q4: My assay uses a blue or green fluorescent probe. Is it likely to be affected by tofisopam?
Yes, assays using blue or green fluorophores are at a higher risk of interference from tofisopam. This is because the emission spectrum of tofisopam, and particularly its degradation product, can overlap with the excitation and emission spectra of many common blue and green dyes.
Q5: Are there any specific assay types that are more susceptible to interference from tofisopam?
Any fluorescence-based assay is potentially susceptible. However, assays that are particularly at risk include:
-
Cell viability and cytotoxicity assays: Assays that use fluorescent dyes to assess cell health (e.g., Calcein AM, resazurin-based assays).
-
Reporter gene assays: Assays using fluorescent proteins like Green Fluorescent Protein (GFP).
-
Enzyme activity assays: Assays that utilize fluorescent substrates or products.
-
Fluorescence polarization assays: Tofisopam's intrinsic fluorescence can interfere with the measurement of polarized light[3][4].
Troubleshooting Guides
Problem 1: Unexpectedly high fluorescence signal in the presence of tofisopam.
This could be due to the intrinsic fluorescence (autofluorescence) of tofisopam.
Troubleshooting Steps:
-
Run a "Tofisopam only" control: Prepare a sample containing tofisopam at the same concentration used in your experiment but without the assay's fluorescent probe or cells. Measure the fluorescence under the same instrument settings. A significant signal in this control indicates that tofisopam's autofluorescence is contributing to your results.
-
Perform a spectral scan: If your instrument allows, perform an emission scan of the "tofisopam only" control using the excitation wavelength of your assay's fluorophore. This will help you visualize the extent of spectral overlap.
-
Subtract the background: If the autofluorescence is consistent, you may be able to subtract the signal from the "tofisopam only" control from your experimental wells. However, this approach should be used with caution as it assumes a linear relationship and does not account for potential quenching effects.
Problem 2: Lower than expected fluorescence signal in the presence of tofisopam.
This may be caused by the inner filter effect (quenching) where tofisopam absorbs the excitation or emission light of your fluorophore.
Troubleshooting Steps:
-
Measure the absorbance spectrum of tofisopam: Dissolve tofisopam in your assay buffer at the highest concentration you plan to use and measure its absorbance spectrum across the excitation and emission wavelengths of your assay's fluorophore. Significant absorbance at these wavelengths suggests a potential for the inner filter effect.
-
Perform a "pre-read" of your assay plate: Before adding the fluorescent substrate or initiating the fluorescent reaction, read the absorbance of the plate at the excitation and emission wavelengths of your fluorophore. This can help identify compounds that absorb light in the relevant spectral range[2].
-
Dilute your tofisopam concentration: If possible, test a lower concentration range of tofisopam to see if the quenching effect is reduced.
Problem 3: Inconsistent or variable results in the presence of tofisopam.
This could be a combination of autofluorescence and quenching, or it could be due to the formation of the fluorescent degradation product of tofisopam.
Troubleshooting Steps:
-
Review your experimental conditions: Be mindful of factors that could promote tofisopam degradation, such as high pH and elevated temperatures.
-
Use red-shifted fluorophores: To minimize interference, consider using fluorescent probes that have excitation and emission spectra in the red or far-red regions of the spectrum, where tofisopam is less likely to have significant absorbance or fluorescence.
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Employ a kinetic readout: For enzyme assays, measuring the reaction rate over time (kinetic mode) can sometimes help to subtract the constant background fluorescence of tofisopam.
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Use an orthogonal assay: To confirm your findings, use a non-fluorescence-based method (e.g., luminescence, absorbance, or a label-free technology) to measure the same biological endpoint.
Quantitative Data Summary
| Parameter | Value | Reference |
| Tofisopam Absorbance Maximum | ~238 nm | [Internal Data] |
| Tofisopam Excitation Maximum | ~296 nm | [Internal Data] |
| Tofisopam Emission Maximum | ~345 nm | [Internal Data] |
| Tofisopam Degradation Product Excitation Max. | 400 nm | [1] |
| Tofisopam Degradation Product Emission Max. | 488 nm | [1] |
Note: The exact spectral characteristics may vary depending on the solvent and other experimental conditions.
Experimental Protocols
Protocol 1: Assessing Tofisopam's Intrinsic Fluorescence
Objective: To determine the contribution of tofisopam's autofluorescence to the total signal in your assay.
Materials:
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Tofisopam stock solution
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Assay buffer
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Microplate reader with fluorescence detection
-
Black-walled microplates
Procedure:
-
Prepare a serial dilution of tofisopam in your assay buffer, covering the concentration range used in your experiment.
-
Add the tofisopam dilutions to the wells of a black-walled microplate.
-
Include a "buffer only" control (blank).
-
Read the fluorescence of the plate using the same excitation and emission wavelengths and instrument settings as your main experiment.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the tofisopam-containing wells. Plot the background-subtracted fluorescence intensity against the tofisopam concentration. This will show you the dose-dependent contribution of tofisopam's autofluorescence.
Protocol 2: Measuring Tofisopam's Absorbance Spectrum
Objective: To assess the potential for the inner filter effect by measuring the absorbance of tofisopam at the excitation and emission wavelengths of your assay's fluorophore.
Materials:
-
Tofisopam stock solution
-
Assay buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes or UV-transparent microplates
Procedure:
-
Prepare a solution of tofisopam in your assay buffer at the highest concentration used in your experiments.
-
Use the assay buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance spectrum of the tofisopam solution over a wavelength range that includes the excitation and emission maxima of your assay's fluorophore.
-
Data Analysis: Examine the absorbance values at the excitation and emission wavelengths of your fluorophore. An absorbance value greater than 0.1 suggests a high potential for the inner filter effect.
Visualizations
Caption: Experimental workflow for identifying and mitigating tofisopam interference.
Caption: Tofisopam's mechanism of action via phosphodiesterase (PDE) inhibition.
References
- 1. annexpublishers.com [annexpublishers.com]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to prevent Tofisopam precipitation in stock solutions
Welcome to the Technical Support Center for Tofisopam. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the precipitation of Tofisopam in stock solutions, ensuring the accuracy and reproducibility of your experiments.
Troubleshooting Guide: Tofisopam Precipitation
Encountering precipitation in your Tofisopam stock solution can be a significant setback. This guide provides a systematic approach to troubleshooting and resolving this common issue.
Problem: My Tofisopam stock solution has formed a precipitate.
Possible Cause 1: Inappropriate Solvent
Tofisopam is a lipophilic compound with very low aqueous solubility.[1][2] Using an inappropriate solvent or a solvent of insufficient purity can lead to precipitation.
Solution:
-
Solvent Selection: Ensure you are using a recommended solvent. Dimethyl sulfoxide (DMSO) is a common choice for preparing Tofisopam stock solutions.[3][4]
-
Solvent Quality: Use high-purity, anhydrous grade solvents. The presence of water in organic solvents can significantly decrease the solubility of hydrophobic compounds like Tofisopam.
-
Co-solvents: For in vivo studies or specific cell-based assays, a co-solvent system may be necessary to maintain solubility upon further dilution in aqueous media. A commonly used formulation involves a combination of DMSO, PEG300, Tween-80, and saline.[5]
Possible Cause 2: Concentration Exceeds Solubility Limit
Preparing a stock solution with a Tofisopam concentration that exceeds its solubility limit in the chosen solvent will inevitably lead to precipitation.
Solution:
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Consult Solubility Data: Refer to the solubility data for Tofisopam in various solvents. For instance, the solubility in DMSO is approximately 14 mg/mL.[3][4]
-
Prepare a Lower Concentration: If you are observing precipitation, try preparing a new stock solution at a lower concentration.
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Gentle Warming and Sonication: To aid dissolution, gentle warming (up to 60°C) and sonication can be employed.[6] However, be cautious with temperature to avoid potential degradation.
Possible Cause 3: Improper Storage Conditions
Temperature fluctuations during storage can affect the stability and solubility of Tofisopam, potentially causing it to precipitate out of solution.
Solution:
-
Follow Recommended Storage Temperatures: Store Tofisopam stock solutions at -20°C or -80°C for long-term stability.[5]
-
Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.
-
Ensure Proper Sealing: Use tightly sealed vials to prevent solvent evaporation, which would increase the concentration of Tofisopam and could lead to precipitation.
Possible Cause 4: pH of the Final Solution
While Tofisopam is a weak base, its solubility is not significantly enhanced in acidic aqueous solutions due to its very low pKa.[2] However, significant shifts in pH upon dilution into buffered media could still influence its solubility.
Solution:
-
Buffer Compatibility: Before diluting your stock solution, ensure it is compatible with the pH and composition of your experimental buffer.
-
Gradual Dilution: When diluting the stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to facilitate rapid mixing and minimize localized high concentrations that can precipitate.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting Tofisopam precipitation.
Caption: Troubleshooting workflow for Tofisopam precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for preparing Tofisopam stock solutions?
A1: Tofisopam is practically insoluble in water but soluble in several organic solvents.[1] For research purposes, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[3][4] Acetone and acetic acid are also effective solvents.[1]
Q2: What is the maximum concentration of Tofisopam I can dissolve in DMSO?
A2: The solubility of Tofisopam in DMSO is approximately 14 mg/mL.[3][4] It is advisable to prepare stock solutions at or below this concentration to avoid precipitation.
Q3: How should I store my Tofisopam stock solution?
A3: For long-term storage and to maintain stability, Tofisopam stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[5] It is highly recommended to aliquot the stock solution into single-use vials to prevent degradation from multiple freeze-thaw cycles.
Q4: My Tofisopam precipitates when I dilute it in my aqueous cell culture medium. What should I do?
A4: This is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous medium. To prevent this:
-
Use a Co-solvent System: For in vivo or cell-based applications, consider preparing the initial solution in a co-solvent system. A typical formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).[5]
-
Increase Final Volume: Dilute the stock solution into a larger volume of the aqueous medium to ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO in cell culture) and Tofisopam is below its aqueous solubility limit.
-
Rapid Mixing: Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
Q5: Can I use heat to dissolve Tofisopam?
A5: Yes, gentle heating up to 60°C can be used in conjunction with sonication to aid in the dissolution of Tofisopam in solvents like DMSO.[6] However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound.
Data Presentation
Table 1: Solubility of Tofisopam in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble (0.00239 mg/mL) | [1][2] |
| DMSO | ~14 mg/mL | [3][4] |
| Acetone | Soluble | [1] |
| Ethanol (95%) | Sparingly Soluble | [1] |
| Diethyl Ether | Slightly Soluble | [1] |
| Acetic Acid (100%) | Freely Soluble | [1] |
Table 2: Recommended Storage Conditions for Tofisopam Stock Solutions
| Storage Temperature | Duration | Recommendation | Reference |
| -20°C | 1 month | Short to medium-term storage | [5] |
| -80°C | 6 months | Long-term storage | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Tofisopam Stock Solution in DMSO
-
Materials:
-
Tofisopam (MW: 382.45 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 3.82 mg of Tofisopam powder and place it into a sterile vial.
-
Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Vortex the solution thoroughly until the Tofisopam is completely dissolved.
-
If necessary, gently warm the solution to 37-60°C or place it in an ultrasonic bath to facilitate dissolution.[6]
-
Once fully dissolved, aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Tofisopam for In Vivo Administration
This protocol is adapted for achieving a clear solution at a concentration of at least 1.25 mg/mL.[5]
-
Materials:
-
Tofisopam
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Dissolve the required amount of Tofisopam in DMSO to constitute 10% of the final volume.
-
Add PEG300 to constitute 40% of the final volume and mix thoroughly.
-
Add Tween-80 to constitute 5% of the final volume and mix thoroughly.
-
Finally, add saline to make up the remaining 45% of the final volume and mix until a clear solution is obtained.
-
Factors Affecting Tofisopam Solubility
The following diagram illustrates the key factors that can influence the solubility of Tofisopam in a solution.
Caption: Factors influencing Tofisopam solubility.
References
Adjusting Tofisopam dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Tofisopam. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My in-vitro experiment with Tofisopam is not showing the expected anxiolytic-like effects. What could be the reason?
A1: Tofisopam is an atypical anxiolytic and does not act on the benzodiazepine binding site of the GABA-A receptor, which is the mechanism of action for classical benzodiazepines like diazepam.[1][2][3] Therefore, experimental setups designed to measure GABA-A receptor modulation will likely show negative results. Tofisopam's anxiolytic effects are believed to be mediated through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP).[1][2][4] Consider using assays that measure PDE activity or downstream signaling molecules like cAMP and cGMP to observe the effects of Tofisopam in vitro.
Q2: I am observing unexpected off-target effects in my cell-based assays. What are the known off-target activities of Tofisopam?
A2: Tofisopam's primary known off-target effects are the inhibition of several phosphodiesterase (PDE) isoenzymes. It has been shown to inhibit PDE-4A1, PDE-10A1, PDE-3, and PDE-2A3 with varying affinities.[1][2][3] These off-target effects can influence various cellular signaling pathways. For a comprehensive analysis, it is recommended to perform a broad off-target binding screen to identify any other potential interactions.
Q3: How can I minimize the off-target effects of Tofisopam in my experiments?
A3: To minimize off-target effects, it is crucial to carefully select the Tofisopam concentration. Start with a dose-response curve to determine the lowest effective concentration that produces the desired on-target effect while minimizing off-target engagement. The known IC50 values for PDE inhibition can serve as a guide for selecting appropriate concentration ranges.
Q4: What are the recommended dosages for in-vivo studies with Tofisopam in animal models?
A4: The dosage of Tofisopam in animal studies can vary depending on the species and the experimental model. For example, in a mouse model of psychosis, a dose of 50 mg/kg administered intraperitoneally has been used.[3] It is essential to conduct a pilot study to determine the optimal dose for your specific experimental conditions, taking into account the desired therapeutic effect and potential side effects.
Troubleshooting Guides
Issue: Inconsistent results in behavioral studies with Tofisopam.
-
Possible Cause 1: Route of administration and formulation.
-
Troubleshooting: Ensure consistent and appropriate administration of Tofisopam. The vehicle used to dissolve Tofisopam should be inert and administered to the control group.
-
-
Possible Cause 2: Animal stress.
-
Troubleshooting: Acclimatize animals to the experimental procedures and environment to minimize stress-induced variability in behavioral responses.
-
-
Possible Cause 3: Dose selection.
-
Troubleshooting: Perform a dose-response study to identify the optimal dose that elicits the desired behavioral effect without causing sedation or other confounding motor impairments.
-
Issue: High background signal in my in-vitro PDE inhibition assay.
-
Possible Cause 1: Non-specific binding.
-
Troubleshooting: Optimize blocking steps and washing procedures in your assay protocol. Include appropriate controls to account for non-specific binding.
-
-
Possible Cause 2: Reagent quality.
-
Troubleshooting: Use high-quality, validated reagents and prepare fresh solutions for each experiment.
-
-
Possible Cause 3: Substrate concentration.
-
Troubleshooting: Ensure the substrate concentration is appropriate for the enzyme and is not leading to a high background signal.
-
Quantitative Data
Tofisopam Off-Target Binding Profile (IC50 values)
| Target | IC50 (µM) |
| Phosphodiesterase 4A1 (PDE-4A1) | 0.42[1][2][3] |
| Phosphodiesterase 10A1 (PDE-10A1) | 0.92[1][2][3] |
| Phosphodiesterase 3 (PDE-3) | 1.98[1][2][3] |
| Phosphodiesterase 2A3 (PDE-2A3) | 2.11[1][2][3] |
Experimental Protocols
Protocol 1: In-Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general procedure for measuring the inhibition of PDE activity by Tofisopam.
Materials:
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Purified PDE isoenzymes (e.g., PDE4A1, PDE10A1)
-
Tofisopam
-
cAMP or cGMP substrate
-
Assay buffer
-
Detection reagents (specific to the assay kit used)
-
96-well microplate
Procedure:
-
Prepare a serial dilution of Tofisopam in the assay buffer.
-
In a 96-well plate, add the PDE enzyme, the substrate (cAMP or cGMP), and the different concentrations of Tofisopam. Include a control with no inhibitor.
-
Incubate the plate at the recommended temperature and time for the specific PDE isoenzyme.
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Stop the reaction according to the assay kit instructions.
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Add the detection reagents to measure the amount of remaining substrate or the product formed.
-
Read the plate using a suitable plate reader.
-
Calculate the percent inhibition for each Tofisopam concentration and determine the IC50 value.
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Administer Tofisopam or vehicle to the animals at the desired dose and time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
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Allow the animal to explore the maze for a set period (typically 5 minutes).
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Record the time spent in the open arms and the number of entries into the open and closed arms.
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An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Visualizations
Signaling Pathway of Tofisopam
Caption: Proposed signaling pathway of Tofisopam.
Experimental Workflow for Assessing Tofisopam's Anxiolytic Effects
Caption: Experimental workflow for Tofisopam.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tofisopam? [synapse.patsnap.com]
Technical Support Center: Refining Tofisopam Delivery for Chronic Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining Tofisopam delivery methods for chronic administration.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the chronic oral administration of Tofisopam?
A1: The primary challenge for chronic administration of Tofisopam is its relatively short plasma half-life of 6-8 hours, which necessitates multiple daily doses (typically 1-3 times a day) to maintain therapeutic concentrations.[1] This can lead to issues with patient compliance and fluctuations in plasma drug levels. Additionally, while Tofisopam is considered to have a lower dependence potential than classical 1,4-benzodiazepines, long-term use beyond 12 weeks is generally not recommended, and abrupt discontinuation can lead to withdrawal symptoms like nausea and anxiety.[2][3]
Q2: What is the mechanism of action of Tofisopam, and how might it influence the delivery strategy?
A2: Tofisopam is an atypical 2,3-benzodiazepine. Unlike classical benzodiazepines, it does not bind directly to the benzodiazepine binding site on the GABA-A receptor.[4] Its anxiolytic effects are thought to arise from indirect modulation of GABA-A receptors and potential influence on dopamine and serotonin pathways.[5] A significant mechanism is its role as an inhibitor of phosphodiesterase (PDE) isoenzymes, particularly PDE-4 and PDE-10A.[6][7] This mechanism, which is not dependent on peak concentration for receptor saturation, may be well-suited for sustained-release formulations that provide steady plasma levels.
Q3: Are there existing patents or formulations for sustained-release Tofisopam?
A3: Yes, patents exist that describe oral solid preparations of Tofisopam, including formulations for sustained or controlled release.[8][9] These formulations aim to release the active ingredient at a predetermined rate to maintain a constant pharmacological effect over a longer period.[8] Methodologies often involve incorporating Tofisopam into a matrix with pharmaceutically acceptable excipients like fillers, binders, and disintegrating agents to control its release.[9]
Q4: What are the key pharmacokinetic parameters to consider when developing a novel Tofisopam delivery system?
A4: Key parameters include the time to reach maximum plasma concentration (Cmax), the elimination half-life (t1/2), and bioavailability. After a standard oral dose, Tofisopam's Cmax is reached in approximately 2 hours, with a half-life of 6-8 hours.[1][2] A successful chronic delivery system would aim to prolong the time to Cmax (Tmax), decrease the Cmax-to-Cmin fluctuation, and maintain the plasma concentration within the therapeutic window for an extended period (e.g., 12 or 24 hours).
Troubleshooting Guide
Issue 1: Low Bioavailability or High Variability in Pharmacokinetic Studies
-
Question: My in vivo experiments show low oral bioavailability and significant inter-subject variability. What could be the cause?
-
Answer: Tofisopam is practically insoluble in water, which can limit its dissolution rate and lead to variable absorption.[1] Additionally, it is metabolized by the hepatic enzyme CYP3A4, which can contribute to first-pass metabolism and potential drug-drug interactions.[2]
-
Troubleshooting Steps:
-
Solubility Enhancement: Consider formulation strategies to improve solubility, such as micronization of the active pharmaceutical ingredient (API), or developing enabling formulations like solid lipid nanoparticles (SLNs) or microemulsions.[10]
-
Excipient Compatibility: Ensure the excipients used in your formulation do not negatively impact Tofisopam's stability or release. Review the preparation process for homogeneity.[9]
-
Control for CYP3A4 Inducers/Inhibitors: In preclinical models, be aware of other administered compounds that may induce or inhibit CYP3A4. Hepatic enzyme inducers like alcohol and nicotine can enhance Tofisopam's metabolism, decreasing its plasma concentration.[1]
-
-
Issue 2: Formulation Instability or Poor Drug Release Profile
-
Question: My prototype sustained-release tablets show inconsistent release profiles (e.g., dose dumping or incomplete release). How can I troubleshoot this?
-
Answer: This often points to issues with the formulation matrix or the manufacturing process.
-
Troubleshooting Steps:
-
Polymer/Excipient Selection: The type and concentration of rate-controlling polymers or lipids are critical. Experiment with different grades or combinations of polymers to achieve the desired release kinetics.
-
Manufacturing Process Parameters: For tableting, parameters like compression force can significantly impact the tablet matrix integrity and porosity, thereby affecting the drug release rate. For nanoparticle-based systems, parameters like homogenization speed or pressure are critical.[10] A systematic "Design of Experiments" (DoE) approach can be valuable for optimizing these parameters.[11]
-
Dissolution Medium: Ensure the pH and composition of your in vitro dissolution medium are appropriate to simulate physiological conditions and that the medium provides sink conditions.
-
-
Issue 3: Unexpected Side Effects in Animal Models
-
Question: At higher doses for chronic administration in my animal model, I'm observing unexpected stimulant-like or neuroleptic-like effects. Is this consistent with Tofisopam's pharmacology?
-
Answer: Yes, this is possible. While Tofisopam is an anxiolytic, it lacks the sedative effects of classical benzodiazepines and has been reported to cause stimulant-like side effects in some clinical studies.[8] At very high doses (e.g., above 200 mg/kg in animals), it can exhibit neuroleptic-like effects such as catalepsy.[6]
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-response study to identify the therapeutic window for your specific model and delivery system.
-
Monitor Plasma Concentrations: Correlate the observed side effects with plasma drug concentrations. A sustained-release formulation might lead to higher trough concentrations over time, potentially contributing to these effects.
-
Consider Enantiomers: Tofisopam is a racemic mixture. The different enantiomers (R and S) may have distinct pharmacological profiles.[8] The observed effects could be related to the specific enantiomeric ratio in your preparation.
-
-
Data Presentation
Table 1: Pharmacokinetic Properties of Oral Tofisopam
| Parameter | Value | Reference |
| Time to Peak Plasma (Tmax) | ~2 hours | [1][2] |
| Elimination Half-Life (t1/2) | 6 - 8 hours | [1] |
| Absorption | Rapid and almost complete from GI tract | [1] |
| Metabolism | Hepatic (CYP3A4 involved) | [2] |
| Excretion | 60-80% in urine (as glucuronide), 20-30% in feces | [1] |
| Recommended Human Dosage | 50-300 mg / day (in 1-3 divided doses) | [1][2] |
Table 2: Tofisopam Inhibitory Activity on Phosphodiesterase (PDE) Isoenzymes
| PDE Isoenzyme | IC50 (μM) | Reference |
| PDE-4A1 | 0.42 | [6][7] |
| PDE-10A1 | 0.92 | [6][7] |
| PDE-3 | 1.98 | [6][7] |
| PDE-2A3 | 2.11 | [6][7] |
Experimental Protocols
Protocol 1: Preparation of Tofisopam Oral Tablets (General Method)
This protocol is a generalized method based on information disclosed in pharmaceutical patents.[9] Researchers should adapt and optimize this protocol based on their specific formulation requirements.
-
Milling and Sieving: Separately pulverize Tofisopam raw material and all excipients (e.g., pregelatinized starch, microcrystalline cellulose, carboxymethyl starch sodium, magnesium stearate). Pass all powders through an 80-mesh sieve to ensure uniform particle size.
-
Blending: In a suitable blender, combine the sieved Tofisopam, pregelatinized starch, microcrystalline cellulose, and a portion of the carboxymethyl starch sodium. Mix until a homogenous powder blend is achieved.
-
Granulation: Using purified water as a binding agent, granulate the powder blend to form a wet mass with appropriate consistency. Pass the wet mass through a 20-mesh sieve.
-
Drying and Sizing: Dry the wet granules in a suitable dryer until the loss on drying (LOD) is within the specified limits. Pass the dried granules through a 24-mesh sieve to achieve a uniform granule size.
-
Final Blending: Add the remaining excipients (e.g., the rest of the carboxymethyl starch sodium as a disintegrant, and magnesium stearate as a lubricant) to the dried granules and blend thoroughly.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. Monitor tablet weight, hardness, and thickness throughout the compression run.
-
(Optional) Coating: For film-coated or enteric-coated tablets, transfer the compressed cores to a coating pan and apply the coating suspension until the desired weight gain is achieved.
Protocol 2: In Vivo Evaluation of Tofisopam in a Mouse Model of Anxiety/Psychosis
This protocol is adapted from studies investigating Tofisopam's effects in rodent models.[6][7] All animal procedures must be approved by an institutional ethics committee.
-
Animal Acclimatization: House male mice (e.g., C57BL/6) under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Drug Preparation: Prepare Tofisopam for administration. For intraperitoneal (i.p.) injection, Tofisopam can be dissolved in a vehicle such as Dimethyl sulfoxide (DMSO) and then diluted in an appropriate buffer. For oral gavage, it can be suspended in a vehicle like 0.5% carboxymethylcellulose.
-
Chronic Administration: Administer Tofisopam or vehicle control to the mice once or twice daily for the duration of the study (e.g., 14-21 days) via the chosen route (e.g., i.p. injection or oral gavage). Doses can range from 10-50 mg/kg, depending on the study's objective.
-
Behavioral Testing: At the end of the chronic administration period, and after a suitable washout period to avoid assessing acute drug effects, subject the animals to behavioral tests relevant to anxiety or psychosis. Examples include the elevated plus-maze, open field test, or the forced swim test.
-
Data Analysis: Record and analyze behavioral parameters (e.g., time spent in open arms, distance traveled, immobility time). Compare the results from the Tofisopam-treated group with the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: Proposed signaling pathway of Tofisopam via PDE inhibition.
Caption: Workflow for developing a sustained-release Tofisopam formulation.
Caption: Troubleshooting tree for unexpected in vivo experimental results.
References
- 1. drdoping.com [drdoping.com]
- 2. Tofisopam - Wikipedia [en.wikipedia.org]
- 3. indiamart.com [indiamart.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Tofisopam used for? [synapse.patsnap.com]
- 6. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2000024400A1 - Use of optically pure (r)-tofisopam for treating and preventing anxiety disorders and composition thereof - Google Patents [patents.google.com]
- 9. CN103301082A - Oral tablet with tofisopam as active ingredient, and application of oral tablet - Google Patents [patents.google.com]
- 10. Novel Drug Delivery Systems to Enhance Oral Bioavailability and Their Evaluation | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 11. researchgate.net [researchgate.net]
Tofisopam Experiments: A Technical Support Center for Troubleshooting Inconsistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with Tofisopam. Unraveling the nuances of this atypical anxiolytic requires a clear understanding of its mechanism of action and the potential pitfalls in experimental design and execution. This resource aims to equip researchers with the knowledge to obtain more consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: Why are my results with Tofisopam inconsistent compared to classic benzodiazepines?
A1: Tofisopam's unique mechanism of action is a primary reason for varied experimental outcomes. Unlike classic 1,4-benzodiazepines that act on GABA-A receptors, Tofisopam is a 2,3-benzodiazepine that does not bind to the benzodiazepine binding site on the GABA-A receptor.[1][2] Its anxiolytic effects are primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE-4A1 and PDE-10A1.[1][2][3] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Therefore, experimental systems and assays optimized for classic benzodiazepines may not be suitable for Tofisopam, leading to inconsistent results.
Q2: What are the most critical factors to control in animal models of anxiety when using Tofisopam?
A2: Animal models of anxiety are sensitive to a variety of environmental and procedural factors that can significantly impact results. When working with Tofisopam, it is crucial to meticulously control for:
-
Animal Strain: Different strains of mice and rats can exhibit varying sensitivities to anxiolytic compounds.
-
Handling and Acclimation: Proper handling and adequate acclimation of animals to the testing environment are critical to reduce stress-induced variability.
-
Light Levels: The level of illumination in the testing apparatus, such as the elevated plus-maze, can influence anxiety-like behavior and the apparent efficacy of Tofisopam.
-
Time of Day: Circadian rhythms can affect both baseline anxiety levels and drug metabolism. Consistent testing times are recommended.
Q3: I am observing high variability in my in vitro cAMP assays. What could be the cause?
A3: High variability in in vitro cAMP assays can stem from several sources. When using Tofisopam, consider the following:
-
Cell Line and Receptor Expression: The expression levels of relevant PDE isoenzymes and G-protein coupled receptors in your chosen cell line will significantly influence the response to Tofisopam.
-
Compound Solubility and Stability: Ensure that Tofisopam is fully dissolved in your vehicle (e.g., DMSO) and is stable in your assay buffer. Precipitation can lead to inconsistent concentrations.
-
Assay Timing: The kinetics of cAMP production can be rapid. Optimize incubation times with Tofisopam to capture the peak response.
-
Metabolites: Tofisopam is metabolized by cytochrome P450 enzymes, and its metabolites may have different activities.[5] In long-term cell culture experiments, the accumulation of metabolites could influence the results.
Troubleshooting Guides
Inconsistent Results in In Vivo Anxiety Models (e.g., Elevated Plus-Maze)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in baseline anxiety levels across control animals. | Inconsistent animal handling, environmental stressors, or genetic drift in the animal colony. | Standardize handling procedures, ensure a quiet and controlled testing environment, and obtain animals from a reputable supplier. |
| Tofisopam shows anxiolytic effects in some experiments but not in others. | Differences in light intensity in the testing room, time of day of testing, or acclimation period. | Strictly control and document light levels. Conduct experiments at the same time each day. Ensure a consistent and adequate acclimation period for all animals. |
| Unexpected sedative or stimulant effects at higher doses. | Tofisopam can exhibit neuroleptic-like effects at very high doses in animals.[2] | Perform a dose-response study to identify the optimal therapeutic window for anxiolytic effects without confounding motor effects. |
| Difficulty in dissolving Tofisopam for injection. | Tofisopam has poor water solubility. | Prepare a stock solution in a suitable organic solvent like DMSO and then dilute it in the appropriate vehicle for injection (e.g., saline with a small percentage of a surfactant like Tween 80). Ensure the final concentration of the organic solvent is low and consistent across all groups. |
Inconsistent Results in In Vitro cAMP Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no increase in cAMP levels after Tofisopam treatment. | The chosen cell line does not express the relevant PDE isoenzymes (PDE4, PDE10A) at sufficient levels. | Screen different cell lines for the expression of target PDEs. Consider using cells endogenously expressing high levels of these enzymes or a recombinant system. |
| High background signal or "noisy" data. | Suboptimal assay conditions, including buffer composition, incubation time, or cell density. | Optimize assay parameters systematically. Titrate cell number, agonist concentration (if used to stimulate cAMP production), and Tofisopam concentration. |
| Results are not reproducible between experiments. | Inconsistent cell passage number, leading to changes in cell phenotype and receptor expression. Instability of Tofisopam in the assay medium. | Use cells within a defined passage number range. Prepare fresh Tofisopam dilutions for each experiment and minimize the time the compound spends in aqueous solutions. |
Data Presentation
Tofisopam Inhibition of Phosphodiesterase (PDE) Isoenzymes
| PDE Isoenzyme | IC50 (µM) | Reference |
| PDE-4A1 | 0.42 | [2] |
| PDE-10A1 | 0.92 | [2] |
| PDE-3 | 1.98 | [2] |
| PDE-2A3 | 2.11 | [2] |
Pharmacokinetic Parameters of Tofisopam in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.0 - 1.5 hours | [5] |
| Biological Half-life (t1/2) of unchanged Tofisopam | 2.7 - 3.5 hours | [5] |
| Biological Half-life (t1/2) of total radioactivity (including metabolites) | 15 - 21 hours | [5] |
Experimental Protocols
In Vivo: Elevated Plus-Maze Test in Mice
This protocol is a general guideline and should be optimized for specific experimental conditions.
-
Animal Acclimation: House male Swiss albino mice in a controlled environment (22-23°C, 12/12 light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Tofisopam Preparation: Dissolve Tofisopam in a vehicle of saline containing a low concentration of Tween 80 (e.g., 1-2%). Prepare fresh on the day of the experiment.
-
Drug Administration: Administer Tofisopam (e.g., 50 mg/kg) or vehicle intraperitoneally (i.p.) 30-60 minutes before testing.
-
Apparatus: The elevated plus-maze should be made of a non-reflective material and consist of two open arms and two closed arms of equal dimensions, elevated above the floor.
-
Testing Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open and closed arms and the number of entries into each arm using a video tracking system.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the Tofisopam-treated group with the vehicle control group.
In Vitro: cAMP Assay in a Cell Line
This is a generalized protocol that needs to be adapted for specific cell lines and assay kits (e.g., HTRF, ELISA).
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells transfected with a receptor of interest and expressing relevant PDEs) in the recommended medium and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Tofisopam Preparation: Prepare a stock solution of Tofisopam in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with different concentrations of Tofisopam or vehicle for a specified time (e.g., 15-30 minutes).
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Stimulate the cells with an appropriate agonist to induce cAMP production (if necessary for the experimental design).
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Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis: Generate a dose-response curve and calculate the EC50 or IC50 values for Tofisopam's effect on cAMP levels.
Visualizations
Caption: Tofisopam's Mechanism of Action via PDE Inhibition.
Caption: A Logical Workflow for Troubleshooting Inconsistent Experimental Results.
References
- 1. A review of the validity and variability of the elevated plus-maze as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 4. quora.com [quora.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
Validation & Comparative
Tofisopam versus Diazepam: A Comparative Analysis of Effects on Motor Coordination
A deep dive into the pharmacological profiles of tofisopam and diazepam reveals significant differences in their impact on motor coordination, stemming from their distinct mechanisms of action. While both are classified as anxiolytics, diazepam, a classical benzodiazepine, is well-documented to impair motor skills, whereas tofisopam, an atypical 2,3-benzodiazepine, largely spares this function.
This guide provides a comprehensive comparison of the effects of tofisopam and diazepam on motor coordination, presenting experimental data, detailed methodologies, and visualizations of their signaling pathways for researchers, scientists, and drug development professionals.
Executive Summary
Classical benzodiazepines like diazepam exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedation and muscle relaxation, which can impair motor coordination.[1] In contrast, tofisopam does not bind to the classical benzodiazepine site on the GABA-A receptor.[2] Instead, its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE-4. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which is associated with its anxiolytic effects without the pronounced sedative and motor-impairing properties of classical benzodiazepines.
Comparative Effects on Psychomotor Performance
A key human study conducted by Bond and Lader in 1982 directly compared the psychotropic profiles of tofisopam and diazepam. The study found that a 10 mg dose of diazepam produced pronounced sedation and psychological impairment, which was maximal at 1 hour post-administration. In contrast, tofisopam, at doses of 100 mg and 200 mg, did not produce any changes in psychological tests and was even associated with a mild stimulant effect on self-ratings.
Preclinical Data on Motor Coordination
Animal studies using standardized tests for motor coordination, such as the rotarod and beam walking tests, further elucidate the differences between diazepam and tofisopam.
Rotarod Test
The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodents. The animal is placed on a rotating rod, and the latency to fall is measured.
Table 1: Effect of Diazepam on Rotarod Performance in Mice
| Treatment Group | Dose (mg/kg) | Latency to Fall (seconds) | Reference |
| Control (Vehicle) | - | >180 | Fictionalized Data |
| Diazepam | 1.0 | 120 ± 15 | Fictionalized Data |
| Diazepam | 2.5 | 65 ± 10 | Fictionalized Data |
| Diazepam | 5.0 | 30 ± 8 | Fictionalized Data |
Note: The data presented in this table is representative of typical findings for diazepam in rotarod tests and is fictionalized for illustrative purposes as specific quantitative data for a direct comparison with tofisopam from a single study was not available in the search results.
Beam Walking Test
The beam walking test assesses fine motor coordination and balance by measuring the ability of an animal to traverse a narrow beam. Key parameters include the time taken to cross and the number of foot slips.
Table 2: Effect of Diazepam on Beam Walking Performance in Mice
| Treatment Group | Dose (mg/kg) | Time to Traverse (seconds) | Number of Foot Slips | Reference |
| Control (Vehicle) | - | 10 ± 2 | 1 ± 0.5 | Fictionalized Data |
| Diazepam | 1.0 | 25 ± 5 | 5 ± 1.5 | Fictionalized Data |
| Diazepam | 2.5 | 45 ± 8 | 12 ± 2.5 | Fictionalized Data |
Note: The data presented in this table is representative of typical findings for diazepam in beam walking tests and is fictionalized for illustrative purposes as specific quantitative data for a direct comparison with tofisopam from a single study was not available in the search results.
Similar to the rotarod test, specific quantitative data for tofisopam in the beam walking test from a direct comparative study is lacking in the available literature. However, its known pharmacological profile suggests minimal to no impact on this measure of motor coordination.
Experimental Protocols
Rotarod Test Protocol
-
Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm in diameter for mice) is used. The speed of rotation can be fixed or accelerating.
-
Acclimatization: Animals are acclimatized to the testing room for at least 30 minutes before the experiment.
-
Training: Mice are trained on the rotarod for a set period (e.g., 5 minutes) at a low, constant speed (e.g., 4 rpm) for 2-3 consecutive days prior to testing.
-
Testing:
-
Animals are administered either the vehicle (control), diazepam, or tofisopam intraperitoneally or orally.
-
At a predetermined time after drug administration (e.g., 30 minutes), each mouse is placed on the rotating rod.
-
For an accelerating rotarod protocol, the speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall off the rod is recorded. A cutoff time (e.g., 300 seconds) is typically set.
-
Multiple trials are usually conducted for each animal.
-
Beam Walking Test Protocol
-
Apparatus: A narrow wooden or plastic beam (e.g., 1 cm wide, 100 cm long) is elevated above the ground (e.g., 50 cm). A "goal box" is placed at one end of the beam.
-
Acclimatization and Training:
-
Animals are handled and familiarized with the testing room.
-
Mice are trained to traverse the beam from a starting point to the goal box for several trials over a few days.
-
-
Testing:
-
Following drug administration (vehicle, diazepam, or tofisopam), the mouse is placed at the start of the beam.
-
The time taken to traverse the beam and the number of times the hind paws slip off the beam are recorded.
-
The trial is video-recorded for later analysis.
-
Signaling Pathways
The distinct effects of diazepam and tofisopam on motor coordination can be attributed to their different molecular targets and signaling pathways.
Diazepam Signaling Pathway
Diazepam acts as a positive allosteric modulator of the GABA-A receptor.[1] It binds to a specific site on the receptor, distinct from the GABA binding site, and increases the affinity of GABA for its receptor. This leads to a more frequent opening of the chloride ion channel, resulting in hyperpolarization of the neuron and a potentiation of the inhibitory effects of GABA. This widespread neuronal inhibition, particularly in motor areas of the brain, contributes to its muscle relaxant and motor-impairing effects.
Caption: Diazepam's signaling pathway leading to motor impairment.
Tofisopam Signaling Pathway
Tofisopam's primary mechanism involves the inhibition of phosphodiesterase (PDE), particularly the PDE4 subtype. PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, tofisopam increases intracellular levels of cAMP. This elevation in cAMP can activate various downstream signaling cascades, including protein kinase A (PKA), which are thought to mediate its anxiolytic effects without causing significant sedation or muscle relaxation.
Caption: Tofisopam's signaling pathway mediating anxiolysis.
Conclusion
The available evidence strongly indicates that tofisopam and diazepam have markedly different effects on motor coordination. Diazepam, through its action on GABA-A receptors, consistently demonstrates motor-impairing properties in both human and animal studies. In contrast, tofisopam, acting via PDE inhibition, provides anxiolysis without the accompanying deficits in motor function. This fundamental difference in their pharmacological profiles makes tofisopam a potentially advantageous therapeutic option for patients with anxiety disorders where the preservation of motor coordination is crucial. Further head-to-head preclinical studies providing quantitative data on motor performance would be beneficial to more precisely delineate the comparative effects of these two anxiolytics.
References
A Comparative Analysis of Tofisopam and Other Anxiolytics: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the atypical anxiolytic Tofisopam in comparison to traditional benzodiazepines and Selective Serotonin Reuptake Inhibitors (SSRIs), supported by clinical and preclinical data. This guide provides a detailed overview of their mechanisms of action, clinical efficacy, and safety profiles to inform research and development in the field of anxiolytic therapies.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions, necessitating a diverse and effective pharmacological armamentarium. For decades, benzodiazepines have been a cornerstone of anxiolytic treatment, primarily through their potentiation of the neurotransmitter gamma-aminobutyric acid (GABA). However, their clinical utility is often hampered by side effects such as sedation, cognitive impairment, and the risk of dependence. This has spurred the development of alternative anxiolytic agents with improved safety and tolerability profiles. Tofisopam, a 2,3-benzodiazepine derivative, represents a unique approach to anxiety treatment. Unlike classical 1,4-benzodiazepines, Tofisopam exhibits anxiolytic effects without significant sedative, muscle relaxant, or anticonvulsant properties. This guide provides a comprehensive comparative analysis of Tofisopam, the traditional benzodiazepine diazepam, and Selective Serotonin Reuptake Inhibitors (SSRIs), a first-line treatment for many anxiety disorders.
Mechanism of Action: A Tale of Two Pathways
The anxiolytic effects of Tofisopam and traditional benzodiazepines are mediated by distinct molecular mechanisms. Classical benzodiazepines, such as diazepam, act as positive allosteric modulators of the GABA-A receptor, while Tofisopam's primary mechanism involves the inhibition of phosphodiesterases (PDEs).
Classical Benzodiazepines: Enhancing GABAergic Inhibition
The primary inhibitory neurotransmitter in the central nervous system is GABA. Its binding to the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Classical 1,4-benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This allosteric binding increases the affinity of GABA for its receptor, thereby enhancing the frequency of channel opening and potentiating the inhibitory effect of GABA.[1][2] This widespread neuronal inhibition underlies both the anxiolytic and the sedative and muscle-relaxant effects of these drugs.
Diagram 1: Signaling pathway of typical benzodiazepines at the GABA-A receptor.
Tofisopam: A Novel Approach Through PDE Inhibition
Tofisopam does not bind to the benzodiazepine site on the GABA-A receptor. Instead, its anxiolytic properties are attributed to its activity as a selective inhibitor of phosphodiesterase (PDE) isoenzymes, particularly PDE-4 and PDE-10. PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. By inhibiting PDEs, Tofisopam increases intracellular levels of cAMP and cGMP, which can modulate neuronal function and plasticity, ultimately leading to an anxiolytic effect without the direct, widespread inhibition characteristic of classical benzodiazepines.
Diagram 2: Signaling pathway of Tofisopam via phosphodiesterase inhibition.
Clinical Efficacy: A Head-to-Head Comparison
A pivotal double-blind, randomized, crossover, placebo-controlled pilot study provides the most direct comparison of the anxiolytic properties of Tofisopam and diazepam. This study enrolled 66 outpatients with generalized anxiety disorder.
Experimental Protocol: Tofisopam vs. Diazepam Clinical Trial
-
Study Design: A double-blind, randomized, crossover, placebo-controlled pilot study.
-
Participants: 66 outpatients (43 women, 23 men) aged 19 to 74 years with a diagnosis of generalized anxiety disorder.
-
Treatment Arms:
-
Tofisopam: 50 mg three times a day
-
Diazepam: 5 mg three times a day
-
Placebo
-
-
Duration: Patients were randomized to one of the three treatment groups for 2 weeks, followed by a 2-week washout period. Subsequently, a crossover comparison between Tofisopam and diazepam was conducted for another 2 weeks.
-
Primary Outcome Measure: The mean improvement on the Hamilton Anxiety Rating Scale (HARS).
Efficacy Data
The study demonstrated that both Tofisopam and diazepam were significantly more effective than placebo in reducing anxiety symptoms as measured by the HARS. Importantly, there was no significant difference in the anxiolytic efficacy between Tofisopam and diazepam.[3][4][5][6][7][8][9]
| Treatment Group | N | Baseline HARS (Mean) | Final HARS (Mean) | Mean Change |
| Tofisopam | 19 | 21.63 | 14.00 | -7.63 |
| Diazepam | 20 | 23.00 | Not explicitly stated | Not explicitly stated |
| Placebo | 23 | 22.57 | 19.70 | -2.87 |
Table 1: Comparison of Efficacy based on Hamilton Anxiety Rating Scale (HARS) Scores.[5][10]
Comparative Safety and Tolerability
A key differentiator between Tofisopam and classical benzodiazepines is their side effect profile.
Adverse Events
In the comparative clinical trial, adverse effects and withdrawal symptoms were reported less frequently in the Tofisopam group compared to the diazepam group.[3][4][5][6][7][8] Tofisopam was not associated with cognitive impairment, and its withdrawal symptoms were comparable to those of the placebo group.[4][5][6][7][8][9]
| Adverse Event | Tofisopam | Diazepam | Placebo |
| Sedation | Less Frequent | More Frequent | Minimal |
| Cognitive Impairment | Not Observed | Possible | Not Observed |
| Dependence/Withdrawal | Similar to Placebo | Higher Risk | Minimal |
Table 2: Qualitative Comparison of Key Adverse Events.
Comparison with Selective Serotonin Reuptake Inhibitors (SSRIs)
While direct head-to-head clinical trials comparing Tofisopam with SSRIs are limited, a comparison can be drawn based on existing data for SSRIs in the treatment of generalized anxiety disorder (GAD). SSRIs, such as sertraline and fluoxetine, are considered a first-line treatment for GAD.
Efficacy of SSRIs in GAD
A 12-week, double-blind, placebo-controlled trial of sertraline in adult outpatients with GAD demonstrated its efficacy.[11]
| Treatment Group | N | Baseline HARS (Mean) | Mean Change from Baseline | Responder Rate (CGI-I) |
| Sertraline (50-150 mg/day) | 182 | 25 | -11.7 | 63% |
| Placebo | 188 | 25 | -8.0 | 37% |
Table 3: Efficacy of Sertraline in Generalized Anxiety Disorder.[11][12]
Adverse Effects of SSRIs
SSRIs are generally well-tolerated, but they are associated with a different side effect profile compared to benzodiazepines. Common side effects include nausea, dry mouth, and sexual dysfunction.[13] In the sertraline trial, the dropout rate due to adverse events was 8% for the sertraline group and 10% for the placebo group, indicating good tolerability.[11]
Experimental Workflows for Anxiolytic Drug Evaluation
The preclinical evaluation of anxiolytic drugs typically involves a battery of behavioral tests in animal models designed to assess anxiety-like behaviors.
Diagram 3: General experimental workflow for anxiolytic drug development.
Conclusion
Tofisopam presents a compelling alternative to traditional anxiolytics, offering comparable efficacy to diazepam with a significantly more favorable side effect profile. Its unique mechanism of action as a PDE inhibitor distinguishes it from the GABA-A receptor-modulating benzodiazepines and the serotonin-focused SSRIs. This distinct pharmacological profile, characterized by anxiolysis without sedation or dependence, positions Tofisopam as a valuable tool for researchers and a promising therapeutic option for patients with anxiety disorders. Further large-scale clinical trials are warranted to fully elucidate its therapeutic potential and to directly compare its efficacy and tolerability with first-line treatments such as SSRIs. The development of anxiolytics with novel mechanisms of action, like Tofisopam, is a critical step forward in addressing the unmet needs of individuals suffering from anxiety disorders.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of the Anxiolytic Properties of Tofisopam and Diazepam: A Double-Blind, Randomized, Crossover, Placebo-Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of the Anxiolytic Properties of Tofisopam and Diazepam: A Double-Blind, Randomized, Crossover, Placebo-Con… [ouci.dntb.gov.ua]
- 8. A Comparison of the Anxiolytic Properties of Tofisopam and Diazepam: A Double-Blind, Randomized, Crossover, Placebo-Controlled Pilot Study [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
Validating the Anxiolytic Effects of Tofisopam: A Comparative Guide for Researchers
This guide provides a comparative analysis of Tofisopam, an atypical anxiolytic, with the classical benzodiazepine, diazepam, focusing on their validation using the elevated plus maze (EPM) model. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and mechanisms of action.
Executive Summary
Tofisopam presents a unique pharmacological profile, distinguishing it from traditional 1,4-benzodiazepines like diazepam. While both are prescribed for anxiety, their mechanisms of action differ significantly. Diazepam enhances the effect of the inhibitory neurotransmitter GABA by modulating the GABA-A receptor. In contrast, Tofisopam does not bind to the benzodiazepine site on the GABA-A receptor but is understood to exert its anxiolytic effects through the inhibition of phosphodiesterase (PDE) enzymes, specifically PDE-4 and PDE-10. This fundamental difference in their signaling pathways results in varied behavioral and side-effect profiles.
The elevated plus maze (EPM) is a widely used and validated behavioral assay to assess anxiety-like behavior in rodents. The test leverages the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze. While diazepam consistently demonstrates dose-dependent anxiolytic effects in the EPM, preclinical data for Tofisopam in this model is less straightforward, with some studies indicating a lack of significant anxiolytic activity at certain doses.
This guide will delve into the available preclinical data, outline the experimental protocols for robust EPM testing, and visually represent the distinct signaling pathways of Tofisopam and diazepam.
Comparative Analysis of Preclinical Data
Tofisopam in the Elevated Plus Maze
One notable study investigating a range of putative anxiolytic compounds reported that Tofisopam, at doses of 25-50 mg/kg, did not produce a significant anxiolytic effect in the EPM in rats.[1] This finding is crucial as it suggests that the anxiolytic properties of Tofisopam observed in clinical settings may not translate directly to this specific preclinical model under all conditions.
Diazepam in the Elevated Plus Maze
Conversely, diazepam is a standard reference drug for validating the EPM as a model of anxiety. It reliably produces an anxiolytic-like effect, characterized by a dose-dependent increase in the time spent in and the number of entries into the open arms. For instance, studies in rats have shown that diazepam at doses between 1-1.5 mg/kg significantly increases open arm exploration, while higher doses may lead to sedative effects that can confound the results.[2]
Table 1: Representative Elevated Plus Maze Data for Diazepam in Rats
| Treatment Group | Dose (mg/kg) | Time in Open Arms (seconds) | Number of Open Arm Entries | Total Arm Entries (Locomotor Activity) |
| Vehicle (Control) | - | 35 ± 5 | 4 ± 1 | 15 ± 2 |
| Diazepam | 1.5 | 75 ± 10 | 8 ± 2 | 14 ± 3 |
| Diazepam | 3.0 | 60 ± 8 | 6 ± 1 | 10 ± 2** |
*Note: Data are hypothetical and representative of typical findings in the literature. Values are presented as mean ± SEM. *p<0.05 compared to vehicle, indicating a significant anxiolytic effect. *p<0.05 compared to vehicle, indicating a potential sedative effect.
Experimental Protocols
To ensure the validity and reproducibility of EPM studies for anxiolytic drug screening, a standardized protocol is essential.
Apparatus:
-
A plus-shaped maze, typically made of a non-reflective material, elevated 50-70 cm from the floor.
-
Two opposite arms (e.g., 50 x 10 cm) are open, while the other two are enclosed by walls (e.g., 40 cm high).
-
A central platform (e.g., 10 x 10 cm) connects the four arms.
Animals:
-
Adult male rodents (rats or mice) are commonly used. Strain selection is critical as baseline anxiety levels can vary.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and allowed to acclimate to the housing facility for at least one week before testing.
Procedure:
-
Habituation: Animals should be brought to the testing room at least 30-60 minutes before the experiment to acclimate to the novel environment.
-
Drug Administration: The test compound (e.g., Tofisopam), a positive control (e.g., diazepam), and a vehicle control are administered at appropriate times before testing (e.g., 30 minutes for intraperitoneal injection).
-
Testing: Each animal is placed individually on the central platform of the EPM, facing an open arm.
-
Data Collection: The animal's behavior is recorded for a 5-minute session using a video camera mounted above the maze. An automated tracking system is used to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of locomotor activity)
-
-
Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Signaling Pathways and Mechanisms of Action
The distinct anxiolytic effects of Tofisopam and diazepam stem from their different molecular targets and signaling pathways.
Tofisopam: Phosphodiesterase Inhibition
Tofisopam is a 2,3-benzodiazepine that does not act on GABA-A receptors.[3][4] Instead, its anxiolytic properties are attributed to its activity as a phosphodiesterase (PDE) inhibitor, with a notable affinity for PDE-4 and PDE-10.[3][4][5] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling cascades. By inhibiting PDEs, Tofisopam increases intracellular cAMP levels, which is thought to mediate its anxiolytic effects without the sedative and muscle-relaxant side effects associated with classical benzodiazepines.[6]
Diazepam: Positive Allosteric Modulation of GABA-A Receptors
Diazepam, a classical 1,4-benzodiazepine, exerts its anxiolytic effects by binding to a specific allosteric site on the GABA-A receptor. This binding enhances the affinity of the receptor for its endogenous ligand, GABA. The increased GABAergic activity leads to a greater influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability. This widespread central nervous system inhibition results in the anxiolytic, sedative, muscle relaxant, and anticonvulsant effects of diazepam.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the anxiolytic effects of a test compound using the elevated plus maze.
Conclusion
Tofisopam and diazepam represent two distinct classes of anxiolytic agents with fundamentally different mechanisms of action. Diazepam, a classical benzodiazepine, reliably produces anxiolytic effects in the elevated plus maze by enhancing GABAergic inhibition. Tofisopam, an atypical 2,3-benzodiazepine, acts as a phosphodiesterase inhibitor. While clinically effective as an anxiolytic, its performance in the preclinical elevated plus maze model appears to be less consistent, with some studies showing a lack of effect. This highlights the importance of using a battery of preclinical tests to fully characterize the psychoactive properties of novel compounds. Further head-to-head preclinical studies using standardized EPM protocols are warranted to provide a more definitive comparison of the anxiolytic potential of Tofisopam and classical benzodiazepines in this widely used behavioral paradigm.
References
- 1. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurofit.com [neurofit.com]
- 3. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis | springermedizin.de [springermedizin.de]
- 5. the-atypical-anxiolytic-drug-tofisopam-selectively-blocks-phosphodiesterase-isoenzymes-and-is-active-in-the-mouse-model-of-negative-symptoms-of-psychosis - Ask this paper | Bohrium [bohrium.com]
- 6. What is the mechanism of Tofisopam? [synapse.patsnap.com]
Tofisopam vs. SSRIs: A Comparative Analysis of Antidepressant Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antidepressant efficacy of tofisopam and Selective Serotonin Reuptake Inhibitors (SSRIs) based on available data from animal models of depression. While direct head-to-head comparative studies are limited, this document synthesizes findings from independent research to offer insights into their relative performance and mechanisms of action.
Executive Summary
Tofisopam, a 2,3-benzodiazepine anxiolytic, has demonstrated antidepressant-like effects in established rodent models of depression, such as the Tail Suspension Test (TST) and Forced Swim Test (FST). Its mechanism of action appears to be multifaceted, involving the serotonergic, catecholaminergic, and opioidergic systems. SSRIs, the first-line treatment for major depressive disorder in humans, exert their effects primarily by inhibiting the reuptake of serotonin, thereby increasing its synaptic availability. This guide presents a compilation of efficacy data, detailed experimental protocols, and a visual representation of the proposed signaling pathways to facilitate a comparative understanding.
Quantitative Data Comparison
The following tables summarize the antidepressant-like effects of tofisopam and various SSRIs in the most commonly used animal models of depression. It is crucial to note that these data are collated from different studies and are not the result of direct comparative experiments. Therefore, variations in experimental conditions (e.g., animal strain, specific protocol parameters) may influence the outcomes.
Table 1: Efficacy in the Tail Suspension Test (TST) in Mice
| Compound | Doses Tested (mg/kg, i.p.) | Effective Doses (mg/kg, i.p.) | Key Findings |
| Tofisopam | 25, 50, 100 | 50, 100 | Significantly shortened the immobility time.[1] |
| Citalopram | Not specified in detail | Effective | Reversed immobility induced by forced swimming with a potency similar to imipramine.[2] |
| Sertraline | 10 | 10 | Significantly reduced immobility time.[3] |
| Paroxetine | 7 (daily for 35 days, gavage) | 7 | Showed antidepressant effects in a depression model induced by FST.[4][5] |
| Fluvoxamine | Not specified in detail | Effective | Reversed swim-induced immobility less potently than citalopram.[2] |
Table 2: Efficacy in the Forced Swim Test (FST) in Rodents
| Compound | Doses Tested (mg/kg, i.p.) | Effective Doses (mg/kg, i.p.) | Key Findings |
| Tofisopam | 50, 100 | 50, 100 | Significantly shortened the immobility time and prolonged swimming and climbing behaviors in a modified FST in mice.[1] |
| Citalopram | Not specified in detail | Effective | Reversed swim-induced immobility.[2] |
| Sertraline | 5.0 (twice daily) | 5.0 | Acutely reduced immobility time in the Behavioural Despair Test (a variant of the FST) in rats.[6] |
| Fluoxetine | Not specified in detail | Effective | Reversed swim-induced immobility less potently than citalopram.[2] |
| Fluvoxamine | 25 (daily for 14 days) | 25 | Effectively reduced depressive-like behaviors in a chronic mild stress model in rats.[7] |
Experimental Protocols
The following are generalized protocols for the Tail Suspension Test and Forced Swim Test, based on descriptions from multiple sources. Specific parameters may vary between studies.
Tail Suspension Test (TST)
The TST is a behavioral assay used to screen for potential antidepressant drugs by measuring stress-induced behavioral despair in mice.[8][9][10]
-
Animals: Male mice are typically used.
-
Apparatus: A suspension bar or a dedicated chamber that prevents the mouse from escaping or holding onto nearby surfaces.[11]
-
Procedure:
-
Data Analysis: The primary measure is the total time the mouse remains immobile. A decrease in immobility time is indicative of an antidepressant-like effect.[12]
Forced Swim Test (FST)
Also known as the Porsolt test, the FST assesses antidepressant efficacy by measuring the immobility of rodents when placed in an inescapable water-filled cylinder.[15][16]
-
Animals: Both mice and rats are used.
-
Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter and 40-50 cm high) filled with water to a depth that prevents the animal from touching the bottom or escaping.[17][18] The water temperature is maintained at 23-25°C.[15]
-
Procedure:
-
Animals are individually placed into the cylinder.
-
The test duration is typically 5-6 minutes.[15]
-
Behavior is recorded for subsequent scoring.
-
-
Data Analysis: The main parameter measured is the duration of immobility, where the animal makes only the minimal movements necessary to keep its head above water. Antidepressant compounds are expected to reduce the time spent immobile and increase active behaviors like swimming and climbing.[15]
Signaling Pathways and Mechanisms of Action
Tofisopam's Proposed Antidepressant Mechanism
Tofisopam's antidepressant-like effects are suggested to be mediated by a combination of neurotransmitter systems. Pre-treatment with inhibitors of serotonin and catecholamine synthesis, as well as opioid receptor blockers, has been shown to abolish its effects in the TST. This suggests a complex mechanism that extends beyond the typical profile of an SSRI.
SSRI's Mechanism of Action
SSRIs, as their name suggests, selectively block the serotonin transporter (SERT), leading to an accumulation of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be the primary driver of their therapeutic effects in depression.[19]
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of antidepressant compounds in animal models.
Conclusion
The available preclinical data suggests that tofisopam possesses antidepressant-like properties in rodent models, with an effective dose range of 50-100 mg/kg. Its mechanism appears to be distinct from that of SSRIs, involving multiple neurotransmitter systems. SSRIs consistently demonstrate efficacy in these same models, reducing immobility time as expected.
References
- 1. Antidepressant-like effect of tofisopam in mice: A behavioural, molecular docking and MD simulation study | AVESİS [avesis.anadolu.edu.tr]
- 2. Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sex Differences in Antidepressant Effect of Sertraline in Transgenic Mouse Models [frontiersin.org]
- 4. Paroxetine treatment in an animal model of depression improves sperm quality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paroxetine treatment in an animal model of depression improves sperm quality | PLOS One [journals.plos.org]
- 6. research.universityofgalway.ie [research.universityofgalway.ie]
- 7. researchgate.net [researchgate.net]
- 8. crocusscientific.com [crocusscientific.com]
- 9. Tail suspension test - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Video: The Tail Suspension Test [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 19. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
Reproducibility of Tofisopam's Cognitive Effects: A Comparative Guide
An Examination of Tofisopam and its Alternatives for Cognitive Function in Anxiolytic Therapy
Tofisopam, an atypical benzodiazepine, has garnered attention for its anxiolytic properties, reportedly without the sedative and cognitive-impairing side effects commonly associated with classical benzodiazepines. This guide provides a comparative analysis of the existing evidence on the reproducibility of Tofisopam's effects on cognitive function, placed in context with other anxiolytic agents. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and clinical consideration.
Executive Summary
Evidence suggests that Tofisopam may not only spare cognitive function but may also offer mild cognitive enhancement, a stark contrast to traditional benzodiazepines like Diazepam, which are known to cause cognitive deficits. However, the reproducibility of these cognitive-enhancing effects of Tofisopam is not yet firmly established, with a limited number of studies providing direct quantitative evidence. Preclinical studies in animal models show promise for Tofisopam in reversing cognitive impairments. As an alternative, the anxiolytic Buspirone has also demonstrated some cognitive benefits in clinical studies. This guide will delve into the available data, experimental methodologies, and proposed mechanisms of action for Tofisopam and its comparators.
Tofisopam: Cognitive Profile and Mechanism of Action
Tofisopam is distinguished from other benzodiazepines by its unique 2,3-benzodiazepine structure and mechanism of action. Unlike classical 1,4-benzodiazepines that modulate the GABA-A receptor, Tofisopam's primary mechanism is believed to be the inhibition of phosphodiesterase (PDE) isoenzymes, particularly PDE-4 and PDE-10.[1][2][3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can modulate signaling pathways involved in learning and memory.
A key study comparing Tofisopam to Diazepam and a placebo in patients with generalized anxiety disorder found that Tofisopam did not impair cognitive abilities, and in some aspects, showed improvement.[4][5][6] While this is a significant finding, the study does not provide specific quantitative data on the cognitive tests performed, which limits a direct comparison of the magnitude of these effects.
Comparative Data on Cognitive Function
To facilitate a clear comparison, the following tables summarize the available quantitative data from key studies on Tofisopam and its alternatives.
Table 1: Human Clinical Studies on Cognitive Effects of Anxiolytics
| Drug | Study Population | Cognitive Domains Assessed | Key Findings | Quantitative Data |
| Tofisopam | Patients with Generalized Anxiety Disorder | Not specified in abstracts | Did not impair cognitive abilities; showed improved cognitive abilities compared to placebo and diazepam.[4][6] | Not available in public sources. |
| Diazepam | Patients with Generalized Anxiety Disorder | Intellectual functions | Did not significantly reduce intellectual symptoms.[4] | Not available in public sources. |
| Buspirone | Healthy male volunteers; various patient populations | Memory, executive planning, impulse control, decision making, cognitive flexibility, visual learning and memory, logical reasoning, attention.[7][8][9] | Lacks detectable deleterious effects on cognition.[7] Shows significant cognitive benefits, particularly in visual learning and memory, logical reasoning, and attention.[8][9][10] | Hedges' g = 0.20 (overall cognitive benefit); g = 0.49 (visual learning and memory); g = 0.42 (logical reasoning); g = 0.37 (attention).[8][9][10] |
| Lorazepam | Not specified | Not specified | Associated with cognitive impairment. | Not available in public sources. |
| Alprazolam | Not specified | Memory, attention, psychomotor performance | Chronic administration affects memory but not attention or psychomotor performance.[11] | Not available in public sources. |
Table 2: Preclinical Studies on Cognitive Effects of Tofisopam
| Study Model | Cognitive Task | Key Findings | Quantitative Data |
| Scopolamine-induced amnesic rats | Morris water maze, Passive avoidance test | Tofisopam (50 mg/kg) improved impaired cognitive performance.[12] | Specific data on escape latency, time in target quadrant, etc., are not available in the provided search results. |
Experimental Protocols
A critical aspect of evaluating the reproducibility of scientific findings is a thorough understanding of the methodologies used.
Human Clinical Trial: Tofisopam vs. Diazepam and Placebo (Kokoszka et al., 2024) [4][5][6][13]
-
Study Design: A double-blind, randomized, crossover, placebo-controlled pilot study.
-
Participants: 66 outpatients with generalized anxiety disorder.
-
Intervention:
-
Phase 1 (2 weeks): Randomized to Tofisopam (50 mg three times a day), Diazepam (5 mg three times a day), or placebo.
-
Washout period (2 weeks).
-
Phase 2 (2 weeks): Crossover comparison of Tofisopam and Diazepam.
-
-
Primary Outcome: Change in Hamilton Anxiety Rating Scale (HARS) score.
-
Cognitive Assessment: The specific cognitive tests used were not detailed in the available abstracts.
Preclinical Study: Tofisopam in a Rat Model of Amnesia (Ucel et al., 2020) [12]
-
Animal Model: Scopolamine-induced amnesia in rats.
-
Intervention: Tofisopam administration (50 mg/kg) for seven days.
-
Behavioral Tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Passive Avoidance Test: To evaluate fear-motivated learning and memory.
-
-
Other Assessments: Immunohistochemical analysis of hippocampal synaptophysin, Ki-67, and glial fibrillary acidic protein (GFAP) density.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental designs, the following diagrams are provided.
Figure 1: Proposed signaling pathway for Tofisopam's cognitive effects.
Figure 2: Experimental workflow of the human clinical trial.
Discussion and Future Directions
The available evidence, though limited, suggests that Tofisopam holds promise as an anxiolytic that does not impair, and may even enhance, cognitive function. This potential cognitive benefit, coupled with a favorable side-effect profile compared to traditional benzodiazepines, makes it an attractive candidate for further investigation.
However, the lack of publicly available, detailed quantitative data from human cognitive studies is a significant gap in the literature. To establish the reproducibility of Tofisopam's cognitive effects, future research should focus on:
-
Standardized Cognitive Testing: Employing a comprehensive and standardized battery of neuropsychological tests to assess various cognitive domains.
-
Dose-Response Studies: Investigating the effects of different doses of Tofisopam on cognitive performance.
-
Larger, Multi-center Trials: Conducting large-scale, randomized controlled trials to confirm the findings of pilot studies.
-
Direct Comparison with other Atypicals: Comparing the cognitive effects of Tofisopam with other atypical anxiolytics like Buspirone.
References
- 1. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tofisopam? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A Comparison of the Anxiolytic Properties of Tofisopam and Diazepam: A Double-Blind, Randomized, Crossover, Placebo-Controlled Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Side effects and cognitive benefits of buspirone: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Side effects and cognitive benefits of buspirone: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alprazolam - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. A Comparison of the Anxiolytic Properties of Tofisopam and Diazepam: A Double-Blind, Randomized, Crossover, Placebo-Con… [ouci.dntb.gov.ua]
Tofisopam vs. Other PDE Inhibitors: A Comparative Guide for Psychosis Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of psychosis treatment is evolving, with a growing interest in therapeutic targets beyond traditional dopamine receptor antagonism. Phosphodiesterase (PDE) inhibitors, a class of drugs that modulate intracellular signaling pathways, have emerged as a promising area of investigation. This guide provides a comparative analysis of Tofisopam, a unique benzodiazepine with PDE-inhibiting properties, against other PDE inhibitors being researched for their potential in treating psychosis.
Introduction to Tofisopam and PDE Inhibition in Psychosis
Tofisopam is an atypical anxiolytic of the 2,3-benzodiazepine class that, unlike classical 1,4-benzodiazepines, does not bind to the benzodiazepine site on the GABA-A receptor.[1][2] Its psychopharmacological profile is distinct, lacking the sedative and muscle-relaxant effects associated with other benzodiazepines.[1] Research has revealed that Tofisopam's mechanism of action involves the inhibition of several phosphodiesterase (PDE) isoenzymes.[2][3]
Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in various intracellular signaling pathways. By inhibiting PDEs, these drugs increase the intracellular levels of cAMP and/or cGMP, thereby modulating downstream signaling cascades implicated in the pathophysiology of psychosis. The dopamine and glutamate neurotransmitter systems, which are central to current hypotheses of schizophrenia, are significantly influenced by these cyclic nucleotides.[4]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of Tofisopam and other select PDE inhibitors that have been investigated for their potential in psychosis research. Lower IC50 values indicate greater potency.
| Compound | PDE Isoform | IC50 (µM) | Reference(s) |
| Tofisopam | PDE-2A3 | 2.11 | [2][3][5] |
| PDE-3A | 1.98 | [2][3][5] | |
| PDE-4A1 | 0.42 | [2][3][5] | |
| PDE-10A1 | 0.92 | [2][3][5] | |
| Rolipram | PDE4 | ~2.0 | |
| PDE4A | 0.003 | [6][7][8] | |
| PDE4B | 0.13 | [6][7][8] | |
| PDE4D | 0.24 | [6][7][8] | |
| Ibudilast | PDE3 | 48 | |
| PDE4 | 12 | ||
| PDE4A | 0.054 | [9] | |
| PDE4B | 0.065 | [9] | |
| PDE4C | 0.239 | [9] | |
| PDE4D | 0.166 | [9] | |
| PDE10 | 10 | [10] | |
| PDE11 | - | [10] | |
| Papaverine | PDE10A | - | [10] |
| MP-10 (PF-2545920) | PDE10A | 0.00018 | [11] |
| TP-10 | PDE10A | 0.0003 | [11] |
| TAK-063 | PDE10A | 0.0003 | [11][12][13][14] |
| MK-8189 | PDE10A | - | [15] |
| BI 409306 | PDE9A | - | |
| CPL500036 | PDE10A | 0.001 | [11] |
Preclinical and Clinical Evidence in Psychosis Models
The therapeutic potential of PDE inhibitors in psychosis is being actively investigated in both preclinical models and clinical trials. A summary of key findings is presented below.
Preclinical Studies
A pivotal preclinical study demonstrated Tofisopam's activity in a mouse model of the negative symptoms of psychosis.[2] In this model, repeated administration of the NMDA receptor antagonist dizocilpine induces a state of prolonged immobility in the forced swim test, which is considered to reflect negative symptoms like avolition. Tofisopam was shown to ameliorate this dizocilpine-induced prolongation of immobility.[2]
Other PDE inhibitors have also shown promise in preclinical models. For instance, PDE10A inhibitors have been reported to reduce hyperactivity and positive symptoms in animal models of psychosis.[16]
Clinical Trials
Several PDE inhibitors have advanced to clinical trials for the treatment of schizophrenia, with a primary focus on cognitive impairment and negative symptoms, which are poorly addressed by current antipsychotics. The Positive and Negative Syndrome Scale (PANSS) is a widely used instrument to assess the severity of symptoms in schizophrenia.
The following table summarizes the results of selected clinical trials of PDE inhibitors in patients with schizophrenia.
| Compound | Target PDE | Phase | Population | Key Findings (vs. Placebo) | Reference(s) |
| MK-8189 | PDE10A | II | Acute exacerbation of schizophrenia | Trend towards improvement in PANSS total score. Nominally significant improvement in PANSS positive subscale score. | |
| PF-02545920 (MP-10) | PDE10A | II | Acute exacerbation of schizophrenia | No statistically significant separation from placebo on PANSS total score. | |
| TAK-063 | PDE10A | II | Acute exacerbation of schizophrenia | No statistically significant separation from placebo on PANSS total score. | |
| BI 409306 | PDE9A | II | Cognitive impairment in schizophrenia | Did not meet the primary endpoint of improving cognitive function. |
Experimental Protocols
Dizocilpine-Induced Immobility in Mice (Model of Negative Symptoms)
This protocol is based on the methodology used to evaluate Tofisopam's effect on the negative symptoms of psychosis.[2]
Objective: To assess the ability of a test compound to reverse the prolonged immobility induced by the NMDA receptor antagonist dizocilpine in the forced swim test.
Materials:
-
Male Albino Swiss mice
-
Dizocilpine (MK-801)
-
Test compound (e.g., Tofisopam)
-
Vehicle for dizocilpine and test compound
-
Forced swim test apparatus (a transparent cylinder filled with water)
Procedure:
-
Acclimation: House mice in standard laboratory conditions for at least one week before the experiment.
-
Baseline Swim Test: Individually place each mouse in the forced swim test cylinder for a set duration (e.g., 6 minutes). Record the total time the mouse remains immobile.
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, dizocilpine + vehicle, dizocilpine + Tofisopam).
-
Drug Administration:
-
Administer dizocilpine (e.g., 0.2 mg/kg, i.p.) once daily for a specified period (e.g., 19 days).
-
Administer the test compound (e.g., Tofisopam, 50 mg/kg, i.p.) twice daily for the same duration.
-
-
Final Swim Test: On the final day of treatment, conduct the forced swim test again and record the immobility time for each mouse.
-
Data Analysis: Compare the immobility times between the different treatment groups using appropriate statistical methods. A significant reduction in immobility time in the test compound group compared to the dizocilpine + vehicle group indicates a potential therapeutic effect on negative symptoms.
Measurement of cAMP and cGMP Levels in Brain Tissue
This protocol provides a general framework for quantifying cyclic nucleotide levels in brain tissue following PDE inhibitor administration.
Objective: To determine the effect of a PDE inhibitor on the intracellular concentrations of cAMP and cGMP in specific brain regions.
Materials:
-
Rodents (mice or rats)
-
PDE inhibitor of interest
-
Vehicle control
-
Anesthesia
-
Dissection tools
-
Liquid nitrogen
-
Homogenizer
-
Trichloroacetic acid (TCA) or other protein precipitating agent
-
Centrifuge
-
Enzyme-linked immunosorbent assay (ELISA) kits for cAMP and cGMP
Procedure:
-
Animal Treatment: Administer the PDE inhibitor or vehicle to the animals at the desired dose and time course.
-
Tissue Collection: At the end of the treatment period, anesthetize the animals and rapidly dissect the brain regions of interest (e.g., striatum, prefrontal cortex).
-
Flash Freezing: Immediately flash-freeze the dissected tissue in liquid nitrogen to halt enzymatic activity.
-
Homogenization: Homogenize the frozen tissue in a solution containing a protein precipitating agent (e.g., cold 6% TCA) to stop the activity of PDEs and other enzymes.
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Supernatant Extraction: Collect the supernatant, which contains the cyclic nucleotides.
-
Quantification: Use commercially available ELISA kits to quantify the concentrations of cAMP and cGMP in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Normalize the cyclic nucleotide concentrations to the total protein content of the tissue sample and compare the levels between the PDE inhibitor-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow in PDE inhibitor research for psychosis.
Conclusion
Tofisopam presents a unique profile as a PDE inhibitor with a broad spectrum of activity against several PDE isoenzymes. Its efficacy in a preclinical model of negative symptoms of psychosis warrants further investigation. The broader class of PDE inhibitors, particularly those targeting PDE10A, has shown mixed results in clinical trials for schizophrenia. While some have not demonstrated superiority over placebo, the field continues to evolve with ongoing research into optimal dosing, patient selection, and the specific roles of different PDE isoenzymes in the complex pathophysiology of psychosis. This comparative guide provides a foundation for researchers to navigate this promising, yet challenging, area of drug discovery.
References
- 1. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis | springermedizin.de [springermedizin.de]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rolipram | Cell Signaling Technology [cellsignal.com]
- 9. Preferential inhibition of human phosphodiesterase 4 by ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 15. youtube.com [youtube.com]
- 16. | BioWorld [bioworld.com]
A Head-to-Head Comparison of (R)-Tofisopam and (S)-Tofisopam for CNS Drug Development
Guide for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the enantiomers of Tofisopam, a 2,3-benzodiazepine anxiolytic. Unlike classical 1,4-benzodiazepines, Tofisopam's mechanism of action is not mediated by the GABA-A receptor but primarily through the inhibition of phosphodiesterase (PDE) enzymes.[1][2] This unique mechanism results in anxiolytic effects without significant sedative or muscle-relaxant properties.[3][4] Significant stereoselectivity exists between the (R) and (S) enantiomers in terms of pharmacodynamics and metabolism, which has critical implications for therapeutic development.
Pharmacodynamic Profile: Stereoselective PDE Inhibition
The primary mechanism of action for Tofisopam is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade the second messenger cAMP.[1] This activity is stereoselective, with the (S)-enantiomer demonstrating significantly higher potency against the PDE4D isoenzyme, a key target in the central nervous system.[2] In contrast, inhibition of PDE10A by the racemic mixture appears to be non-stereoselective.[2]
Quantitative Data: PDE Inhibition Affinity
The following table summarizes the inhibitory activity of Tofisopam's racemate and its individual enantiomers against various PDE isoenzymes.
| Compound | Target PDE Isoenzyme | Affinity (IC₅₀ / Kᵢ) | Citation |
| (S)-Tofisopam | PDE4D | 117 nM | [2] |
| (R)-Tofisopam | PDE4D | 1,257 nM | [2] |
| Racemic Tofisopam | PDE4A1 | 0.42 µM (420 nM) | [1] |
| Racemic Tofisopam | PDE10A1 | 0.92 µM (920 nM) | [1] |
| Racemic Tofisopam | PDE10A | 264 nM | [2] |
| Racemic Tofisopam | PDE2A3 | 2.11 µM (2110 nM) | [1] |
| Racemic Tofisopam | PDE3A | 1.98 µM (1980 nM) | [1] |
Mechanism of Action: Signaling Pathway
Inhibition of PDE4 and PDE10A in striatal neurons increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates key downstream targets. The phosphorylation of DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, Mr 32 kDa) at the Thr34 residue is a critical event in modulating dopamine signaling.[5][6] This pathway is believed to underlie the unique anxiolytic and potential antipsychotic properties of Tofisopam.
Pharmacokinetic Profile: Enantioselective Metabolism
Significant differences in the metabolic pathways of (R)- and (S)-Tofisopam have been identified through in vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes.[7] These differences lead to distinct metabolite profiles in vivo, suggesting that the pharmacokinetic behavior of the two enantiomers is not equivalent.
Quantitative Data: Metabolism and Metabolite Ratios
| Parameter | (R)-Tofisopam | (S)-Tofisopam | Citation |
| Primary Metabolizing Enzyme | CYP2C9 | CYP3A4 | [7] |
| Primary Metabolite | M3 (Demethylation at phenyl ring position 4) | M1 (Demethylation at benzodiazepine ring position 7) | [7] |
| M1:M3 Ratio (Human Plasma, 2h) | 1 : 29 | 8 : 1 | [7] |
| M1:M3 Ratio (Human Urine) | 1 : 123 | 6 : 1 | [7] |
Experimental Workflow: In Vitro Metabolism Study
The workflow below outlines the key steps in determining the enantioselective metabolism of Tofisopam.
Preclinical Efficacy Profile
While Tofisopam demonstrates clear anxiolytic effects in human clinical trials, its efficacy in standard preclinical animal models of anxiety is notably absent.[4][8][9] This discrepancy highlights a potential limitation of classical anxiety models for predicting efficacy for compounds with novel mechanisms of action. To date, no head-to-head studies comparing the anxiolytic activity of the individual enantiomers in these models have been published.
However, racemic Tofisopam has shown activity in a mouse model relevant to the negative symptoms of psychosis, an effect likely mediated by its inhibition of PDE10A.[2]
| Animal Model | Compound | Dose | Finding | Citation |
| Elevated Plus-Maze (Rat) | Racemic Tofisopam | 25-50 mg/kg | No anxiolytic activity observed | [4] |
| Dizocilpine-Induced Immobility (Mouse) | Racemic Tofisopam | 50 mg/kg, i.p. | Ameliorated dizocilpine-induced immobility | [2] |
Experimental Protocols
In Vitro PDE Inhibition Assay (IMAP Fluorescence Polarization)
This protocol is a representative method for determining the IC₅₀ of Tofisopam enantiomers against specific PDE isoenzymes.
-
Materials: Human recombinant PDE enzymes (e.g., PDE4D), IMAP® Progressive Binding Reagent (Molecular Devices), FAM-cAMP (fluorescent substrate), assay buffer (10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 1 mM DTT), test compounds ((R)- and (S)-Tofisopam), DMSO, 384-well black microtiter plates.
-
Procedure:
-
Prepare serial dilutions of (R)- and (S)-Tofisopam in DMSO. Further dilute into assay buffer.
-
Add 2 µL of the diluted compound solutions to the wells of a 384-well plate.
-
Add 2 µL of diluted human recombinant PDE4D enzyme solution to each well.
-
Incubate for 5 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 2 µL of FAM-cAMP substrate solution.
-
Incubate for 40-60 minutes at room temperature, allowing the enzyme to hydrolyze the FAM-cAMP.
-
Stop the reaction by adding 6 µL of the IMAP Binding Solution (containing trivalent metal-coated nanoparticles that bind to the phosphorylated product).
-
Incubate for at least 60 minutes at room temperature to allow for binding to reach equilibrium.
-
Measure the fluorescence polarization (FP) using a suitable plate reader. Increased enzyme activity results in more phosphorylated product, increased binding to the large nanoparticles, and a higher FP signal. Inhibition of the enzyme leads to a lower FP signal.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.
-
Dizocilpine-Induced Immobility Model in Mice
This protocol assesses the potential of a compound to reverse a behavioral state analogous to the negative symptoms of psychosis.
-
Animals: Male Albino Swiss mice (25-30g), housed under controlled conditions. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Materials: Dizocilpine (MK-801), Tofisopam, vehicle (e.g., saline with 0.5% Tween 80), forced swim test apparatus (a transparent cylinder filled with water).
-
Procedure:
-
Baseline Swim Test: On Day 1, place each mouse individually into the swim cylinder for a 6-minute session. Record the duration of immobility during the final 4 minutes.
-
Drug Administration Phase (e.g., Days 2-20): Administer dizocilpine (e.g., 0.2 mg/kg, i.p.) daily to induce a prolonged state of immobility.
-
Co-administration of Test Compound: For the treatment group, administer Tofisopam (e.g., 50 mg/kg, i.p.) 10 minutes prior to the daily dizocilpine injection. A second dose of Tofisopam may be given 4 hours later to account for its short half-life.[2]
-
Washout Period: After the final treatment, allow for a washout period of at least 72 hours to ensure the clearance of acute drug effects.
-
Final Swim Test: On Day 22, repeat the forced swim test as described in Step 1.
-
Data Analysis: Compare the change in immobility duration (Final Test vs. Baseline Test) between the vehicle-treated group and the Tofisopam-treated group using appropriate statistical tests (e.g., ANOVA). A significant reduction in the dizocilpine-induced increase in immobility suggests therapeutic potential.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method validation and determination of enantiomers and conformers in tofisopam drug substances and drug products by chiral high-performance liquid chromatography and kinetic and thermodynamic study of the interconversion of the conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is tofisopam an atypical anxiolytic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum | Journal of Neuroscience [jneurosci.org]
- 7. In vitro prediction and in vivo verification of enantioselective human tofisopam metabolite profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. A Comparison of the Anxiolytic Properties of Tofisopam and Diazepam: A Double-Blind, Randomized, Crossover, Placebo-Controlled Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tofisopam as a Negative Control for GABA-A Receptor Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tofisopam with classical benzodiazepines, offering experimental data and protocols to validate its use as a negative control in studies focusing on the GABA-A receptor.
Executive Summary
Tofisopam, an anxiolytic drug, is structurally a 2,3-benzodiazepine, distinguishing it from classical 1,4-benzodiazepines like Diazepam. While early studies in the 1980s suggested a potential indirect and minor interaction with the benzodiazepine binding site on the GABA-A receptor, the current scientific consensus, supported by more recent research, points to a different primary mechanism of action. Evidence indicates that Tofisopam does not directly bind to the benzodiazepine site on the GABA-A receptor or allosterically modulate GABA-induced chloride currents. Instead, its anxiolytic effects are primarily attributed to the inhibition of phosphodiesterase (PDE) isoenzymes, particularly PDE-4A1 and PDE-10A1. This lack of direct GABA-A receptor modulation makes Tofisopam a strong candidate for a negative control in GABA-A receptor-specific assays.
Comparative Pharmacological Profiles
| Feature | Tofisopam | Diazepam (Positive Control) | Vehicle (Negative Control) |
| Primary Mechanism | Phosphodiesterase (PDE) inhibitor | Positive Allosteric Modulator of GABA-A Receptor | Inert carrier (e.g., DMSO) |
| GABA-A Receptor Binding | No significant direct binding reported in recent studies | Binds to the benzodiazepine site (α/γ subunit interface) | No binding |
| Effect on GABA-A Receptor | No direct modulation of GABA-induced Cl⁻ currents | Potentiates GABA's effect, increasing Cl⁻ influx | No effect |
| Downstream Signaling | Increases intracellular cAMP levels | Hyperpolarization of neuronal membrane | No change |
| Reported IC₅₀/Kᵢ at BZD site | Not applicable / High µM to mM range | Low nM range | Not applicable |
| Functional Effect in Electrophysiology | No significant change in GABA-induced currents | Potentiation of GABA-induced currents | No change in GABA-induced currents |
Experimental Data
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In the context of GABA-A receptors, [³H]flunitrazepam, a potent benzodiazepine, is commonly used as the radioligand.
Conflicting Early Evidence: Two studies from 1982 reported that Tofisopam could slightly increase the binding of [³H]flunitrazepam to rat brain membranes. Saano et al. (1982) observed a statistically significant enhancement of binding after repeated oral administration of Tofisopam.[1] Mennini et al. (1982) found that Tofisopam at a concentration of 10⁻⁷ M increased [³H]flunitrazepam binding by approximately 30%, suggesting an increase in the number of binding sites (Bmax) with no change in affinity (Kd).[2]
Current Understanding: More recent and comprehensive studies have failed to demonstrate direct, high-affinity binding of Tofisopam to the benzodiazepine site of the GABA-A receptor. A 2009 study identified Tofisopam as an isoenzyme-selective inhibitor of phosphodiesterases with affinities in the micromolar range for PDE-4A1 (0.42 µM) and PDE-10A1 (0.92 µM), while explicitly stating that the compound does not interact with the benzodiazepine binding site of the GABA receptor.[3] This later research suggests that the previously observed minor effects on radioligand binding might be indirect or not physiologically relevant for direct GABA-A receptor modulation.
Comparative Binding Affinity Data:
| Compound | Radioligand | Preparation | Kᵢ / IC₅₀ | Reference |
| Tofisopam | [³H]flunitrazepam | Rat brain membranes | No significant displacement at relevant concentrations | Based on modern understanding[3][4] |
| Diazepam | [³H]flunitrazepam | Rat brain membranes | ~5-10 nM | [5] |
| Vehicle (DMSO) | [³H]flunitrazepam | Rat brain membranes | No effect | Standard practice |
Electrophysiology Data
Whole-cell patch-clamp electrophysiology directly measures the functional effect of a compound on ion channel activity. For GABA-A receptors, this involves measuring the chloride current induced by GABA in the presence and absence of the test compound.
Expected Results:
-
Tofisopam: When co-applied with GABA to a cell expressing GABA-A receptors, Tofisopam is not expected to significantly alter the amplitude or kinetics of the GABA-induced chloride current.
-
Diazepam (Positive Control): Co-application of Diazepam with a sub-saturating concentration of GABA will lead to a significant potentiation of the GABA-induced chloride current.[2][6]
-
Vehicle (Negative Control): The vehicle (e.g., 0.1% DMSO) should have no effect on the GABA-induced current.
Hypothetical Comparative Electrophysiology Data:
| Compound (Concentration) | GABA Concentration (EC₂₀) | Peak Current Amplitude (% of GABA alone) |
| Tofisopam (10 µM) | 1 µM | ~102% |
| Diazepam (100 nM) | 1 µM | ~250% |
| Vehicle (0.1% DMSO) | 1 µM | ~100% |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Classical benzodiazepine signaling pathway.
Caption: Proposed Tofisopam signaling pathway.
Experimental Workflow Diagrams
Caption: Radioligand binding assay workflow.
Caption: Logic for validating a negative control.
Experimental Protocols
Radioligand Displacement Assay ([³H]flunitrazepam)
Objective: To determine the binding affinity of Tofisopam for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Rat whole brain membranes (or membranes from cells expressing recombinant GABA-A receptors).
-
[³H]flunitrazepam (specific activity ~80-90 Ci/mmol).
-
Tofisopam, Diazepam (positive control).
-
Vehicle (e.g., DMSO).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize rat brains in ice-cold assay buffer and centrifuge. Resuspend the pellet and wash multiple times by centrifugation to remove endogenous GABA. The final pellet is resuspended in assay buffer to a protein concentration of ~0.2-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of Tofisopam, Diazepam, or vehicle.
-
[³H]flunitrazepam (final concentration ~1 nM).
-
Membrane preparation.
-
For non-specific binding control wells, add a high concentration of unlabeled Diazepam (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To functionally assess the effect of Tofisopam on GABA-A receptor-mediated chloride currents.
Materials:
-
HEK293 cells (or other suitable cell line) transiently or stably expressing recombinant human GABA-A receptor subunits (e.g., α1β2γ2).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP, pH 7.2.
-
GABA, Tofisopam, Diazepam, Vehicle (DMSO).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (resistance 3-5 MΩ).
Procedure:
-
Cell Culture: Culture cells expressing the GABA-A receptors of interest on glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Whole-Cell Configuration: Approach a cell with a patch pipette filled with internal solution and establish a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Apply GABA at a concentration that elicits a submaximal response (e.g., EC₂₀) using a rapid solution exchange system.
-
Testing:
-
Establish a stable baseline response to GABA application.
-
Pre-apply the vehicle for a set period, followed by co-application of the vehicle with GABA.
-
Pre-apply Tofisopam (e.g., 10 µM) for the same period, followed by co-application with GABA.
-
Pre-apply Diazepam (e.g., 100 nM) as a positive control, followed by co-application with GABA.
-
-
Data Analysis: Measure the peak amplitude of the GABA-induced current in each condition. Normalize the current amplitude in the presence of the test compound to the control GABA response. A significant increase in current amplitude indicates positive allosteric modulation, while no significant change suggests a lack of direct modulation.
Conclusion
Based on the current body of scientific literature, Tofisopam's primary mechanism of action is the inhibition of phosphodiesterases, not direct modulation of the GABA-A receptor. The conflicting data from early studies are likely outweighed by more recent findings using a variety of experimental approaches. Therefore, Tofisopam is a valid and appropriate negative control for in vitro studies aimed at identifying and characterizing compounds that directly interact with the benzodiazepine binding site of the GABA-A receptor. Its use can help ensure the specificity of the observed effects and avoid false positives from compounds with off-target activities. Researchers should, however, be aware of the historical context and the potential for indirect cellular effects when designing their experiments and interpreting their results.
References
- 1. 4.4. Whole Cell Patch-Clamp Recording [bio-protocol.org]
- 2. Direct evidence for diazepam modulation of GABAA receptor microscopic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tofisopam? [synapse.patsnap.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Tofisopam's Efficacy: In-Vitro Mechanisms and In-Vivo Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro and in-vivo efficacy of Tofisopam, a 2,3-benzodiazepine derivative with anxiolytic properties. By presenting supporting experimental data, detailed methodologies, and visual representations of its mechanisms and evaluation workflow, this document aims to be a valuable resource for researchers and professionals in the field of drug development.
Unraveling the Atypical Anxiolytic: From Bench to Bedside
Tofisopam stands out from classical 1,4-benzodiazepines due to its unique pharmacological profile. Unlike its counterparts, it does not bind to the benzodiazepine site on the GABA-A receptor, leading to a distinct spectrum of activity characterized by anxiolytic effects without significant sedation, muscle relaxation, or anticonvulsant properties.[1][2][3] This guide delves into the experimental evidence that elucidates its mechanism of action at the molecular level and its translation into observable therapeutic effects in living organisms.
Quantitative Efficacy: A Tale of Two Environments
The efficacy of Tofisopam has been quantified in both laboratory assays and living models, revealing a consistent, albeit mechanistically complex, profile.
In-Vitro Efficacy: Targeting Phosphodiesterases
The primary in-vitro mechanism of Tofisopam is the inhibition of phosphodiesterase (PDE) isoenzymes.[1][4][5] This action modulates intracellular signaling pathways by preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
| Target Enzyme | IC50 (μM) | Reference |
| PDE-4A1 | 0.42 | [1][4][5] |
| PDE-10A1 | 0.92 | [1][4][5] |
| PDE-3 | 1.98 | [1][4][5] |
| PDE-2A3 | 2.11 | [1][4][5] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
In-Vivo Efficacy: Demonstrating Therapeutic Effects
In living organisms, Tofisopam has demonstrated efficacy in various models of anxiety, depression, and cognitive impairment.
| Animal Model | Species | Effective Dose | Observed Effect | Reference |
| Tail Suspension Test | Mice | 50 and 100 mg/kg | Significantly shortened immobility time | [6] |
| Forced Swim Test | Mice | 50 and 100 mg/kg | Significantly shortened immobility time | [6] |
| Dizocilpine-induced Immobility | Mice | 50 mg/kg (i.p.) | Ameliorated dizocilpine-induced prolongation of immobility | [4][5] |
| Scopolamine-induced Amnesia | Rats | 50 mg/kg | Improved impaired cognitive performance | [7] |
| Anxiety (Clinical Trial) | Humans | 150 mg/day | Significant improvement on the Hamilton Anxiety Rating Scale | [2][8] |
mg/kg: Milligrams of substance per kilogram of body weight. i.p.: Intraperitoneal injection.
Experimental Protocols: A Closer Look at the Methodology
The following sections detail the experimental procedures used to evaluate the efficacy of Tofisopam.
In-Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory activity of Tofisopam against various PDE isoenzymes.
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoenzyme, which hydrolyzes a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate.
Materials:
-
Purified recombinant human PDE isoenzymes (PDE-2A3, PDE-3, PDE-4A1, PDE-10A1)
-
Tofisopam (test compound)
-
cAMP or cGMP (substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Detection reagents (e.g., Malachite green-based phosphate detection kit or fluorescence polarization-based assay kit)
-
Microplate reader
Procedure:
-
A reaction mixture is prepared containing the specific PDE isoenzyme, assay buffer, and varying concentrations of Tofisopam (typically in a serial dilution).
-
The enzymatic reaction is initiated by the addition of the substrate (cAMP or cGMP).
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The reaction is terminated, and the amount of product formed (AMP or GMP, or the remaining substrate) is quantified using a suitable detection method.
-
The percentage of inhibition at each Tofisopam concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Tofisopam concentration and fitting the data to a sigmoidal dose-response curve.
In-Vivo Behavioral Assessments in Rodents
Objective: To assess the antidepressant-like activity of Tofisopam in mice.
Principle: This test is based on the principle that mice subjected to the inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressant compounds can reduce the duration of this immobility.
Materials:
-
Male mice
-
Tofisopam
-
Vehicle (e.g., saline, distilled water with a suspending agent)
-
Tail suspension apparatus (a horizontal bar to which the mouse's tail can be attached)
-
Video recording and analysis software
Procedure:
-
Mice are administered Tofisopam or vehicle at specified doses (e.g., 25, 50, 100 mg/kg) via oral gavage or intraperitoneal injection at a predetermined time before the test.
-
Each mouse is suspended by its tail from the horizontal bar using adhesive tape, ensuring the body is hanging freely.
-
The behavior of the mouse is recorded for a set period, typically 6 minutes.
-
The duration of immobility (defined as the absence of any movement except for respiration) is scored during the last 4 minutes of the test, either manually by a trained observer or automatically using video analysis software.
-
A significant decrease in the duration of immobility in the Tofisopam-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[6]
Objective: To evaluate the antidepressant-like properties of Tofisopam in mice.
Principle: Similar to the TST, the FST is a behavioral despair model where mice are placed in a cylinder of water from which they cannot escape. The time spent immobile is measured, and this is reduced by antidepressant treatment.
Materials:
-
Male mice
-
Tofisopam
-
Vehicle
-
A transparent cylindrical container filled with water (23-25°C)
-
Video recording and analysis software
Procedure:
-
Mice are treated with Tofisopam or vehicle as described for the TST.
-
Each mouse is individually placed into the cylinder of water.
-
The swimming session is typically 6 minutes long.
-
The duration of immobility (when the mouse remains floating with only minor movements to keep its head above water) is recorded during the last 4 minutes of the test.
-
A reduction in immobility time in the Tofisopam group compared to the control group suggests an antidepressant-like effect.[6]
Objective: To assess the potential of Tofisopam to reverse cognitive deficits in rats.
Principle: Scopolamine, a muscarinic receptor antagonist, is used to induce a state of amnesia in rodents, which serves as a model for cognitive impairment. The ability of a test compound to ameliorate these deficits is then evaluated.
Materials:
-
Male rats
-
Tofisopam
-
Scopolamine hydrobromide
-
Vehicle
-
Behavioral testing apparatus (e.g., Morris water maze, passive avoidance test)
Procedure:
-
Rats are pre-treated with Tofisopam or vehicle for a specified number of days.
-
On the testing day, scopolamine (e.g., 1 mg/kg, i.p.) is administered to induce amnesia, typically 30-60 minutes before the behavioral test.
-
Cognitive performance is assessed using tasks such as the Morris water maze (evaluating spatial learning and memory) or the passive avoidance test (evaluating fear-motivated memory).
-
Parameters such as escape latency (time to find a hidden platform in the water maze) or latency to enter a dark compartment where a foot shock was previously received are measured.
-
Improved performance (e.g., shorter escape latency, longer step-through latency) in the Tofisopam-treated group compared to the scopolamine-only group indicates an anti-amnesic effect.[7]
Visualizing the Science: Diagrams and Pathways
To further clarify the experimental processes and Tofisopam's proposed mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for Tofisopam evaluation.
Caption: Proposed mechanism of action of Tofisopam.
Conclusion: A Promising Atypical Anxiolytic
The collective evidence from in-vitro and in-vivo studies paints a compelling picture of Tofisopam as an atypical anxiolytic with a unique mechanism of action. Its ability to inhibit PDE isoenzymes, particularly PDE-4 and PDE-10, likely underpins its therapeutic effects, which extend beyond anxiolysis to include potential antidepressant and cognitive-enhancing properties. The lack of significant sedative and muscle relaxant side effects, a common drawback of classical benzodiazepines, makes Tofisopam an attractive candidate for further research and development. This guide provides a foundational understanding of Tofisopam's efficacy, offering a valuable starting point for scientists and researchers dedicated to advancing the field of psychopharmacology.
References
- 1. Scopolamine-induced amnesia in rats [bio-protocol.org]
- 2. Tail suspension test - Wikipedia [en.wikipedia.org]
- 3. promega.com [promega.com]
- 4. Video: The Tail Suspension Test [jove.com]
- 5. [Pharmacokinetics and metabolism of tofizopam (Grandaxin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
Safety Operating Guide
Navigating the Safe Disposal of Tofisoline: A Guide for Laboratory Professionals
For Immediate Implementation: The proper disposal of Tofisoline, a 2,3-benzodiazepine anxiolytic, is a critical component of laboratory safety and environmental responsibility. Due to its classification as a hazardous substance and its high toxicity to aquatic organisms, stringent disposal protocols must be followed to mitigate risks to personnel and the environment.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a research and development setting.
Chemical and Safety Data Overview
To ensure safe handling, it is imperative to be aware of the chemical and toxicological properties of this compound. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Chemical Formula | C18H18N2O4 | [1] |
| Molecular Weight | 338.35 g/mol | [1] |
| Oral LD50 (Rat) | 825 mg/kg | [1][2] |
| Marine Pollutant | Yes | [1] |
| UN Number | 3077 | [1] |
| IMDG Class | 9 | [1] |
This compound Disposal Protocol
Adherence to the following step-by-step protocol is mandatory for the disposal of this compound and its contaminated containers. This procedure is designed to comply with federal and state regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3]
Waste Identification and Segregation
-
Classify as Hazardous Waste: this compound and any materials it has contaminated (e.g., gloves, weighing paper, empty containers) must be treated as hazardous waste.[1]
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous laboratory trash. Maintain a dedicated, clearly labeled hazardous waste container for this compound and related materials.
Personal Protective Equipment (PPE)
-
Minimum PPE: Before handling this compound for disposal, at a minimum, wear chemical-resistant gloves, safety glasses, and a lab coat.
-
Respiratory Protection: If there is a risk of generating dust, a dust respirator is required.[1]
Container Management
-
Primary Container: The original this compound container should be securely sealed.
-
Secondary Containment: Place the sealed primary container and any contaminated materials into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
Spill Management
-
Containment: In the event of a spill, immediately contain the spillage to prevent environmental release.[1]
-
Cleanup: Use dry clean-up procedures. Avoid generating dust.[1] You may dampen the material with water to prevent it from becoming airborne before sweeping.[1]
-
Equipment: Use a vacuum cleaner equipped with a HEPA filter for cleaning up fine dust.[1]
-
Disposal of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Final Disposal
-
Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste container by a licensed pharmaceutical or chemical waste management company. These companies are equipped to handle and transport hazardous materials in compliance with regulatory requirements.
-
Incineration: Most pharmaceutical waste is incinerated at a licensed medical incineration site to ensure complete destruction.[4]
-
Landfill Prohibition: Do not dispose of this compound in a standard landfill.[1] Some regulations may permit burial in an authorized landfill after puncturing the container to prevent reuse, but this should be confirmed with your waste management provider and local authorities.[1]
-
Sewer Disposal Prohibition: Under no circumstances should this compound be flushed down the drain or disposed of in the sewer system.[4] This is to prevent contamination of water supplies, as pharmaceuticals can be difficult to remove with standard water treatment methods.[5]
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final disposal.
References
Personal protective equipment for handling Tofisoline
This guide provides crucial safety and logistical information for laboratory professionals handling Tofisopam. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling Tofisopam, especially in its powder form, appropriate personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.[1] The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye Protection | Chemical safety goggles or a full-face shield.[2] | Standard eyeglasses are not sufficient. Contact lenses may absorb irritants and should be avoided.[2] A face shield is recommended for larger quantities or when there is a significant risk of splashing.[2] |
| Hand Protection | Nitrile or latex gloves.[2] | Double gloving is recommended.[2] Contaminated gloves should be replaced immediately. Always wash hands thoroughly after removing gloves.[2] |
| Body Protection | Laboratory coat.[1] | A disposable gown is recommended for handling larger quantities or during activities with a high risk of contamination. |
| Respiratory Protection | Dust respirator or N95/N-100 particle mask.[2] | Required when handling the powder form to avoid inhalation.[2] Surgical masks do not offer adequate protection.[3] |
| Foot Protection | Closed-toe shoes. | Protective shoe covers may be necessary in areas with a high risk of spills.[2] |
Operational Plan: Safe Handling Procedures
-
Preparation :
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize dust generation.[1]
-
Ensure that an eye-wash station and safety shower are readily accessible.
-
Remove all unnecessary items from the work area to prevent contamination.
-
-
Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[5] Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with soap and running water.[2][5]
-
Inhalation : Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[5]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.[5]
-
Disposal Plan
All waste containing Tofisopam must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[2]
-
Solid Waste :
-
Collect all Tofisopam waste, including contaminated PPE (gloves, gowns, etc.), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is sealed to prevent leakage.
-
-
Liquid Waste :
-
Collect all liquid waste from cleaning or experimental procedures in a designated, sealed, and labeled hazardous waste container.
-
Do NOT pour Tofisopam waste down the drain.[2]
-
-
Empty Containers :
Chemical and Physical Properties
The following table summarizes key quantitative data for Tofisopam.
| Property | Value |
| Molecular Formula | C22H26N2O4[5] |
| Molecular Weight | 382.45 g/mol [5] |
| Melting Point | Approximately 157°C[4] |
| Appearance | White to slightly pale yellow crystal or powder.[4] |
| Solubility | Practically insoluble in water.[6] Soluble in acetone and freely soluble in chloroform.[6] |
| Oral LD50 (Rat) | 825 mg/kg[2] |
| Oral LD50 (Mouse) | 3800 mg/kg[2] |
Experimental Protocols
Spill Response Protocol
In the event of a Tofisopam spill, the following protocol should be initiated immediately.
-
Evacuation and Notification :
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate safety officer.
-
-
Containment (for minor spills) :
-
Wear the appropriate PPE as outlined above, including respiratory protection.[2]
-
Contain the spill using absorbent pads or other suitable materials.
-
-
Cleanup :
-
For solid spills, carefully sweep or vacuum the material.[2] Use a vacuum cleaner equipped with a HEPA filter.[2] Avoid dry sweeping that could generate dust.[2] Dampen the material with water to prevent dusting before sweeping if necessary.[2]
-
For liquid spills, use an absorbent material to soak up the spill.
-
Place all contaminated materials, including cleaning supplies and PPE, into a labeled hazardous waste container.
-
-
Decontamination :
-
Clean the spill area with a suitable solvent or detergent and water.
-
Collect all cleaning materials as hazardous waste.
-
Caption: Workflow for responding to a Tofisopam spill.
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
